C.I. Disperse orange 33
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
61867-93-4 |
|---|---|
Fórmula molecular |
C19H21N5O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-[N-butyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H21N5O2/c1-2-3-14-23(15-4-13-20)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(25)26/h5-12H,2-4,14-15H2,1H3 |
Clave InChI |
MVKMKUHSGHKEDT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
C.I. Disperse Orange 33 chemical structure and synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Disperse Orange 33, a monoazo dye. It details the chemical structure, physicochemical properties, and a complete synthesis pathway, including reaction mechanisms and detailed experimental protocols.
Chemical Structure and Identity
This compound is a single azo class dye.[1] Its chemical identity is defined by the following nomenclature and molecular details:
-
Chemical Name: 3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile[2]
-
C.I. Name: Disperse Orange 33[1]
-
CAS Number: 61867-93-4[1]
-
Molecular Formula: C₁₉H₂₁N₅O₂[1]
-
Molecular Weight: 351.40 g/mol [1]
The structure consists of a 4-nitroaniline (B120555) unit linked via an azo group (-N=N-) to an N-cyanoethyl-N-butylaniline moiety.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 118 °C | [2] |
| Boiling Point | 569.8 °C at 760 mmHg | [2] |
| Density | 1.16 g/cm³ | [2] |
| Refractive Index | 1.591 | [2] |
Synthesis Pathway
The synthesis of this compound is a classic example of azo dye formation, which involves two primary stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich coupling component.[1][3]
-
Diazotization: The process begins with the conversion of 4-nitrobenzenamine (also known as p-nitroaniline) into a diazonium salt. This reaction is typically carried out in the presence of nitrous acid (HNO₂), which is generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5]
-
Azo Coupling: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with the coupling component, N-cyanoethyl-N-butylaniline.[1] The electron-donating groups on the N-cyanoethyl-N-butylaniline molecule activate the aromatic ring, facilitating the coupling at the position para to the amino group to form the final azo dye.[5]
The overall synthesis pathway is visualized in the diagram below.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, derived from standard procedures for azo dye synthesis.[3][4][5]
Materials and Equipment:
-
4-Nitrobenzenamine
-
N-cyanoethyl-N-butylaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
-
Thermometer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitrobenzenamine in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Some of the amine salt may precipitate.[5]
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water (typically a 1:1 molar ratio with the amine). Cool this solution in the ice bath as well.[4]
-
Slowly add the cold sodium nitrite solution dropwise to the cold amine salt suspension.[5] Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The formation of a slightly turbid solution indicates the presence of the diazonium salt.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve a molar equivalent of the coupling agent, N-cyanoethyl-N-butylaniline, in a suitable solvent.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.[5]
-
A brightly colored precipitate of this compound should form immediately or shortly after addition begins.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any unreacted salts and acids.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, if necessary.
-
Dry the purified product in a vacuum oven at a low temperature.
References
physicochemical properties of C.I. Disperse Orange 33
An In-depth Technical Guide on the Physicochemical Properties of C.I. Disperse Orange 33
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis pathway and characterization workflow.
Core Physicochemical Properties
This compound is a single azo class disperse dye.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 61867-93-4 | [1] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| Appearance | Red-light orange powder | [1] |
| Melting Point | 118 °C | [2] |
| Boiling Point | 569.8 °C at 760 mmHg | [2] |
Solubility Profile
| Solvent | General Solubility | Reference |
| Water | Insoluble / Sparingly soluble | [3] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Toluene | Soluble | [7] |
| Chloroform | Very Slightly Soluble (may require heating/sonication) | [8] |
| DMSO | Slightly Soluble | [8] |
| Methanol | Slightly Soluble | [8] |
Spectral Properties
The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. As a monoazo dye, it contains a chromophore (-N=N-) that is part of an extended conjugated system. The specific maximum absorbance wavelength (λmax) is a key identifier determined by UV-Visible spectrophotometry. While a precise experimental λmax for this compound was not identified in the search results, a similar compound, C.I. Disperse Orange 3, has a reported λmax of 443 nm.[8][9]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of disperse dyes like this compound.
Determination of Melting Point (Capillary Method)
Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Spatula
-
Mortar and pestle (if sample needs grinding)
Procedure:
-
Sample Preparation: Ensure the dye sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder.[11]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[12][13]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.[10]
-
Measurement: Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point found. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10][12]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (the start of the melting range). Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10][12]
Determination of Solubility
Principle: The solubility of a disperse dye can be determined by preparing a saturated solution at a specific temperature, separating the undissolved solid, and measuring the concentration of the dissolved dye in the supernatant, often via spectrophotometry or gravimetric analysis. Specialized methods like "solubility titration" or "fractional pressure filtration" can also be used for disperse dyes at elevated temperatures.[14][15]
Apparatus:
-
Constant temperature water bath or shaker
-
Sealed flasks or vials
-
Centrifuge or filtration system (e.g., syringe filters)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure (Spectrophotometric Method):
-
Calibration Curve: Prepare a series of standard solutions of the dye in the chosen solvent with known concentrations. Measure the absorbance of each standard at the dye's λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Add an excess amount of the dye to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a constant temperature bath and agitate it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation: Remove the flask and allow the undissolved solid to settle. Separate the solid from the liquid by centrifugation or by filtering a portion of the supernatant through a fine filter (e.g., 0.45 µm) to obtain a clear, particle-free saturated solution.
-
Analysis: Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[16][17]
UV-Visible Spectrophotometry
Principle: UV-Visible spectrophotometry measures the absorbance of light by a sample at various wavelengths. A molecule with chromophores, like a dye, will absorb light at specific wavelengths corresponding to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic property.[18]
Apparatus:
-
UV-Vis Spectrophotometer
-
Matched cuvettes (typically quartz or glass)
-
Volumetric flasks and pipettes
-
Solvent for dissolving the dye
Procedure:
-
Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent using a volumetric flask to create a stock solution of known concentration.
-
Blank Preparation: Fill a cuvette with the pure solvent that was used to dissolve the dye. This will be used as the blank or reference.[18]
-
Instrument Calibration: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[18]
-
Sample Measurement: Rinse and fill a second cuvette with the dye solution. Ensure the transparent sides of the cuvette are clean and aligned with the instrument's light path.[18]
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 350-700 nm for a colored dye) to obtain the absorption spectrum.
-
λmax Determination: Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.[18]
Visualizations
Synthesis Pathway
The manufacturing of this compound involves a diazo coupling reaction between diazotized 4-nitrobenzenamine and the coupling component, N-cyanoethyl-N-butylaniline.[1]
Experimental Workflow
The logical flow for the experimental determination of the key physicochemical properties of a dye sample is illustrated below.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. Disperse Orange 3 | CAS 730-40-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 5 ways to identify the quality of disperse dyes [tianshengchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. DISPERSE ORANGE 3 CAS#: 730-40-5 [m.chemicalbook.com]
- 9. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 17. science.valenciacollege.edu [science.valenciacollege.edu]
- 18. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Spectroscopic and Structural Elucidation of a Key Pyrimidine Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for pyrimidine (B1678525) derivatives, with a focus on the structural elucidation of compounds related to CAS number 61867-93-4, identified as 2,4-Diamino-6-chloro-5-nitrosopyrimidine. Due to the limited availability of a complete public spectroscopic dataset for this specific compound, this document presents representative data from closely related pyrimidine analogues, namely 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine and 2,4-Diamino-6-chloropyrimidine. This approach provides valuable insights into the expected spectroscopic characteristics and analytical methodologies.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They form the core structure of several vitamins, coenzymes, and nucleic acids. The targeted compound, 2,4-Diamino-6-chloro-5-nitrosopyrimidine, and its analogues are important intermediates in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for pyrimidine derivatives closely related to 2,4-Diamino-6-chloro-5-nitrosopyrimidine.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | ¹H | DMSO-d₆ | Resonances for exchangeable protons of amino and hydroxyl groups are expected. Specific shifts would be concentration and temperature dependent. Aromatic/heterocyclic protons would appear in the downfield region. |
| ¹³C | DMSO-d₆ | Carbon signals for the pyrimidine ring would be observed, with chemical shifts influenced by the electronegative substituents (amino, hydroxyl, nitroso groups). | |
| 2,4-Diamino-6-chloropyrimidine | ¹H | DMSO-d₆ | Aromatic proton signal around 5.8-6.0 ppm. Broad signals for the two amino groups. |
| ¹³C | DMSO-d₆ | Signals for C2, C4, C5, and C6 of the pyrimidine ring are expected around 164, 162, 85, and 158 ppm, respectively. |
Table 2: Representative IR Spectral Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | N-H and O-H Stretching | Broad absorptions in the high-frequency region (3200-3500 cm⁻¹) are characteristic of N-H and O-H stretching vibrations[1]. |
| N-H Stretching | Asymmetric and symmetric N-H stretching modes for the primary amino groups are observed around 3465 cm⁻¹ and 3324 cm⁻¹[1]. | |
| O-H Stretching | A broad absorption around 3280 cm⁻¹ indicates hydrogen-bonded hydroxyl groups[1]. | |
| C=N, C=C Stretching | Strong absorptions in the 1500-1650 cm⁻¹ region are typical for the pyrimidine ring vibrations. | |
| N=O Stretching | The nitroso group (N=O) stretch is expected in the 1500-1620 cm⁻¹ range. |
Table 3: Representative UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| Pyrimidine Derivatives | Methanol or | Typically exhibit absorption maxima in the UV region between 200 and 400 nm. The exact wavelength and intensity depend on the substituents and the electronic transitions (π → π* and n → π*) within the molecule. |
| 2,4-Diamino-6-chloropyrimidine | Water | Expected to show absorption bands characteristic of the diaminopyrimidine chromophore. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives.
3.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent signal.
-
3.2 IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.
-
3.3 UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for pyrimidine derivatives related to CAS number 61867-93-4. For definitive structural confirmation of 2,4-Diamino-6-chloro-5-nitrosopyrimidine, the acquisition of a complete set of experimental data for the specific compound is recommended.
References
An In-depth Technical Guide to the Isomeric Forms of C19H21N5O2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomeric forms of the molecular formula C19H21N5O2, with a primary focus on the well-characterized compound Pirenzepine (B46924). This document delves into their chemical structures, physicochemical properties, synthesis methodologies, spectral data, and pharmacological activities. Detailed experimental protocols and signaling pathway diagrams are provided to support research and development efforts in medicinal chemistry and pharmacology.
Introduction to C19H21N5O2 Isomers
The molecular formula C19H21N5O2 encompasses at least two known isomeric compounds with distinct pharmacological profiles. The most prominent isomer is Pirenzepine , a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. Another identified isomer is CP-135807 , a potent and selective 5-HT1D serotonin (B10506) receptor agonist. This guide will primarily focus on Pirenzepine due to the extensive availability of technical data, with a summary of the current knowledge on CP-135807.
Pirenzepine: A Selective M1 Muscarinic Antagonist
Pirenzepine is a tricyclic pyridobenzodiazepine that has been used clinically as an anti-ulcer agent.[1][2] Its therapeutic effect stems from its ability to selectively block M1 muscarinic receptors in the gastric mucosa, leading to a reduction in gastric acid secretion with fewer of the typical side effects associated with non-selective anticholinergic drugs.[1][2]
Chemical Structure and Physicochemical Properties
IUPAC Name: 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[2]
Chemical Structure:
Physicochemical Data:
| Property | Value | Reference(s) |
| Molecular Formula | C19H21N5O2 | [1][2] |
| Molecular Weight | 351.41 g/mol | [4][5] |
| Appearance | White solid | [1] |
| Melting Point | ~243 °C (decomposes) | |
| Water Solubility | 0.682 g/L | [1] |
| logP | 0.6 | [1] |
| pKa | 7.9 (predicted) |
Synthesis of Pirenzepine
The synthesis of Pirenzepine is a multi-step process. A common route involves the initial synthesis of the tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, followed by chloroacetylation and subsequent reaction with N-methylpiperazine.[6]
Experimental Protocol: Synthesis of Pirenzepine
Step 1: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one
A detailed, multi-step synthesis for this intermediate has been described, often starting from simpler precursors like 2-aminonicotinic acid and 2-nitroaniline, which undergo a series of reactions including amidation, reduction, and cyclization. For the purpose of this guide, we will start from the commercially available intermediate.
Step 2: Synthesis of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one [1][7]
-
Reactants:
-
Chloroacetyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous benzene (B151609) (or a suitable alternative solvent like toluene)
-
Procedure:
-
Dissolve 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove pyridine hydrochloride.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.
-
Step 3: Synthesis of Pirenzepine
-
Reactants:
-
Procedure:
-
Dissolve 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.
-
Add N-methylpiperazine (2.5 equivalents) to the solution.
-
Reflux the reaction mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove N-methylpiperazine hydrochloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude Pirenzepine can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectral Data
Infrared (IR) Spectroscopy:
A published IR spectrum of Pirenzepine dihydrochloride (B599025) shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide) |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2800 | C-H stretching (aliphatic) |
| 1680 | C=O stretching (amide) |
| 1640 | C=O stretching (lactam) |
| 1600, 1480 | C=C stretching (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
The mass spectrum of Pirenzepine would be expected to show a molecular ion peak (M+) at m/z 351. Key fragmentation patterns would likely involve cleavage of the piperazine (B1678402) ring and the acetyl linker.
Pharmacological Profile
Mechanism of Action:
Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] In the stomach, M1 receptors are located on enterochromaffin-like (ECL) cells. Acetylcholine released from vagal nerve endings stimulates these M1 receptors, leading to histamine (B1213489) release from ECL cells. Histamine then acts on H2 receptors on parietal cells to stimulate gastric acid secretion. By blocking the M1 receptors on ECL cells, Pirenzepine effectively reduces histamine release and, consequently, gastric acid production.[1] This selectivity for M1 receptors over other muscarinic receptor subtypes (M2, M3, M4, M5) results in a lower incidence of common anticholinergic side effects such as dry mouth, blurred vision, and tachycardia.[1]
Pharmacokinetics:
The pharmacokinetic properties of Pirenzepine have been studied in humans.
| Parameter | Value | Reference(s) |
| Bioavailability (oral) | 20-30% | |
| Protein Binding | ~12% | |
| Half-life (t1/2) | 10-12 hours | [8] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [8] |
| Excretion | Primarily unchanged in urine and feces |
Experimental Protocols: Radioligand Binding Assay
A radioligand binding assay using [3H]-pirenzepine is a standard method to characterize the binding of ligands to M1 muscarinic receptors.
Experimental Protocol: [3H]-Pirenzepine Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing M1 muscarinic receptors (e.g., from CHO-K1 cells)
-
[3H]-Pirenzepine (specific activity ~70-90 Ci/mmol)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Non-specific binding control: Atropine (B194438) (1 µM)
-
Test compounds (unlabeled ligands) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing M1 receptors in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]-Pirenzepine at a final concentration near its Kd (e.g., 1-5 nM).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature (25 °C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding versus the concentration of [3H]-Pirenzepine to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding experiments, plot the percentage of specific binding versus the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Pirenzepine and Kd is its dissociation constant.
-
-
CP-135807: A Selective 5-HT1D Serotonin Receptor Agonist
CP-135807 is another isomer of C19H21N5O2, identified as a potent and selective agonist for the 5-HT1D subtype of serotonin receptors.[7][9] It is primarily used as a research tool to study the physiological roles of the 5-HT1D receptor.
Chemical Structure and Physicochemical Properties
IUPAC Name: 3-([(2R)-1-methylpyrrolidin-2-yl]methyl)-N-(3-nitropyridin-2-yl)-1H-indol-5-amine[7]
Chemical Structure:
Physicochemical Data:
| Property | Value | Reference(s) |
| Molecular Formula | C19H21N5O2 | [7] |
| Molecular Weight | 351.41 g/mol | [7] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Synthesis and Pharmacological Data
Detailed, publicly available protocols for the synthesis of CP-135807 are scarce. Its primary utility lies in its high affinity and selectivity for the 5-HT1D receptor, making it a valuable tool in neuroscience research to probe the functions of this receptor in various physiological and pathological processes.
Conclusion
The molecular formula C19H21N5O2 represents at least two structurally and pharmacologically distinct isomers. Pirenzepine, a selective M1 muscarinic antagonist, has been well-characterized and utilized clinically. In contrast, CP-135807 is a selective 5-HT1D receptor agonist primarily employed as a research chemical. This guide provides a comprehensive technical overview of Pirenzepine, including its synthesis, properties, and relevant experimental protocols, to aid researchers and drug development professionals in their endeavors. Further investigation is required to fully elucidate the properties and potential applications of other isomers of C19H21N5O2.
References
- 1. 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one [chembk.com]
- 2. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected scaffold rearrangement product of pirenzepine found in commercial samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CP-135,807, a selective 5-HT1D agonist: effects in drug discrimination and punishment procedures in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidobenzodiazepines. Synthesis of pirenzepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of C.I. Disperse Orange 33 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Orange 33 in organic solvents. Due to a notable absence of specific quantitative solubility data for this compound (CAS RN: 69472-19-4) in publicly available scientific literature and databases, this document outlines a general yet detailed experimental protocol for determining the solubility of disperse dyes. Furthermore, qualitative solubility information for the structurally related compound, C.I. Disperse Orange 3, is presented for reference, alongside a discussion of the typical factors influencing the solubility of disperse dyes in organic media. This guide is intended to equip researchers with the necessary information to approach solubility studies of this compound and similar compounds.
Introduction
This compound, with the chemical name 3-{--INVALID-LINK--amino}propanenitrile and CAS Registry Number 69472-19-4, is a monoazo disperse dye.[1] Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate.[2] The solubility of these dyes in organic solvents is a critical parameter in various applications, including the development of dyeing processes, formulation of inks, and in toxicological and environmental impact studies. Understanding the solubility behavior is essential for process optimization, ensuring color consistency, and for the development of novel applications.
This guide addresses the current information gap regarding the quantitative solubility of this compound in organic solvents and provides a practical framework for its experimental determination.
Solubility of this compound: Current State of Knowledge
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in any organic solvents. The available information is limited to its identification and general classification as a disperse dye.
Qualitative Solubility of Structurally Similar Dyes: C.I. Disperse Orange 3
For reference purposes, qualitative solubility information for the structurally similar compound C.I. Disperse Orange 3 (CAS RN: 730-40-5) is available. It is reported to be soluble in several organic solvents.
Table 1: Qualitative Solubility of C.I. Disperse Orange 3 in Various Solvents
| Solvent | Reported Solubility |
| Ethanol | Soluble[3][4] |
| Acetone | Soluble[3][4] |
| Toluene | Soluble[3][4] |
| Chloroform | Very Slightly Soluble (with heating and sonication)[5][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[5][6] |
| Methanol | Slightly Soluble[5][6] |
| Water | Insoluble or very low solubility[5] |
Disclaimer: The data presented in Table 1 is for C.I. Disperse Orange 3 and should be used only as a preliminary guide for solvent selection in the experimental determination of this compound solubility. The structural differences between the two molecules will influence their respective solubilities.
Experimental Protocol for Determination of Disperse Dye Solubility
The following is a generalized, comprehensive protocol for the experimental determination of the solubility of a disperse dye, such as this compound, in organic solvents. This method is based on the isothermal saturation technique followed by spectrophotometric or gravimetric analysis.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate, etc.) of analytical grade
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
Experimental Workflow
The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.
Detailed Methodological Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation and Filtration:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any fine, suspended particles.
-
-
Concentration Analysis:
-
Spectrophotometric Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
-
Gravimetric Method:
-
Accurately transfer a known volume of the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The mass of the dissolved dye is the difference between the final and initial weights of the container.
-
Calculate the solubility as mass of solute per volume of solvent.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform all experiments in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
-
Factors Influencing the Solubility of Disperse Dyes
The solubility of disperse dyes like this compound in organic solvents is influenced by several factors:
-
Chemical Structure of the Dye: The size, shape, and presence of functional groups on the dye molecule play a significant role. The cyanoethyl and ethyl groups in this compound will affect its polarity and interactions with different solvents.
-
Nature of the Solvent: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical. "Like dissolves like" is a guiding principle; non-polar or moderately polar dyes will have better solubility in solvents of similar polarity.
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system and is governed by the enthalpy of the solution.
-
Presence of Other Solutes: The presence of other substances, such as dispersing agents or other dyes, can affect the solubility of the dye .
Conclusion
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the key factors influencing the solubility of a disperse dye.
References
Unraveling the Thermal Stability of Disperse Orange 33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Orange 33, a monoazo dye integral to the textile industry, presents a subject of significant interest regarding its thermal stability. Understanding the thermal degradation profile of this compound is paramount for optimizing manufacturing processes, ensuring product quality, and evaluating its environmental and safety implications. Although specific, publicly available quantitative data on the thermal decomposition of Disperse Orange 33 is limited, this technical guide provides a comprehensive framework based on the established thermal behavior of analogous azo dyes and outlines detailed experimental protocols for its characterization.
Anticipated Thermal Degradation Profile
The thermal decomposition of Disperse Orange 33 is expected to occur in a multi-stage process, a characteristic behavior observed in similar azo compounds. The degradation is primarily initiated by the cleavage of the most thermally sensitive part of the molecule, the azo bond (-N=N-).
Key Decomposition Stages:
-
Initial Stage: The primary degradation event is anticipated to be the scission of the azo linkage, leading to the liberation of nitrogen gas (N₂) and the formation of two distinct aromatic radical fragments. This initial weight loss is typically the most significant and occurs at the lowest decomposition temperature.
-
Secondary Stage: Following the initial azo bond cleavage, the resultant aromatic radicals, a nitro-substituted and an amino-substituted fragment in the case of Disperse Orange 33, undergo further fragmentation at elevated temperatures. This leads to the generation of a variety of smaller, volatile organic compounds.
-
Final Stage: At higher temperatures, the less volatile fragments may undergo further reactions, including cyclization and condensation, ultimately forming a stable carbonaceous residue, or char.
Quantitative Data Summary
While specific experimental values for Disperse Orange 33 are not available in the reviewed literature, a comprehensive thermal analysis would yield the following key parameters. Researchers undertaking the analysis of this dye should aim to populate a similar data structure.
| Parameter | Symbol | Anticipated Range (°C) | Analytical Technique |
| Onset Decomposition Temperature | Tonset | 200 - 300 | TGA |
| Temperature of Maximum Decomposition Rate | Tmax | 250 - 350 | DTG |
| Final Decomposition Temperature | Tfinal | 400 - 600 | TGA |
| Residual Mass at 800°C | % Residue | 10 - 40 | TGA |
| Melting Point | Tm | 150 - 250 | DSC |
Note: The anticipated temperature ranges are estimates based on the general thermal stability of disperse azo dyes and should be experimentally verified.
Experimental Protocols
To elucidate the thermal degradation profile of Disperse Orange 33, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation kinetics of Disperse Orange 33.
Methodology:
-
Sample Preparation: A small sample of the dye (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is purged with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create a non-oxidative atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, typically 10°C/min.
-
Data Analysis: The change in sample mass is recorded as a function of temperature. The resulting TGA curve provides information on the decomposition temperatures and the mass of residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the enthalpy of these transitions.
Methodology:
-
Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is purged with an inert gas.
-
Thermal Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected melting point at a controlled rate, typically 10°C/min.
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are identified.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical species produced during thermal decomposition.
Methodology:
-
Pyrolysis: A microgram-scale sample is rapidly heated to a specific temperature (e.g., the Tmax identified by TGA) in an inert atmosphere within a pyrolysis unit.
-
Separation: The resulting volatile and semi-volatile degradation products are immediately transferred to a gas chromatograph (GC) for separation based on their boiling points and interactions with the chromatographic column.
-
Identification: The separated components are then introduced into a mass spectrometer (MS), which provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.
Visualizing the Process and Pathway
To better understand the experimental approach and the anticipated chemical transformations, the following diagrams are provided.
Caption: A streamlined workflow for the thermal analysis of Disperse Orange 33.
Caption: A postulated thermal degradation pathway for Disperse Orange 33.
An In-depth Technical Guide on the Photostability and Photodegradation of C.I. Disperse Orange 33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability and potential photodegradation pathways of the monoazo dye, C.I. Disperse Orange 33. Due to a lack of specific published studies on the photodegradation products of this particular dye, this guide combines available data on its light fastness with established knowledge of the photodegradation of structurally similar azo dyes to offer a scientifically grounded perspective.
Introduction to this compound
This compound is a synthetic dye belonging to the single azo class.[1] It is characterized by the presence of a 4-nitrobenzenamine diazo component coupled with N-cyanoethyl-N-butylaniline.[1] Its chemical structure and properties are summarized in Table 1. This dye is primarily used in the textile industry for dyeing synthetic fibers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Disperse Orange 33 | [1] |
| CAS Registry Number | 61867-93-4 | [1] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| Molecular Structure | Single azo class | [1] |
| Manufacturing Method | 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling | [1] |
| Color | Red-light orange | [1] |
Photostability of this compound
The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This is a critical parameter for textile dyes, as it determines the durability of the color in finished products. The light fastness of textiles is commonly evaluated using standardized methods, such as the ISO 105-B02 standard, which involves exposing the dyed material to a xenon arc lamp that simulates the solar spectrum. The degree of fading is then assessed by comparing it to a set of blue wool standards.
2.1. Quantitative Data on Light Fastness
Based on available data, this compound exhibits moderate photostability. Its light fastness rating is reported on the ISO scale, which ranges from 1 (very poor) to 8 (excellent).
Table 2: Light Fastness Rating of this compound
| Fastness Test | Rating |
| Light Fastness (ISO) | 3-4 |
This rating indicates that the dye is susceptible to fading upon prolonged exposure to light.
Proposed Photodegradation Pathway of this compound
The presence of a nitro group (NO₂) and tertiary amino group in the structure of this compound will influence the electronic properties of the azo bond and, consequently, its susceptibility to photocleavage.
Based on these principles, the following diagram illustrates a proposed photodegradation pathway for this compound.
Caption: Proposed photodegradation pathway of this compound.
Description of the Proposed Pathway:
-
Photoexcitation: this compound absorbs light energy (hν), leading to an electronically excited state.
-
Azo Bond Cleavage: The excited molecule undergoes cleavage of the azo bond, which is the weakest point in the molecule. This is the primary decolorization step.
-
Formation of Primary Intermediates: The cleavage is hypothesized to yield two primary aromatic amine fragments: 4-nitroaniline and an N-cyanoethyl-N-butylaniline-derived radical species.
-
Secondary Degradation: These primary intermediates are likely to be highly reactive and can undergo further oxidation and fragmentation upon continued light exposure. This can lead to the formation of smaller, less complex aromatic and aliphatic compounds.
-
Mineralization: Ultimately, under prolonged and complete photodegradation conditions, the organic fragments can be mineralized to simple inorganic molecules such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).
Experimental Protocols for Photostability and Photodegradation Analysis
To rigorously assess the photostability and identify the photodegradation products of this compound, a combination of standardized testing and advanced analytical techniques would be required. The following outlines a general experimental workflow.
Caption: Experimental workflow for photostability and photodegradation analysis.
4.1. Materials and Equipment
-
This compound (analytical standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Xenon arc lamp chamber (compliant with ISO 105-B02)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a photodiode array (PDA) detector
-
Mass Spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional, for definitive structural confirmation of major degradation products)
4.2. Detailed Experimental Methodologies
4.2.1. Photostability Testing (ISO 105-B02 Adaptation for Solutions)
-
Sample Preparation: Prepare a standard solution of this compound in a transparent solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10-20 mg/L).
-
Irradiation: Place the solution in a quartz cuvette or a sealed quartz tube and expose it to a xenon arc lamp. The irradiation conditions should be controlled according to ISO 105-B02 specifications (e.g., irradiance level, black standard temperature, and relative humidity).
-
Monitoring: At regular time intervals, withdraw aliquots of the solution and measure the absorbance at the wavelength of maximum absorption (λmax) of this compound using a UV-Vis spectrophotometer. A control sample should be kept in the dark to account for any non-photolytic degradation.
-
Data Analysis: Plot the concentration of the dye as a function of irradiation time. From this data, the photodegradation kinetics can be determined, often following a pseudo-first-order model.
4.2.2. Identification of Photodegradation Products
-
Sample Collection: Collect samples from the irradiated solution at various time points, representing different stages of degradation.
-
HPLC Separation: Inject the collected samples into an HPLC-PDA system. Develop a gradient elution method to achieve good separation of the parent dye from its degradation products. The PDA detector will provide UV-Vis spectra for each separated peak, which can help in preliminary characterization.
-
Mass Spectrometric Analysis: Couple the HPLC system to a mass spectrometer (HPLC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each separated component. This information is crucial for identifying the molecular weight and proposing the chemical structure of the degradation products.
-
Structural Elucidation: By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, the structures of the photodegradation products can be elucidated. This data can then be used to confirm or refine the proposed photodegradation pathway.
Conclusion
This compound exhibits moderate photostability with a light fastness rating of 3-4 on the ISO scale. While specific studies on its photodegradation products are lacking, a plausible degradation pathway initiated by the photocleavage of the central azo bond can be proposed. This would likely lead to the formation of aromatic amines, which can undergo further degradation. For a definitive understanding of its photodegradation, further experimental studies employing techniques such as HPLC-MS are necessary to identify the intermediate and final degradation products. This information is crucial for assessing the environmental fate of this dye and for the development of more photostable colorants.
References
An In-depth Toxicological Assessment of C.I. Disperse Orange 33
Disclaimer: Due to the limited availability of specific toxicological data for C.I. Disperse Orange 33 (CAS No. 61867-93-4), this technical guide utilizes data from the closely related and more extensively studied azo dye, C.I. Disperse Orange 3 (CAS No. 730-40-5), as a surrogate for toxicological assessment. While both are monoazo dyes, their structural differences, as shown below, may lead to variations in their toxicological profiles. This document serves as a comprehensive overview based on available scientific literature for analogous compounds and general principles of azo dye toxicology.
Executive Summary
This technical guide provides a detailed toxicological assessment of this compound, with a primary focus on genotoxicity and cytotoxicity, leveraging data from the surrogate compound C.I. Disperse Orange 3. Azo dyes, a major class of synthetic colorants, are of toxicological concern due to their potential to be metabolized to carcinogenic aromatic amines. This report summarizes the available toxicological data, outlines detailed experimental protocols for key assays, and visualizes the putative signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Chemical Identity and Structural Comparison
This compound and C.I. Disperse Orange 3 are both monoazo dyes characterized by a single azo bond (-N=N-). Their chemical structures are presented below.
This compound
-
CAS Number: 61867-93-4[1]
-
Structure: 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling.[1]
C.I. Disperse Orange 3
-
CAS Number: 730-40-5[3]
-
Molecular Formula: C₁₂H₁₀N₄O₂[3]
-
Molecular Weight: 242.23 g/mol [3]
-
Structure: 4-Nitrobenzenamine diazo, with aniline (B41778) base armour sulfonic acid coupling, and sodium hydroxide (B78521) solution to boil, then a sulfonic acid hydrolysis off base.[3]
The core structural similarity is the p-nitroaniline moiety linked via an azo bond to another aromatic amine. The key difference lies in the substitution on the second aromatic amine.
Toxicological Profile of C.I. Disperse Orange 3 (Surrogate)
The toxicological data for C.I. Disperse Orange 3 is primarily qualitative, highlighting several areas of concern.
Table 1: Summary of Toxicological Hazards for C.I. Disperse Orange 3
| Toxicological Endpoint | Observation |
| Acute Toxicity | No significant acute toxicological data has been identified in literature searches.[4] However, accidental ingestion may be damaging to health.[4] An oral LD50 is estimated to be > 2000 mg/kg based on ATE data. |
| Skin Irritation/Corrosion | Causes skin irritation.[5] The material can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis.[4] |
| Eye Irritation | Causes serious eye irritation.[5] The material can cause eye irritation and damage in some persons.[4] |
| Respiratory Irritation | May cause respiratory irritation.[5] |
| Skin Sensitization | May cause an allergic skin reaction.[5] It is a known skin sensitizer, and contact allergies can manifest as contact eczema.[4] |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic based on available safety data sheets.[5] However, there is concern that this material can cause mutations, but there is not enough data to make a definitive assessment.[4] Some azo dyes are associated with the development of bladder cancer.[4] |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[4] It is not classified as carcinogenic by some sources.[5] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects involving organs or biochemical systems.[4] |
| Other Effects | The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[4] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These are generalized protocols that would be adapted for the specific testing of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A modified protocol is often required for azo dyes to facilitate their metabolic activation.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Use of S. typhimurium strains such as TA98 and TA100, which detect frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation (S9 Mix): Azo dyes often require reductive cleavage of the azo bond to become mutagenic. This is achieved by using a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or phenobarbital. For azo dyes, the Prival modification, which includes flavin mononucleotide (FMN) in the S9 mix, is often employed to enhance azo-reductase activity.
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
-
The mixture is incubated at 37°C for 20-30 minutes.
-
2 mL of molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) is added to the tube, mixed, and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and if the number of revertants is at least twice the spontaneous reversion rate (background).
In Vitro Micronucleus Assay
This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: Cells are exposed to the test substance, and then cytokinesis (cell division) is blocked using an agent like cytochalasin B. This results in binucleated cells, making it easy to identify cells that have undergone one round of mitosis since the treatment. The presence of micronuclei in these binucleated cells is then scored.
Methodology:
-
Cell Culture: Human lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO, HepG2) are cultured under standard conditions.
-
Exposure: Cells are treated with this compound at various concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: After the exposure period, the cells are washed and cultured in fresh medium containing cytochalasin B (typically 3-6 µg/mL) for a duration equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-dried and stained with a DNA-specific stain such as Giemsa, DAPI, or acridine (B1665455) orange.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
-
Data Analysis: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.
Visualizations
Putative Signaling Pathway for Azo Dye Genotoxicity
The genotoxicity of many azo dyes is dependent on their metabolic activation to reactive intermediates. The primary pathway involves the reductive cleavage of the azo bond, often by gut microbiota or liver azoreductases, to form aromatic amines. These amines can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive nitrenium ions that can form DNA adducts, leading to mutations. Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. The Keap1-Nrf2-ARE pathway is a key signaling cascade that responds to oxidative stress.
Caption: Putative signaling pathways of this compound genotoxicity.
Experimental Workflow for Toxicological Assessment
A structured workflow is essential for the comprehensive toxicological evaluation of a substance like this compound.
Caption: A typical workflow for the toxicological assessment of a chemical substance.
Conclusion
The toxicological assessment of this compound is hampered by a lack of specific data. However, by using C.I. Disperse Orange 3 as a surrogate, a profile of potential hazards can be constructed. The primary concerns for this class of azo dyes include skin sensitization, irritation to the skin and eyes, and potential genotoxicity following metabolic activation. The provided experimental protocols for the Ames test, in vitro micronucleus assay, and MTT assay offer a robust framework for generating the necessary data to perform a comprehensive risk assessment. The visualized signaling pathway highlights the critical role of metabolic activation in the genotoxicity of azo dyes. Further research specifically on this compound is crucial to definitively characterize its toxicological profile and ensure its safe use.
References
environmental fate and persistence of Disperse Orange 33 in aquatic systems
An extensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the environmental fate and persistence of Disperse Orange 33 in aquatic systems.
While basic chemical identifiers for Disperse Orange 33, such as its CAS numbers (61867-93-4 and 69472-19-1), molecular formula (C₁₉H₂₁N₅O₂), and general chemical structure, are available, there is no specific experimental data on its behavior in the environment.[1][2][3]
Key areas where data is absent include:
-
Biodegradation: No studies detailing the microbial degradation pathways or rates in water or sediment were found.
-
Photodegradation: Information on its breakdown under the influence of light in aquatic environments is not available.
-
Hydrolysis: The rate and products of its chemical breakdown in water have not been documented.
-
Sorption: Quantitative data on its tendency to attach to sediment or suspended particles (e.g., Koc values) is missing.
-
Ecotoxicity: There are no available studies on its toxicity to aquatic organisms.
Due to this absence of fundamental data, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for Disperse Orange 33.
Alternative Subject Proposed: Disperse Orange 3
As an alternative, we can provide a comprehensive technical guide on a closely related and more extensively studied dye, Disperse Orange 3 (CAS No. 730-40-5) . The available literature for Disperse Orange 3 contains specific data on its biodegradation pathways, analytical methodologies for its detection in environmental samples, and some ecotoxicological information, which would allow for the creation of a detailed report that fulfills your structural and content requirements.
Would you like to proceed with a detailed technical guide on the environmental fate and persistence of Disperse Orange 3 ?
References
Microbial Degradation Pathways of C.I. Disperse Orange 33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Disperse Orange 33, a monoazo dye with the chemical formula C₁₉H₂₁N₅O₂, is utilized in the textile industry for dyeing synthetic fibers. The release of such dyes into the environment poses significant ecological concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. This technical guide provides a comprehensive overview of the microbial degradation of this compound, drawing upon established principles of azo dye bioremediation. Due to a notable lack of direct research on this specific dye, this guide extrapolates from studies on structurally similar azo dyes, particularly C.I. Disperse Orange 3, to propose a plausible degradation pathway. This document details the enzymatic mechanisms, potential microbial candidates, and analytical methodologies pertinent to the study of its biodegradation.
Introduction
Azo dyes represent the largest class of synthetic colorants used in various industrial applications. Their characteristic azo bond (-N=N-) is the primary chromophore and is also the initial target for microbial degradation. The microbial breakdown of these compounds is a key area of research for developing sustainable and environmentally benign wastewater treatment technologies. This guide focuses on the microbial degradation of this compound, providing a foundational understanding for researchers in environmental microbiology and biotechnology.
Proposed Microbial Degradation Pathway of this compound
The initial and rate-limiting step is the enzymatic cleavage of the azo bond, which leads to the decolorization of the dye. This is typically carried out by intracellular or extracellular azoreductases under anaerobic or microaerophilic conditions.[1] In the case of this compound (4-((4-nitrophenyl)diazenyl)-N-phenylaniline), this reductive cleavage would likely yield two primary aromatic amines: 4-nitroaniline and N-phenyl-p-phenylenediamine .
Subsequently, under aerobic conditions, these aromatic amines can be further mineralized by a variety of microbial enzymes, including monooxygenases and dioxygenases. These enzymes catalyze hydroxylation and ring cleavage, ultimately leading to intermediates of central metabolic pathways, such as the Krebs cycle.
Fungal degradation, particularly by white-rot fungi, often involves extracellular ligninolytic enzymes like lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases.[1] These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including azo dyes.
Below is a proposed degradation pathway for this compound, conceptualized from the degradation of similar azo dyes.
Proposed microbial degradation pathway of this compound.
Quantitative Data on the Degradation of Disperse Orange Dyes
Specific quantitative data for the microbial degradation of this compound is not available. However, studies on other Disperse Orange dyes provide insights into the typical efficiencies and optimal conditions for degradation. The following tables summarize findings from various studies on similar dyes.
Table 1: Bacterial Degradation of Disperse Orange Dyes
| Microorganism | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) | Temperature (°C) | pH | Reference |
| Bacillus fusiformis KMK5 | Disperse Blue 79 and Acid Orange 10 | 1500 | Complete Mineralization | 48 | Not Specified | Not Specified | |
| Acinetobacter sp. SRL8 | Disperse Orange S-RL | 30 | 90.2 | Not Specified | 30 | 7.0 |
Table 2: Fungal Degradation of Disperse Orange Dyes
| Microorganism | Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (days) | Temperature (°C) | pH | Reference |
| Pleurotus ostreatus | C.I. Disperse Orange 3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Brown rot fungi | Disperse red S3B | 200 | 79 | 10 | 28 | 5.5 |
Experimental Protocols
This section outlines generalized experimental protocols for studying the microbial degradation of azo dyes like this compound.
Microbial Isolation and Cultivation
-
Sample Collection: Collect soil or water samples from sites contaminated with textile effluents.
-
Enrichment Culture: Inoculate the samples into a minimal salt medium (MSM) containing this compound as the sole carbon and nitrogen source.
-
Isolation: Plate the enriched culture onto MSM agar (B569324) plates containing the dye. Isolate colonies that form clear zones, indicating dye degradation.
-
Identification: Identify promising isolates through morphological, biochemical, and 16S rRNA gene sequencing.
-
Cultivation: Grow the isolated strains in a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass for degradation studies.
Decolorization Assay
-
Inoculation: Inoculate a known concentration of the microbial culture into a sterile medium containing a specific concentration of this compound.
-
Incubation: Incubate the flasks under optimized conditions (temperature, pH, agitation).
-
Sampling: Withdraw aliquots at regular time intervals.
-
Centrifugation: Centrifuge the samples to separate the microbial biomass.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Analysis of Degradation Products
-
Extraction: Extract the degradation products from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Separate the extracted metabolites using a C18 column with a suitable mobile phase gradient (e.g., methanol-water).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, derivatize the extracts if necessary and analyze using GC-MS.
-
-
Spectroscopic Identification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups present in the parent dye and its degradation products.
-
Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure of the purified degradation products.
-
Typical experimental workflow for studying microbial dye degradation.
Key Enzymes in Azo Dye Degradation
The microbial degradation of azo dyes is primarily mediated by a variety of oxidoreductive enzymes.
-
Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond. They are found in a wide range of bacteria and some fungi and can be either flavin-dependent or flavin-independent.
-
Ligninolytic Enzymes: Produced mainly by white-rot fungi, these extracellular enzymes include:
-
Lignin Peroxidases (LiP): Heme-containing peroxidases with a high redox potential, capable of oxidizing non-phenolic aromatic compounds.
-
Manganese Peroxidases (MnP): Also heme-containing peroxidases that oxidize Mn(II) to Mn(III), which in turn oxidizes a variety of phenolic and non-phenolic compounds.
-
Laccases: Multi-copper oxidases that catalyze the oxidation of a broad range of phenolic compounds and aromatic amines.[1]
-
-
Other Oxidoreductases: Enzymes such as tyrosinases and NADH-DCIP reductases have also been implicated in the degradation of azo dyes.
Conclusion and Future Perspectives
The microbial degradation of this compound represents a promising avenue for the bioremediation of textile effluents. While direct research on this specific dye is currently lacking, this guide provides a robust framework based on the extensive knowledge of azo dye biodegradation. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound, elucidating its precise degradation pathway, and identifying the specific enzymes involved. Optimizing the degradation process through metabolic engineering and reactor design will be crucial for developing practical and efficient bioremediation technologies. The methodologies and proposed pathways outlined in this guide serve as a valuable starting point for researchers dedicated to addressing the environmental challenges posed by synthetic dyes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the History and Evolution of Monoazo Disperse Dyes in Textiles
This technical guide provides a comprehensive overview of the history, evolution, and technical aspects of monoazo disperse dyes, the cornerstone of coloration for hydrophobic textile fibers. From their initial development to modern advancements, this document details the chemical principles, synthesis methodologies, and structure-property relationships that have shaped this critical class of colorants.
Introduction
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297) from aqueous dispersions. Among the various classes of disperse dyes, monoazo compounds, characterized by a single azo group (-N=N-), represent the largest and most commercially significant category. Their relatively simple structure, cost-effective synthesis, and the wide range of achievable colors have driven their extensive use in the textile industry. The evolution of monoazo disperse dyes is a story of continuous chemical innovation, driven by the need for improved fastness properties and dyeing performance to meet the demands of new synthetic fibers.
Historical Development and Evolution
The history of disperse dyes is intrinsically linked to the advent of synthetic fibers.
-
1922-1924: The Dawn of Disperse Dyes: The journey began with the development of cellulose acetate fibers, which could not be dyed with existing ionic dyes. In 1922, Green and Saunders developed "ionamine" dyes, which contained a temporary solubilizing group that was hydrolyzed during the dyeing process to release the insoluble dye within the fiber. Shortly after, in 1924, Baddiley and Ellis created the first true disperse dyes by milling insoluble dyes with a dispersing agent, sulpho ricinoleic acid (SRA). These early dyes were primarily simple aminoazobenzene derivatives.
-
The 1950s: The Polyester Revolution: The commercialization of polyester fibers in the 1950s created a new set of challenges and opportunities. The highly crystalline nature of polyester required dyes with better heat (sublimation) fastness and light fastness than the existing acetate dyes. This spurred intensive research into new monoazo structures.
-
Evolution of Chemical Structures: The core of a monoazo disperse dye consists of a diazo component and a coupling component. The evolution of these dyes has centered on the strategic introduction of various substituent groups to these components to enhance performance.
-
Improving Light Fastness: A significant breakthrough was the introduction of electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), into the diazo component. These groups help to delocalize the electron density of the azo bond, making it less susceptible to photolytic degradation.
-
Enhancing Sublimation Fastness: To improve sublimation fastness, which is crucial for high-temperature dyeing of polyester and for the durability of the final product, the molecular size and polarity of the dye were increased. This was achieved by introducing bulkier substituents on the coupling component, such as longer alkyl chains or additional aromatic rings.
-
Deepening and Shifting Color (Bathochromic Shift): The color of monoazo dyes can be fine-tuned by modifying the electronic properties of the diazo and coupling components. The introduction of electron-donating groups (e.g., -OCH3) on the coupling component and electron-withdrawing groups on the diazo component leads to a bathochromic shift (a shift to a longer wavelength of maximum absorption), resulting in deeper colors from yellow to red and blue.
-
Data Presentation: Properties of Monoazo Disperse Dyes
The following tables summarize key quantitative data for representative monoazo disperse dyes, illustrating the impact of structural modifications on their properties.
Table 1: Physicochemical Properties of Monoazo Disperse Dyes Synthesized from 4-Nitroaniline (B120555).
| Coupling Component | Molecular Formula | % Yield | Melting Point (°C) | Color | λmax (nm) in Methanol |
| 1-Naphthol | C₁₆H₁₁N₃O₃ | 87.60 | 261 | Maroon Red | 575 |
| 2-Naphthol | C₁₆H₁₁N₃O₃ | 64.20 | 243 | Black | - |
| Salicylic Acid | C₁₃H₉N₃O₅ | 67.90 | 294 | Yellow | - |
| Phenol | C₁₂H₉N₃O₃ | 47.30 | 172 | Green | - |
Table 2: Fastness Properties of Monoazo Disperse Dyes on Polyester Fabric.
| Dye Structure (Diazo → Coupler) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Sublimation Fastness (Scale 1-5) |
| Simple Aminoazobenzene | 2-3 | 3 | 2-3 |
| 4-Nitroaniline → N,N-diethylaniline | 4-5 | 4 | 4 |
| 2-Chloro-4-nitroaniline → N-ethyl-N-cyanoethylaniline | 5-6 | 4-5 | 4-5 |
| Heterocyclic Diazo Component | 6-7 | 4-5 | 5 |
Experimental Protocols
General Synthesis of a Monoazo Disperse Dye (e.g., Disperse Red 1)
This protocol describes the fundamental two-step diazotization and coupling reaction.
Materials:
-
4-Nitroaniline (diazo component)
-
N-ethyl-N-hydroxyethylaniline (coupling component)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) or Sodium acetate
Procedure:
-
Diazotization: a. Dissolve 4-nitroaniline (0.01 mol) in concentrated HCl (10 mL). b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, maintaining the temperature below 5°C. d. Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Coupling: a. In a separate beaker, dissolve N-ethyl-N-hydroxyethylaniline (0.01 mol) in a dilute acidic solution. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0
C.I. Disperse Orange 33: An In-depth Technical Guide on the Mechanism of Action in Dyeing
This technical guide provides a comprehensive overview of the core mechanism of action for C.I. Disperse Orange 33 when dyeing synthetic fibers, particularly polyester (B1180765). It is intended for researchers, scientists, and professionals in textile chemistry and drug development, offering detailed insights into the dyeing process, relevant quantitative data, and standardized experimental protocols.
Introduction to this compound
This compound is a non-ionic mono-azo dye characterized by its low water solubility and small molecular size, which make it suitable for dyeing hydrophobic fibers.[1][2] Its chemical properties are fundamental to its dyeing mechanism, which relies on partitioning from an aqueous dispersion into the solid polymer substrate.
Chemical Profile:
-
Chemical Class: Single Azo Dye[1]
-
Molecular Formula: C₁₉H₂₁N₅O₂[1]
-
Molecular Weight: 351.40 g/mol [1]
-
CAS Registry Number: 61867-93-4[1]
-
Appearance: Red-light orange powder[1]
Core Mechanism of Action in Polyester Dyeing
The dyeing of polyester with this compound is a complex physicochemical process involving the transfer of dye molecules from an aqueous dispersion into the amorphous regions of the fiber. The overall mechanism can be described in four distinct stages:
-
Dispersion in Dyebath: The dye, being sparingly soluble in water, is milled into fine particles and maintained as a stable dispersion in the dyebath using dispersing agents.[3][4]
-
Dissolution and Molecular Transfer: A small fraction of the dye dissolves from the dispersed particles into the water, existing as single molecules. This dissolved state is a prerequisite for fiber absorption. An equilibrium is established between the solid dispersed dye and the dissolved dye molecules.
-
Adsorption onto Fiber Surface: The dissolved, individual dye molecules migrate from the aqueous phase to the surface of the polyester fiber and are adsorbed.[5]
-
Diffusion into Fiber Matrix: This is the critical, rate-determining step. At high temperatures (typically 130°C), the thermal energy causes the polyester's polymer chains to vibrate, increasing the interstitial spaces within the amorphous regions of the fiber. This "opening up" of the fiber structure allows the adsorbed dye molecules to diffuse from the surface into the fiber's interior.[5][6] The dye molecules are then trapped within the fiber as it cools and the polymer structure contracts. The primary forces holding the dye within the fiber are van der Waals forces and dipole-dipole interactions.[4][7]
Caption: Mechanism of disperse dyeing on polyester fiber.
Quantitative Data and Dyeing Properties
The efficiency and characteristics of the dyeing process are defined by thermodynamic and kinetic parameters. While specific data for this compound is limited in readily available literature, the properties of the closely related C.I. Disperse Orange 30 provide a strong analogue for understanding its behavior.[8][9]
Table 1: Thermodynamic & Kinetic Parameters (Analogous to C.I. Disperse Orange 30)
| Parameter | Description | Typical Behavior |
|---|---|---|
| Partition Coefficient (K) | Ratio of dye concentration in the fiber to that in the dyebath at equilibrium. | Decreases as dyeing temperature increases.[8][9] |
| Standard Affinity (Δμ°) | The difference in chemical potential of the dye between the fiber and the dyebath. | Indicates the tendency of the dye to move from the bath to the fiber.[8][9] |
| Enthalpy of Dyeing (ΔH°) | The heat change associated with the transfer of dye to the fiber. | Typically negative, indicating an exothermic process.[7][10] |
| Entropy of Dyeing (ΔS°) | The change in randomness of the system during dyeing. | Generally positive, indicating an increase in system disorder. |
| Diffusion Coefficient (D) | A measure of the rate at which dye molecules move through the fiber. | Increases significantly with an increase in temperature.[8][9] |
| Activation Energy (ED) | The energy barrier that a dye molecule must overcome to diffuse into the fiber.[8][9] | Represents the temperature dependency of the diffusion rate.[8][9] |
Table 2: Fastness Properties of this compound
| Fastness Test | ISO Standard | Rating (1-5 Scale, 5=Excellent) | Description |
|---|---|---|---|
| Light Fastness | ISO 105-B02[11][12] | 5-6[1] | Resistance to color change upon exposure to an artificial light source.[11] |
| Washing Fastness | ISO 105-C10[13][14] | Change: 4-5, Staining: 4-5[1] | Resistance of the color to domestic or commercial laundering.[13] |
| Sublimation Fastness | ISO 105-P01[15][16] | Staining: 5[1] | Resistance to color change and staining due to dry heat treatment.[15][17] |
| Perspiration Fastness | ISO 105-E04 | Change: 5, Staining: 5[1] | Resistance to the action of acidic and alkaline perspiration.[18] |
Experimental Protocols
The study of this compound's dyeing mechanism involves standardized procedures to ensure reproducibility and accuracy.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
-
Fabric Preparation: Scour a pre-weighed polyester fabric sample with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and dry.[9]
-
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the desired depth of shade (e.g., 1.5% on weight of fabric).
-
Create a paste with the dye powder and an equal amount of a dispersing agent.[19]
-
Gradually add warm water to this paste to form a fine, stable dispersion.
-
Add the dispersion to the dyeing vessel containing the required volume of water for the liquor ratio (e.g., 15:1).[20]
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2][21]
-
-
Dyeing Procedure:
-
Reduction Clearing:
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent.
-
Treat the dyed fabric in this bath at 80°C for 15-20 minutes to remove unfixed surface dye.[19]
-
Rinse the fabric thoroughly, neutralize with a weak acetic acid solution, and then give a final cold rinse.[19]
-
-
Drying: Dry the fabric in an oven or air-dry.
Protocol 2: Evaluation of Dye Exhaustion by Spectrophotometry
-
Apparatus: A calibrated UV-Visible Spectrophotometer.
-
Procedure:
-
Begin the dyeing process as described in Protocol 1.
-
At timed intervals (e.g., every 10 minutes during the hold phase), carefully withdraw a small aliquot (e.g., 2 mL) of the dyebath.
-
Cool the aliquot to room temperature and dilute it with N,N-dimethylformamide (DMF) to a concentration within the spectrophotometer's linear range.[9]
-
Measure the absorbance at the dye's maximum wavelength (λmax).
-
Calculate the concentration of the dye remaining in the bath using a pre-established calibration curve (Beer-Lambert Law).
-
Calculate the percentage exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.
-
Protocol 3: Determination of Color Fastness
-
Light Fastness (ISO 105-B02): Place the dyed specimen on a sample card along with a set of blue wool references (Scale 1-8). Expose them to a xenon arc lamp under specified conditions of humidity and temperature. Periodically compare the fading of the specimen to the fading of the blue wool references to assign a rating.[11][12][22]
-
Wash Fastness (ISO 105-C10): Stitch the dyed specimen (4x10 cm) between two specified adjacent fabrics (e.g., multifibre). Agitate the composite specimen in a stainless-steel container with a specified soap solution and steel balls at a set temperature and time (e.g., 60°C for 30 min).[13][14] Rinse and dry the specimen. Assess the color change of the specimen and the staining of the adjacent fabrics using standard grey scales.[13]
-
Sublimation Fastness (ISO 105-P01): Place the dyed specimen between two undyed adjacent fabrics. Heat the composite sample in a heat press or sublimation tester at a specified temperature (e.g., 180°C or 210°C) and pressure for 30 seconds.[15][16][23] Assess the color change of the specimen and the staining of the adjacent fabrics using grey scales.[17]
Caption: Experimental workflow for polyester dyeing and evaluation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. youtube.com [youtube.com]
- 5. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. scispace.com [scispace.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. testextextile.com [testextextile.com]
- 13. laboratuar.com [laboratuar.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 16. textilelearner.net [textilelearner.net]
- 17. fyitester.com [fyitester.com]
- 18. measurlabs.com [measurlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 21. KR101702513B1 - Disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]
- 22. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
Methodological & Application
Application Note: Quantification of C.I. Disperse Orange 33 using High-Performance Liquid Chromatography with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Orange 33 is a monoazo dye used in the textile industry for coloring synthetic fibers. Ensuring the quality and consistency of dyed materials, as well as monitoring its presence in wastewater and potential for human exposure, necessitates a reliable and accurate quantitative analytical method. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of dyes due to its specificity, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of this compound using an HPLC-UV method.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a nonpolar stationary phase with a polar mobile phase. The quantification is performed by detecting the absorbance of the dye at its maximum wavelength (λmax) using a UV-Vis detector. The concentration of the dye in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound analytical standard (CAS: 61867-93-4)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Sample Matrix : e.g., dyed textile, wastewater effluent.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined experimentally (approx. 440-480 nm) |
Note on Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution from 200 to 700 nm using the DAD detector. Based on structurally similar dyes like C.I. Disperse Orange 3, the λmax is expected to be in the range of 440-480 nm.[2][3]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Textile Samples:
-
Accurately weigh approximately 100 mg of the dyed textile sample, cut into small pieces.
-
Place the sample in a 50 mL conical flask and add 20 mL of methanol.
-
Extract the dye by sonicating the flask for 30 minutes at 50 °C.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.
For Wastewater Samples:
-
Collect a representative water sample.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a small volume of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the peak areas of the standards.
Data Presentation
The quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% HCOOHB: ACN + 0.1% HCOOH |
| Gradient | 60-95% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | UV at λmax |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 0.5 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Experimental workflow from preparation to quantification.
Method Validation Logic
Caption: Logical relationship of method validation parameters.
References
Application Note: Identification of Disperse Orange 33 in Fibers by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and professionals in analytical chemistry and material science.
Introduction Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate. Disperse Orange 33 is a single azo dye known for its red-light orange hue.[1] Due to the potential for certain azo dyes to break down into carcinogenic aromatic amines, regulatory bodies have established methods to identify and quantify them in consumer textiles.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This application note provides a detailed protocol for the extraction and subsequent identification of Disperse Orange 33 from textile fibers using GC-MS.
Principle The methodology involves two primary stages. First, the Disperse Orange 33 dye is extracted from the fiber matrix using a suitable organic solvent, often facilitated by heat or sonication. Second, the extracted analyte is introduced into the GC-MS system. In the gas chromatograph, the compound is vaporized and separated from other components based on its retention time in a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allows for definitive identification of the dye.
Experimental Protocol
1. Sample Preparation: Solvent Extraction
This protocol is adapted from established methods for extracting disperse dyes from synthetic fibers.[4][5]
-
Materials and Reagents:
-
Textile fiber sample (e.g., polyester, ~100 mg)
-
Chlorobenzene (B131634) (analytical grade)[4][5]
-
Methanol (analytical grade)
-
Vials with screw caps
-
Ultrasonic bath or heating block
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Nitrogen evaporator or rotary evaporator
-
-
Procedure:
-
Cut the fiber sample into small pieces (approx. 2-5 mm) and accurately weigh about 100 mg into a glass vial.
-
Add 2 mL of chlorobenzene to the vial.
-
Seal the vial tightly and place it in a heating block at 100°C for 60 minutes or in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[5]
-
Allow the sample to cool to room temperature.
-
Centrifuge the vial at 5,000 rpm for 10 minutes to pellet the fiber debris.
-
Carefully transfer the supernatant (the chlorobenzene extract) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL GC autosampler vial. The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis
The following parameters are suggested starting points and may require optimization based on the specific instrument used.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Thermo Scientific ISQ Series, Agilent GC/MS).[2]
-
-
GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full Scan.
-
Mass Range: 50-450 m/z.
-
Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).
-
Data Presentation and Analysis
Expected Results The analysis of a Disperse Orange 33 standard or a positive sample extract will yield a total ion chromatogram (TIC) showing a peak at a specific retention time. The mass spectrum corresponding to this peak can then be analyzed to confirm the dye's identity.
Chemical Information for Disperse Orange 33
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-[Butyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | [6] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [1] |
| Molecular Weight | 351.40 g/mol | [1][7] |
| CAS Number | 61867-93-4 |[1] |
Fragmentation Pattern Upon electron impact ionization, the molecular ion (M⁺) of Disperse Orange 33 (m/z 351) will be formed. This energetically unstable ion will fragment in predictable ways. While a specific, published mass spectrum for Disperse Orange 33 is not readily available, the structure suggests key fragmentation pathways common to aromatic azo compounds and amines.[8]
Predicted Key Mass Fragments for Disperse Orange 33
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 351 | [C₁₉H₂₁N₅O₂]⁺ | Molecular Ion (M⁺) |
| 294 | [M - C₃H₅N]⁺ | Loss of the cyanoethyl group |
| 252 | [M - C₄H₉ - C₂H₂N]⁺ | Loss of butyl and cyanoethyl fragments |
| 149 | [C₉H₁₃N₂]⁺ | Fragment from cleavage of the azo bond (N-butyl-N-cyanoethylaniline portion) |
| 121 | [C₇H₅N₂O₂]⁺ | Fragment from cleavage of the azo bond (p-nitrophenyl portion) |
| 91 | [C₆H₅N]⁺ | Fragment from the aniline (B41778) portion |
| 77 | [C₆H₅]⁺ | Phenyl group fragment |
Note: This table is based on theoretical fragmentation. Actual spectra should be compared against a certified reference standard for confirmation.
For comparison, analysis of the related compound Disperse Orange 3 (4-((4-nitrophenyl)diazenyl)aniline) shows characteristic fragments that can help in identifying the general structure.[9][10]
Experimental Workflow Visualization
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ジスパースオレンジ 3 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Development of High-Performance Electrochemical Sensors for C.I. Disperse Orange 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Orange 33 is a monoazo dye used in the textile industry. Due to the potential environmental and health concerns associated with azo dyes, sensitive and selective analytical methods for their detection are of paramount importance. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for in-situ analysis.[1] This document provides a comprehensive overview of the principles, fabrication protocols, and performance characteristics of electrochemical sensors tailored for the detection of this compound and related azo dyes.
The electrochemical detection of azo dyes like this compound is primarily based on the redox activity of the azo group (-N=N-).[1] This functional group can be either oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the dye's concentration. The efficiency of this electron transfer process can be significantly enhanced by modifying the electrode surface with various nanomaterials, polymers, or other chemical entities.[1][2]
Principle of Electrochemical Detection
The fundamental principle behind the electrochemical sensing of this compound involves applying a potential to a working electrode and measuring the resulting current. The dye molecules in the sample diffuse to the electrode surface where they undergo an electrochemical reaction. For azo dyes, the reduction of the azo bond is a common detection mechanism, often proceeding via a two-electron, two-proton process, especially in acidic media.[1] The potential at which this reaction occurs provides selectivity, while the magnitude of the current is used for quantification.
Various electrochemical techniques can be employed for the analysis of this compound:
-
Cyclic Voltammetry (CV): A foundational technique used to study the electrochemical behavior of the dye, including its redox potentials and reaction kinetics.[3][4]
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques that minimize background currents, leading to lower detection limits, making them ideal for trace analysis.[4]
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to characterize the electrode-solution interface and can be employed for label-free detection based on changes in impedance upon dye binding.[5][6]
-
Chronoamperometry: This method involves stepping the potential to a value where the dye reacts and measuring the current as a function of time. It is often used to determine diffusion coefficients and in the development of biosensors.[4]
Experimental Protocols
The following sections outline generalized protocols for the fabrication and application of electrochemical sensors for this compound. These protocols are based on established methods for similar azo dyes and can be adapted and optimized for specific research needs.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE), or Boron-Doped Diamond (BDD) Electrode.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire or carbon rod.
-
Electrode Modifiers: Graphene oxide (GO), multi-walled carbon nanotubes (MWCNTs), metal nanoparticles (e.g., AuNPs, AgNPs), conductive polymers, or molecularly imprinted polymers (MIPs).
-
Supporting Electrolyte: Phosphate buffer solution (PBS), Britton-Robinson buffer, or other suitable buffer systems. The pH of the electrolyte is a critical parameter and should be optimized.
-
This compound Standard: High purity standard for calibration.
-
Solvents: Dimethylformamide (DMF) or other suitable organic solvents for preparing stock solutions of the dye, especially for disperse dyes with low aqueous solubility.[3]
-
Dispersing Agent: (Optional, for disperse dyes) e.g., cetyltrimethylammonium bromide (CTAB) to improve solubility in aqueous solutions.[3]
-
Other Reagents: Alumina (B75360) slurry for polishing electrodes, potassium ferricyanide/ferrocyanide solution for electrode characterization.
Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode Sensor
This protocol describes the fabrication of a highly sensitive sensor using a graphene-modified GCE, a common platform for azo dye detection.
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Soncate the electrode in DI water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a stable dispersion of graphene oxide (GO) in DI water (e.g., 1 mg/mL) by sonication.
-
Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the pre-treated GCE surface.
-
Allow the solvent to evaporate at room temperature or under an infrared lamp.
-
The GO can be electrochemically reduced to reduced graphene oxide (rGO) by applying a negative potential in a suitable electrolyte (e.g., PBS) to enhance conductivity.
-
-
Electrochemical Characterization:
-
Characterize the modified electrode using CV or EIS in a solution of [Fe(CN)₆]³⁻/⁴⁻ to confirm successful modification and assess the electron transfer properties.
-
Protocol 2: Voltammetric Determination of this compound
This protocol outlines the analytical procedure for detecting this compound using the fabricated sensor.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like DMF.
-
Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte. If solubility is an issue, the addition of a surfactant may be necessary.[3]
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell containing the supporting electrolyte.
-
Immerse the modified working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell.
-
Record the background voltammogram of the supporting electrolyte.
-
Add a known concentration of the this compound standard solution to the cell.
-
Record the voltammogram (e.g., using DPV or SWV) over a potential range where the dye is electroactive.
-
The peak current at the characteristic potential of the dye is proportional to its concentration.
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound from the standard solutions.
-
For real sample analysis, pre-treat the sample as necessary (e.g., filtration, dilution) and add it to the electrochemical cell.
-
Measure the peak current and determine the concentration of this compound using the calibration curve.
-
Data Presentation
The performance of various electrochemical sensors for the detection of orange azo dyes is summarized in the table below. This data provides a benchmark for the expected performance of a sensor for this compound.
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Orange II | Graphene-mesoporous TiO₂/GCE | DPV | 0.00285 - 0.48 | 0.00092 | [1] |
| Orange G & Orange II | Fe₂O₃/MWCNTs-COOH/CPE | DPV | 0.1 - 20.0 (Orange G)0.2 - 50.0 (Orange II) | 0.05 (Orange G)0.1 (Orange II) | [1] |
| Methyl Orange | Poly(riboflavin)/CPE | DPV | 0.6 - 8.0 | 0.699 | [1] |
| Food Yellow 3 | MIP/f-MWCNTs/GCE | DPV | 0.05 - 100 | 0.005 | [1] |
| Solvent Orange 7 | Poly(aminosulfonic acid)/GCE | DPV | 0.04 - 1.0 & 1.0 - 12.0 | 0.004 | [1] |
Visualizations
General Signaling Pathway of an Electrochemical Sensor for Azo Dyes
Caption: General signaling pathway for the electrochemical detection of azo dyes.
Experimental Workflow for Voltammetric Analysis
Caption: Experimental workflow for the voltammetric analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Detection of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Biosensors for Cytokine Profiling: Recent Advancements and Possibilities in the Near Future - PMC [pmc.ncbi.nlm.nih.gov]
Application of C.I. Disperse Orange 33 in Polyester Dyeing Processes
Application Notes and Protocols for Researchers and Scientists
Introduction
C.I. Disperse Orange 33 is a monoazo disperse dye belonging to the single azo class of dyes. It is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester (B1180765). Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of individual dye molecules from the aqueous phase into the amorphous regions of the polyester fibers at elevated temperatures and under acidic conditions. Achieving a vibrant, level, and fast dyeing requires precise control over various process parameters, including temperature, pH, time, and the selection of appropriate auxiliary chemicals. These notes provide detailed protocols and technical data for the application of this compound in polyester dyeing for research and development purposes.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| C.I. Name | Disperse Orange 33 |
| CAS Number | 61867-93-4 |
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.40 g/mol [1] |
| Chemical Class | Single Azo |
| Appearance | Red-light orange powder |
| Manufacturing | 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling[1] |
Principle of Polyester Dyeing with Disperse Dyes
The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and solid solution formation. Polyester fibers are hydrophobic and have a highly crystalline structure, which makes them impenetrable to anionic dyes under normal conditions. Disperse dyes, being small, non-ionic molecules, can penetrate the fiber structure under specific conditions.
The high-temperature exhaust dyeing method is commonly employed. In this process, the temperature is raised to approximately 130°C. At this temperature, the polyester fiber swells, and the segmental mobility of the polymer chains increases, creating transient voids. This allows the dispersed dye molecules, which are in a state of molecular solution in the dyebath, to diffuse into the fiber. The dyeing process is typically carried out in an acidic medium (pH 4.5-5.5) to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber.
Following the dyeing phase, a crucial "reduction clearing" step is performed. This process removes any dye particles adhering to the fiber surface, which is essential for achieving good wash and rub fastness.
Experimental Protocols
Materials and Equipment
-
Fabric: 100% Scoured and bleached polyester fabric
-
Dye: this compound
-
Chemicals:
-
Dispersing agent (e.g., a lignosulphonate-based or naphthalene (B1677914) sulphonate formaldehyde (B43269) condensate product)
-
Levelling agent (e.g., a blend of fatty acid ethoxylates or aromatic ester derivatives)
-
Acetic acid (CH₃COOH) for pH control
-
Sodium hydrosulphite (Na₂S₂O₄) for reduction clearing
-
Sodium hydroxide (B78521) (NaOH) for reduction clearing
-
-
Equipment:
-
High-temperature laboratory dyeing machine (e.g., glycerin bath beaker dyer or infrared dyer)
-
Spectrophotometer for color measurement
-
Launder-Ometer for wash fastness testing
-
Crockmeter for rub fastness testing
-
Light fastness tester (Xenon arc lamp)
-
pH meter
-
Analytical balance
-
High-Temperature Exhaust Dyeing Protocol
This protocol outlines a typical laboratory procedure for dyeing a 2% shade of this compound on polyester fabric.
-
Preparation of the Dyebath:
-
Set the liquor-to-goods ratio (LR) to a suitable value, typically between 10:1 and 20:1. For a 10g fabric sample at an LR of 15:1, the total liquor volume will be 150 mL.
-
Calculate the required amount of dye. For a 2% on weight of fiber (owf) shade on a 10g fabric sample, 0.2g of this compound is needed.
-
Prepare a dispersion of the dye by pasting the calculated amount of dye powder with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to form a smooth, lump-free dispersion.
-
Fill the dyeing vessel with the required volume of water and add the following auxiliaries (typical concentrations):
-
Dispersing agent: 0.5 - 1.0 g/L
-
Levelling agent: 0.5 - 1.0 g/L
-
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[2]
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dyebath at a starting temperature of 60°C.
-
Run the machine for 10 minutes at 60°C to ensure even wetting and impregnation.
-
Raise the temperature from 60°C to 130°C at a rate of 1.5 - 2.0°C per minute.
-
Hold the temperature at 130°C for 45 - 60 minutes to allow for dye diffusion and fixation.[3]
-
Cool the dyebath down to 70°C at a rate of 2.0 - 2.5°C per minute.
-
Drain the dyebath.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath at a liquor ratio of 15:1.
-
Add the following chemicals to the bath:
-
Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.[4]
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
-
Drying:
-
Hydroextract the rinsed fabric and then air-dry or oven-dry at a moderate temperature.
-
Quantitative Data
The performance of this compound on polyester is evaluated based on its colorfastness properties. The following table summarizes typical fastness ratings according to ISO standards.
Table 1: Colorfastness Properties of this compound on Polyester
| Fastness Test | ISO Standard | Rating (1-5 Scale, 5 is best) |
| Washing Fastness | ||
| - Change in Color | ISO 105-C06[5] | 4-5 |
| - Staining on Polyester | ISO 105-C06[5] | 4-5 |
| Light Fastness | ISO 105-B02[6] | 5-6 |
| Rubbing Fastness | ISO 105-X12[7] | |
| - Dry Rubbing | 4-5 | |
| - Wet Rubbing | 4 | |
| Perspiration Fastness | ||
| - Fading | 5 | |
| - Staining | 4-5 | |
| Ironing Fastness | ||
| - Fading | 4-5 | |
| - Staining | 3-4 |
Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing and finishing processes employed.
Visualizations
Chemical Structure of this compound
Caption: Molecular Formula of this compound.
High-Temperature Exhaust Dyeing Workflow
Caption: High-Temperature Exhaust Dyeing Cycle for Polyester.
Logical Relationship of Dyeing Parameters
Caption: Influence of Parameters on Dyeing Performance.
References
- 1. bluelakechem.com [bluelakechem.com]
- 2. ISO standards to determine the colorfastness of polyester fibers| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 3. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for Dyeing Nylon and Acetate Fibers with Disperse Orange 33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Orange 33 in the dyeing of nylon (polyamide) and cellulose (B213188) acetate (B1210297) fibers. Disperse dyes are non-ionic, sparingly soluble in water, and are the primary class of dyes for coloring hydrophobic fibers.[1][2] Disperse Orange 33, a monoazo dye, is suitable for this application due to its small molecular size and ability to penetrate and diffuse into the polymer matrix of these synthetic fibers under the influence of heat.[3][4]
Principles of Application
The dyeing mechanism for both nylon and acetate fibers with Disperse Orange 33 involves the transfer of dye from an aqueous dispersion to the solid fiber. The process can be considered a solid-solution mechanism where the dye dissolves in the amorphous regions of the fiber. Key factors influencing the efficiency and quality of the dyeing process include temperature, pH, dye concentration, and the use of auxiliary chemicals.[2]
-
Nylon (Polyamide): Nylon fibers possess both amino and carboxyl terminal groups, allowing them to be dyed with various dye classes.[5] When using disperse dyes like Disperse Orange 33, the interaction is primarily based on van der Waals forces and hydrogen bonding.[6] The dyeing of nylon with disperse dyes is known for good leveling properties, which minimizes color variations.[7] However, the wet fastness properties can be moderate, especially in deeper shades.[7] The pH of the dyebath is a critical parameter; for light shades, a pH of 6-7 is often used, while for darker shades, a more acidic pH of 4-6 can increase dye uptake.[5]
-
Cellulose Acetate: Cellulose acetate is a thermoplastic fiber with a hydrophobic character due to the acetylation of the hydroxyl groups of cellulose.[8][9] Disperse dyes are the most suitable for coloring acetate fibers. The dyeing temperature is a crucial factor, as excessive heat can cause the fiber to shrink and lose its characteristic luster.[9][10] For diacetate fibers, dyeing is typically conducted at temperatures between 70-85°C.[8][9] Triacetate, being more crystalline and hydrophobic, often requires higher dyeing temperatures, sometimes at the boil, or the use of a carrier to facilitate dye diffusion.[9][10]
Quantitative Data Summary
The following tables summarize key performance data for the application of Disperse Orange 33 and other relevant disperse dyes on nylon and acetate fibers. It is important to note that specific quantitative data for Disperse Orange 33 is limited in publicly available literature. Therefore, some data is representative of disperse dyes in general on these fibers.
Table 1: Dyeing Parameters for Disperse Orange 33
| Parameter | Nylon Fibers | Cellulose Diacetate Fibers |
| Dye Concentration | 0.5 - 2.0% (on weight of fiber) | 0.5 - 2.0% (on weight of fiber) |
| Liquor Ratio | 1:10 - 1:30 | 1:10 - 1:30 |
| Dyeing Temperature | 90 - 100°C | 70 - 85°C[8][9] |
| Dyeing Time | 45 - 60 minutes | 60 minutes[8][9] |
| pH of Dyebath | 4.0 - 6.0 for deep shades[5] | 4.5 - 5.5[11] |
Note: These are typical ranges and should be optimized for specific shades and equipment.
Table 2: Colorfastness Properties
| Fastness Property | Nylon | Acetate |
| Light Fastness | Generally lower than on polyester.[6][12] | Satisfactory, but can be affected by gas fumes.[3] |
| Wash Fastness | Moderate, especially in deep shades.[7] | Generally good with proper after-treatment.[13] |
| Rubbing Fastness | Good | Good |
Note: Fastness properties are highly dependent on the dyeing depth, procedure, and after-treatment processes.
Experimental Protocols
The following are detailed immersion dyeing protocols for nylon and cellulose acetate fibers using Disperse Orange 33. It is recommended to conduct preliminary trials to optimize conditions for specific materials and desired outcomes.
Protocol for Dyeing Nylon Fibers
This protocol is designed for exhaust dyeing of nylon fabric or yarn in a laboratory setting.
Materials and Reagents:
-
Nylon substrate (fabric or yarn)
-
This compound
-
Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)
-
Acetic acid (to adjust pH)
-
Ammonium sulfate (B86663) (optional, as a pH buffer)
-
Non-ionic detergent for after-treatment
Procedure:
-
Pre-treatment (Scouring):
-
Wash the nylon substrate in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any oils, waxes, or sizes.
-
Rinse thoroughly with warm water and then cold water.
-
-
Dye Dispersion Preparation:
-
Weigh the required amount of Disperse Orange 33 (e.g., 1.0% on the weight of fiber, owf).
-
Make a paste with a small amount of water and 0.5-1.0 g/L of a dispersing agent.
-
Add hot water (40-50°C) to the paste with continuous stirring to form a fine, stable dispersion.
-
-
Dyeing:
-
Set up a dyebath with the required volume of water (liquor ratio, e.g., 1:20).
-
Add the prepared dye dispersion to the dyebath.
-
Add 0.5-1.0 g/L of a dispersing agent.
-
Adjust the pH of the dyebath to 5.0-6.0 using acetic acid.[5]
-
Introduce the pre-wetted nylon substrate into the cold dyebath.
-
Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.
-
Hold the temperature at 95-100°C for 45-60 minutes, ensuring gentle agitation.
-
Cool the dyebath slowly to 60-70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed substrate thoroughly with warm water.
-
Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L sodium carbonate, and 1 g/L non-ionic detergent.
-
Treat the dyed material in this bath at 60-70°C for 15-20 minutes to remove surface dye and improve wet fastness.
-
Rinse with hot water and then cold water until the water runs clear.
-
Dry the dyed nylon substrate at a moderate temperature.
-
Protocol for Dyeing Cellulose Acetate Fibers
This protocol is for the exhaust dyeing of cellulose diacetate, taking care to preserve the fiber's luster.
Materials and Reagents:
-
Cellulose acetate substrate (fabric or yarn)
-
This compound
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
Non-ionic detergent
Procedure:
-
Pre-treatment (Scouring):
-
Gently scour the acetate substrate with a solution of 1 g/L non-ionic detergent at 60-70°C for 15-20 minutes.
-
Rinse well with warm, then cold water.
-
-
Dye Dispersion Preparation:
-
Prepare a fine dispersion of Disperse Orange 33 as described in the nylon dyeing protocol (Section 3.1, Step 2).
-
-
Dyeing:
-
Prepare the dyebath with the required amount of water (e.g., liquor ratio 1:20).
-
Add the dye dispersion and 0.5-1.0 g/L of a dispersing agent.
-
Adjust the pH to 4.5-5.5 with acetic acid.[11]
-
Introduce the pre-wetted acetate substrate at 40°C.
-
Raise the temperature to 80-85°C at a rate of 1°C per minute.[8][9]
-
Maintain the dyeing temperature at 80-85°C for 60 minutes with gentle agitation.
-
Cool the dyebath slowly to 50-60°C before draining.
-
-
After-treatment:
-
Rinse the dyed acetate thoroughly with warm water (around 40-50°C).
-
Wash with a 1 g/L solution of non-ionic detergent at 50°C for 15 minutes to remove loose dye.
-
Rinse again with warm and then cold water.
-
Dry at a low temperature (below 70°C) to avoid glazing or damage to the fiber.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the dyeing of nylon and acetate fibers with Disperse Orange 33.
Caption: Experimental workflow for dyeing nylon fibers with Disperse Orange 33.
Caption: Experimental workflow for dyeing cellulose acetate fibers with Disperse Orange 33.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. How to choose disperse dyes when dyeing light color for nylon ? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. testextextile.com [testextextile.com]
- 8. mdpi.com [mdpi.com]
- 9. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 10. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 11. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. aatcc.org [aatcc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: C.I. Disperse Orange 33 as a Reference Standard in Azo Dye Analysis
Issued for: Researchers, Scientists, and Drug Development Professionals Application: Quantitative and Qualitative Analysis of Azo Dyes Reference Standard: C.I. Disperse Orange 33
Introduction and Background
This compound is a monoazo dye belonging to the single azo class of chemical structures.[1] It is characterized by its red-light orange color and is primarily used for dyeing synthetic fibers such as polyester (B1180765) and nylon.[2][3] Due to its stable chemical structure and well-defined physicochemical properties, Disperse Orange 33 serves as an excellent reference standard for the analytical determination of other azo dyes in various matrices, including textiles, consumer products, and environmental samples.[4][5] Azo dyes are a significant class of synthetic colorants, and some have been classified as potentially carcinogenic due to the possible reductive cleavage of the azo bond to form harmful aromatic amines.[6][7] Therefore, accurate and validated analytical methods are crucial for monitoring their presence.
The utility of Disperse Orange 33 as a reference standard is based on its consistent spectral properties and chromatographic behavior, which allows for the calibration of analytical instruments and the validation of analytical methods.[8] It exhibits a primary absorption peak at approximately 415 nm.[3][9]
Physicochemical Properties of this compound
A comprehensive understanding of the reference standard's properties is essential for its proper use in analytical methodologies.
| Property | Value | Reference |
| C.I. Name | Disperse Orange 33 | [1] |
| Molecular Formula | C₁₉H₂₁N₅O₂ | [1] |
| Molecular Weight | 351.40 g/mol | [1] |
| CAS Registry No. | 61867-93-4 | [1] |
| Molecular Structure | Single Azo Class | [1] |
| Appearance | Red-light orange powder | [1][3] |
| λmax (in Ethanol) | ~443 nm | [8] |
| Solubility | Soluble in ethanol (B145695), acetone, and toluene.[2][3] |
Principle of Use as a Reference Standard
The fundamental principle of using this compound as a reference standard is to establish a benchmark for comparison in analytical tests. This involves creating a standard solution with a precisely known concentration of Disperse Orange 33. This standard is then used to generate a calibration curve, which plots the instrument's response (e.g., absorbance or peak area) against the concentration of the analyte. The response of an unknown sample can then be compared to this calibration curve to determine the concentration of the target azo dye.
Logical Workflow: Using a Reference Standard for Quantification
Caption: Workflow for quantifying an analyte using a reference standard.
Experimental Protocols
The following protocols outline the use of this compound as a reference standard in common analytical techniques for azo dye analysis.
This protocol is a general guideline for the quantification of azo dyes using an external standard method with this compound. Method optimization may be required for specific analytes and matrices.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ammonium (B1175870) Formate
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.1.2. Instrumentation
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
4.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by serially diluting the stock solution with the mobile phase.
4.1.4. Sample Preparation
-
Textile/Solid Samples: Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol) using sonication.[10] Filter the extract through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the sample as necessary with the mobile phase and filter through a 0.45 µm syringe filter.
4.1.5. Chromatographic Conditions
-
Mobile Phase: A gradient of Eluent A (Water with 0.2% formic acid and 2 mM ammonium formate) and Eluent B (Acetonitrile/Water 90:10 with 0.2% formic acid and 2 mM ammonium formate) is often effective.[6]
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: Linear gradient to 90% B
-
15-17 min: Hold at 98% B
-
-
Column Temperature: 30°C[6]
-
Detection Wavelength: Monitor at the λmax of the target analyte. For general screening, a DAD can acquire spectra from 200-400 nm.[11]
4.1.6. Data Analysis
-
Inject the series of working standard solutions to establish a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of the target azo dye in the sample by comparing its peak area to the calibration curve.
General Analytical Workflow Diagram
Caption: A typical workflow from sample collection to final reporting.
This method is suitable for the quantification of Disperse Orange 33 in simple solutions or as a preliminary screening tool.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Ethanol (Spectroscopic Grade)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
4.2.2. Instrumentation
-
UV-Visible Spectrophotometer
4.2.3. Procedure
-
Wavelength Scan: Prepare a dilute solution of Disperse Orange 33 in ethanol (e.g., 10 µg/mL). Scan the absorbance from 300 nm to 600 nm to determine the wavelength of maximum absorbance (λmax), which should be around 443 nm.[8]
-
Standard Curve Preparation: Prepare a series of standard solutions of Disperse Orange 33 in ethanol (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Measurement: Measure the absorbance of each standard solution at the determined λmax using ethanol as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law within the tested concentration range.
-
Sample Analysis: Prepare the unknown sample in ethanol, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Data Presentation
The following tables summarize typical data obtained during the validation of analytical methods using this compound. Note that these values are illustrative and will vary depending on the specific instrumentation and conditions used.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Retention Time (tR) | 6.7 - 12.6 min (Analyte dependent)[12] |
| Linearity (r²) | > 0.997[13] |
| Limit of Detection (LOD) | 0.06 - 2.0 ng/mL[13][14] |
| Limit of Quantification (LOQ) | 0.19 - 8.0 ng/mL[13][14] |
| Recovery (%) | 78 - 110%[13] |
Table 2: Spectrophotometric Method Parameters
| Parameter | Typical Value |
| λmax | 415 - 443 nm[3][8] |
| Molar Extinction Coefficient (εmax) | 1.35 x 10⁴ M⁻¹ cm⁻¹ (in Ethanol)[8] |
| Linear Range | 0.5 - 100 µM[13] |
Concluding Remarks
This compound is a reliable and effective reference standard for the qualitative and quantitative analysis of azo dyes. Its well-documented properties and commercial availability make it an invaluable tool for method development, validation, and routine quality control in research and industrial laboratories. Adherence to detailed and validated protocols is essential for generating accurate and reproducible results.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. DISPERSE ORANGE 3 CAS#: 730-40-5 [m.chemicalbook.com]
- 3. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 4. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. laborindo.com [laborindo.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing the Colorfastness of Textiles Dyed with C.I. Disperse Orange 33
Introduction
Disperse Orange 33 is a monoazo disperse dye used for dyeing synthetic fibers, particularly polyester (B1180765). The fastness properties of textiles dyed with such dyes are critical indicators of quality, determining the fabric's ability to retain its color during various manufacturing processes and end-use conditions.[1][2] Colorfastness refers to the resistance of a material's color to fade or bleed when exposed to elements like washing, light, rubbing, and perspiration.[3][4] Poor colorfastness can lead to discoloration, staining of other garments, and a diminished product lifespan.[5][6] This document provides a comprehensive set of protocols for assessing the colorfastness of textiles dyed with Disperse Orange 33, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Scope
These protocols are designed for researchers, scientists, and quality control professionals in the textile and chemical industries. They detail the experimental procedures for evaluating the colorfastness of textiles dyed with Disperse Orange 33 to washing, light, rubbing, and perspiration.
Principle of Colorfastness Testing
The core principle of colorfastness testing is to subject a dyed textile specimen to controlled conditions that simulate real-world exposure.[4] The effect on the color of the textile is then evaluated in two ways:
-
Color Change: The degree of fading or alteration in the color of the test specimen itself.[4]
-
Staining: The amount of color transferred from the test specimen to a specified adjacent, undyed fabric.[4]
Evaluation is performed by visually comparing the changes against standardized Grey Scales under controlled lighting conditions.[4][7] A rating from 1 (poor fastness) to 5 (excellent fastness) is assigned for both color change and staining.[8] For lightfastness, a Blue Wool Scale of 1 to 8 is used.[2][9]
Experimental Protocols
The following sections detail the methodologies for four key colorfastness tests. The selection of test parameters (e.g., temperature, duration) should reflect the intended end-use of the textile.
Protocol for Colorfastness to Washing
This test evaluates the resistance of the fabric's color to domestic or commercial laundering.[8] The protocol is based on the ISO 105-C06:2010 standard.[3][10]
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for providing controlled mechanical agitation and temperature.[11]
-
Stainless steel balls (6 mm diameter).[11]
-
Multifiber adjacent fabric (containing fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[7][10]
-
Standard reference detergent (e.g., ECE phosphate-based reference detergent).[8][11]
-
Grey Scale for Assessing Change in Colour (ISO 105-A02).[12]
-
Grey Scale for Assessing Staining (ISO 105-A03).[12]
-
Thermostat-controlled oven.
-
Sewing machine or needle and thread.
Procedure:
-
Specimen Preparation: Cut a 40 mm x 100 mm specimen of the textile dyed with Disperse Orange 33.[2] Place the specimen between a 40 mm x 100 mm piece of the multifiber adjacent fabric and sew them together along one of the shorter edges.[11]
-
Test Solution Preparation: Prepare the wash liquor as specified by the chosen test method (e.g., ISO 105-C06 C2S test requires 4 g/L ECE detergent and 1 g/L sodium perborate).[11]
-
Washing Cycle: Place the composite specimen, the required number of stainless steel balls (e.g., 25 for test C2S), and the prepared wash liquor into a stainless steel container of the Launder-Ometer.[7][11]
-
Run the apparatus for the specified temperature and duration (e.g., 60°C for 30 minutes for test C2S).[7]
-
Rinsing and Drying: After the cycle, remove the composite specimen. Rinse it twice in distilled water and then in cold running water.[11] Squeeze out excess water. Open the composite specimen by breaking the stitching, except on one of the shorter sides.[11] Dry it in a hot air oven at a temperature not exceeding 60°C.[7]
-
Evaluation: Once the specimen is dry and conditioned, visually assess the color change of the dyed textile and the staining of each fiber type on the multifiber fabric.[4] Use the respective Grey Scales under standardized lighting conditions (D65 light source).[13]
Protocol for Colorfastness to Light
This test measures the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[8][9] The protocol is based on ISO 105-B02:2014 .[3][14]
Apparatus and Materials:
-
Xenon arc lamp apparatus with controlled temperature and humidity.[9][15]
-
Opaque card or masks.
-
Grey Scale for Assessing Change in Colour.
Procedure:
-
Specimen Preparation: Cut a specimen of the dyed textile to fit the specimen holders of the xenon arc apparatus.[9]
-
Mounting: Mount the test specimen and a set of Blue Wool Standards in the holders. Cover a portion of both the specimen and the standards with an opaque mask to serve as an unexposed original for comparison.[9]
-
Exposure: Place the holders in the xenon arc apparatus. Expose the specimens and standards to the light under controlled conditions (e.g., specified irradiance, temperature, and humidity as per the standard).[14][16]
-
The exposure is continued until the contrast between the exposed and unexposed portions of the test specimen is equal to a specific grade on the Grey Scale, or until a specific Blue Wool Standard has faded to a predetermined level.[9]
-
Evaluation: Remove the specimen and the Blue Wool Standards. Compare the fading of the exposed portion of the test specimen with the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool Standard that shows a similar amount of fading (e.g., if the sample fades similarly to Blue Wool Standard 6, the rating is 6).[9]
Protocol for Colorfastness to Rubbing (Crocking)
This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[6][17] The protocol is based on ISO 105-X12:2016 .[3][17]
Apparatus and Materials:
-
Standard white cotton rubbing cloth (50 mm x 50 mm).[18]
-
Grey Scale for Assessing Staining.
-
Distilled water (for wet rubbing).
Procedure:
-
Specimen Preparation: Cut a specimen of the dyed textile (at least 140 mm x 50 mm). Condition the specimen and the cotton rubbing cloths for at least 4 hours in a standard atmosphere (20±2°C, 65±4% RH).[18][19]
-
Dry Rubbing:
-
Mount the test specimen onto the base of the crockmeter.
-
Fix a dry cotton rubbing cloth to the rubbing finger (16 mm diameter).[19]
-
Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9N.[17][19]
-
Remove the cotton cloth.
-
-
Wet Rubbing:
-
Soak a fresh cotton rubbing cloth in distilled water and squeeze it to achieve a specific water content (wet pick-up), typically 100%.
-
Repeat the procedure described for dry rubbing with the wet cloth.[18]
-
-
Drying and Evaluation: Allow the wet rubbing cloth to air dry before evaluation. Evaluate the degree of staining on both the dry and wet cotton cloths using the Grey Scale for Staining under standardized lighting.[18]
Protocol for Colorfastness to Perspiration
This test determines the resistance of the color to the action of simulated human perspiration.[5] The protocol is based on ISO 105-E04:2013 .[3][8]
Apparatus and Materials:
-
Perspirometer or equivalent device to apply a pressure of 12.5 kPa.[20]
-
Thermostat-controlled oven (37±2°C).
-
Multifiber adjacent fabric.
-
Acidic and alkaline perspiration solutions.[7]
-
Glass or acrylic plates.
-
Grey Scales for color change and staining.
Procedure:
-
Solution Preparation:
-
Acidic Solution: Per liter of distilled water, add 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 2.2 g sodium dihydrogen phosphate (B84403) dihydrate. Adjust pH to 5.5.[7]
-
Alkaline Solution: Per liter of distilled water, add 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 5 g disodium (B8443419) hydrogen phosphate dodecahydrate. Adjust pH to 8.0.[7][20]
-
-
Specimen Preparation: Prepare two composite specimens (40 mm x 100 mm) as described in the washing fastness protocol.
-
Wetting: Thoroughly wet one composite specimen in the acidic solution and the other in the alkaline solution for 30 minutes at a liquor ratio of 50:1.[20][21]
-
Incubation: Squeeze out excess solution. Place each composite specimen between two glass or acrylic plates and put them into the perspirometer. Apply the specified pressure.[20] Place the device in the oven at 37±2°C for 4 hours.[20]
-
Drying and Evaluation: Remove the specimens from the device. Open the composites and dry them separately in warm air not exceeding 60°C.[20] Evaluate the color change of the specimens and the staining of the multifiber fabrics for both acidic and alkaline tests using the Grey Scales.
Data Presentation
Quantitative data from the colorfastness assessments should be recorded systematically.
Table 1: Summary of Standard Test Conditions
| Fastness Test | Standard | Key Parameters |
| Washing | ISO 105-C06 (C2S) | Temperature: 60°C, Duration: 30 min, 25 steel balls, 4 g/L ECE Detergent |
| Light | ISO 105-B02 | Xenon arc lamp, controlled humidity and temperature, exposure against Blue Wool Standards |
| Rubbing (Crocking) | ISO 105-X12 | Force: 9N, 10 cycles, Dry and Wet (100% wet pick-up) conditions |
| Perspiration | ISO 105-E04 | Acidic (pH 5.5) & Alkaline (pH 8.0) solutions, 4 hours at 37°C, 12.5 kPa pressure |
Table 2: Example of Results Presentation for Disperse Orange 33 on Polyester
| Fastness Property | Rating (1-5 Scale) | Staining on Multifiber Fabric (1-5 Scale) |
| Washing (ISO 105-C06) | Acetate: | |
| Color Change | 4-5 | Cotton: |
| Nylon: | ||
| Polyester: | ||
| Acrylic: | ||
| Wool: | ||
| Rubbing - Dry (ISO 105-X12) | N/A | 4-5 |
| Rubbing - Wet (ISO 105-X12) | N/A | 3-4 |
| Perspiration - Acid (ISO 105-E04) | Acetate: | |
| Color Change | 4-5 | Cotton: |
| Nylon: | ||
| Polyester: | ||
| Acrylic: | ||
| Wool: | ||
| Perspiration - Alkaline (ISO 105-E04) | Acetate: | |
| Color Change | 4 | Cotton: |
| Nylon: | ||
| Polyester: | ||
| Acrylic: | ||
| Wool: | ||
| Light (ISO 105-B02) | Rating (1-8 Scale) | N/A |
| Color Change | 6 |
Note: Ratings are examples and actual results will vary.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for assessing the colorfastness of a textile specimen.
Caption: Workflow for Textile Colorfastness Assessment.
References
- 1. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 2. testbook.com [testbook.com]
- 3. Colour fastness | Centexbel [centexbel.be]
- 4. testextextile.com [testextextile.com]
- 5. What is Perspiration Colorfastness and How to Test - Textile Tester [darongtester.com]
- 6. intouch-quality.com [intouch-quality.com]
- 7. textilelearner.net [textilelearner.net]
- 8. blog.qima.com [blog.qima.com]
- 9. benchchem.com [benchchem.com]
- 10. Testing the colorfastness of polyester fibers with ISO 105-C06 | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 11. textilelearner.net [textilelearner.net]
- 12. aatcc.org [aatcc.org]
- 13. testextextile.com [testextextile.com]
- 14. textileengineering.net [textileengineering.net]
- 15. textilelearner.net [textilelearner.net]
- 16. testextextile.com [testextextile.com]
- 17. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 18. EMIS [dpi.df.daffodil.family]
- 19. fyitester.com [fyitester.com]
- 20. scribd.com [scribd.com]
- 21. textilestudycenter.com [textilestudycenter.com]
Application Notes and Protocols for Solvent Extraction of C.I. Disperse Orange 33 from Textile Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solvent extraction methods for the isolation of C.I. Disperse Orange 33 from textile matrices, particularly polyester (B1180765). The protocols detailed below are intended to guide researchers in selecting and performing appropriate extraction techniques for analytical and developmental purposes.
Introduction
This compound is a monoazo disperse dye used for coloring synthetic fibers like polyester. The extraction of such dyes from textile matrices is a critical step for various analytical applications, including quality control, toxicological assessment, and environmental monitoring. The choice of extraction method and solvent is crucial for achieving high recovery and ensuring the integrity of the analyte. This document outlines three prevalent methods: Conventional Solvent Extraction, Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Method Overviews and Data Presentation
The selection of an appropriate extraction method depends on factors such as required efficiency, sample throughput, and available instrumentation. Below is a summary of common solvents and the efficiencies of different extraction techniques, based on data for disperse dyes, which can be considered indicative for this compound.
Conventional Solvent Extraction
This traditional method involves soaking or boiling the textile material in a suitable solvent. While straightforward, it can be time-consuming and may require larger solvent volumes. Common solvents for disperse dyes include chlorobenzene (B131634), methanol (B129727), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
Table 1: Solvents and Conditions for Conventional Extraction of Disperse Dyes from Polyester
| Solvent | Temperature (°C) | Time | Observations |
| Chlorobenzene | 100 - 138 | 5 - 60 min | Most commonly used solvent for this purpose.[1] |
| Methanol | 70 | 15 min (repeated) | Effective at a lower temperature compared to other solvents.[2] |
| Acetonitrile | 60 | 60 min | Used for single fiber extraction.[1] |
| Dimethylformamide (DMF) | 100 | Not specified | Found to be more effective than acetonitrile/water or methanol/water mixtures. |
| Dimethyl Sulfoxide (DMSO) | 100 | Up to 2 hours | Effective for single fiber extraction until discoloration.[1] |
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the fiber matrix and accelerating the dissolution of the dye. This method generally leads to higher extraction efficiencies in shorter times and at lower temperatures compared to conventional methods.
Table 2: Parameters for Ultrasonic-Assisted Extraction of Disperse Dyes
| Solvent | Temperature (°C) | Time | Key Advantage |
| Methanol | 50 | 30 min | Increased dye recovery with reduced extraction time and temperature.[3] |
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. SFE is considered a "green" technology due to the use of a non-toxic, non-flammable, and readily available solvent that can be easily removed from the extract by depressurization.
Table 3: Conditions and Efficiencies for Supercritical CO₂ Extraction of Disperse Dyes from Polyester
| Temperature (°C) | Pressure (MPa) | Time (min) | Co-solvent | Extraction Efficiency (%) |
| 120 | 25 | 60 | None | Up to 85[4][5] |
| Not Specified | Not Specified | Not Specified | Methanol or Benzyl Alcohol | Up to 87[4][5] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from polyester textile samples.
Protocol 1: Conventional Solvent Extraction using Chlorobenzene
-
Sample Preparation: Cut the dyed polyester fabric into small pieces (approximately 2-5 mm).
-
Extraction:
-
Place a known weight of the textile sample (e.g., 0.5 g) into a glass extraction tube.
-
Add a specific volume of chlorobenzene (e.g., 5 mL).[1] The solvent-to-sample ratio may need optimization.
-
Seal the tube and place it in a heating block or oil bath preheated to 130°C.[1]
-
Maintain the extraction for 30 minutes.[2]
-
-
Post-Extraction:
-
Allow the tube to cool to room temperature.
-
Carefully transfer the extract to a clean vial.
-
For quantitative analysis, the extract can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile).
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) using Methanol
-
Sample Preparation: Cut the dyed polyester fabric into small pieces (approximately 2-5 mm).
-
Extraction:
-
Post-Extraction:
Protocol 3: Supercritical Fluid Extraction (SFE) using CO₂
-
Sample Preparation: Cut the dyed polyester fabric into small pieces and place it in the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Post-Extraction:
-
The collected dye can be dissolved in a suitable solvent for subsequent analysis.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described extraction methods.
Caption: Conventional Solvent Extraction Workflow.
Caption: Ultrasonic-Assisted Extraction Workflow.
References
- 1. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Dye Extraction from Waste Textile Using Supercritical Carbon dioxide (ScCO₂) Technology [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Supercritical Fluid Dyeing of Polyester with C.I. Disperse Orange 33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the dyeing of polyester (B1180765) (PET) fabric using C.I. Disperse Orange 33 in a supercritical carbon dioxide (scCO₂) medium. This innovative, waterless dyeing technique offers significant environmental benefits over traditional aqueous dyeing methods by eliminating wastewater generation and reducing energy consumption.[1][2][3][4]
Introduction
Supercritical fluid dyeing (SFD) utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) as a solvent for disperse dyes.[5] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-ionic disperse dyes and transport them into the amorphous regions of the polyester fiber.[1][4] This process results in high-quality dyeings with excellent fastness properties, comparable to or exceeding those achieved with conventional methods.[2][6][7] Key advantages of scCO₂ dyeing include the elimination of water consumption and effluent, the absence of dyeing auxiliaries like dispersing agents, and the potential for recycling both the dye and the CO₂.[4][5][8]
Principle of Supercritical Fluid Dyeing
The effectiveness of scCO₂ as a dyeing medium for polyester is attributed to several factors:
-
Solvating Power: The density and solvating power of scCO₂ can be precisely controlled by adjusting temperature and pressure, which in turn affects the solubility of the disperse dye.[4][5][9]
-
Mass Transfer: The low viscosity and high diffusivity of scCO₂ facilitate rapid penetration of the dye into the polymer matrix, leading to shorter dyeing times compared to aqueous methods.[4]
-
Fiber Swelling: Supercritical CO₂ can induce plasticization and swelling of the polyester fibers, enhancing dye diffusion within the polymer.[1][6]
Experimental Protocols
This section outlines the detailed methodology for dyeing polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.
Materials and Equipment
-
Substrate: Scoured and heat-set polyester (PET) fabric.
-
Dye: this compound (or a commercial equivalent such as Corangar Orange PE3330).[1][3]
-
Solvent: High-purity carbon dioxide (99.9%).
-
Apparatus: A laboratory-scale supercritical fluid dyeing vessel equipped with temperature and pressure controls, a CO₂ pump, and a dye reservoir.
Dyeing Procedure
-
Sample Preparation: A pre-weighed sample of the polyester fabric is wrapped around a perforated stainless-steel holder and placed inside the high-pressure dyeing vessel.
-
Dye Introduction: A precise amount of this compound powder (e.g., 0.2% on weight of fabric) is placed in the bottom of the vessel.[1][2][3]
-
Vessel Sealing: The dyeing vessel is securely sealed.
-
Pressurization and Heating: The system is flushed with low-pressure CO₂ to remove air. Liquid CO₂ is then pumped into the vessel and heated to the desired dyeing temperature. The pressure is simultaneously increased to the target level.
-
Dyeing Cycle: The dyeing process is carried out for a specified duration (e.g., 60-120 minutes) under constant temperature and pressure.[1][3] Agitation or circulation of the supercritical fluid may be employed to ensure even dyeing.
-
Depressurization: After the dyeing cycle, the pressure is gradually released. The CO₂ is vented, and any residual dye can be collected for recycling.
-
Post-Treatment: The dyed fabric is removed from the vessel. A light rinsing with a suitable solvent (e.g., acetone) may be performed to remove any surface-adhered dye, although this is often unnecessary in scCO₂ dyeing.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for supercritical fluid dyeing of polyester.
Data Presentation
The following tables summarize the expected quantitative data from the supercritical fluid dyeing of polyester with this compound. The values are based on typical results reported in the literature.[1][2][9]
Table 1: Effect of Dyeing Temperature and Pressure on Color Strength (K/S)
| Temperature (°C) | Pressure (MPa) | Color Strength (K/S) |
| 80 | 15 | Low |
| 100 | 15 | Moderate |
| 120 | 15 | High |
| 120 | 20 | Very High |
| 120 | 25 | Very High (Potential for slight decrease due to dye aggregation) |
Note: Higher K/S values indicate a deeper shade and greater dye uptake. Generally, K/S increases with both temperature and pressure up to an optimal point.[9]
Table 2: Fastness Properties of Polyester Dyed with this compound in scCO₂
| Fastness Test | Rating (ISO Scale) |
| Washing Fastness (Color Change) | 4-5 |
| Washing Fastness (Staining on Cotton) | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4-5 |
| Light Fastness (Xenon Arc) | 5-6 |
Note: The ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.[7][10]
Influence of Process Parameters
-
Temperature: Increasing the temperature generally enhances dye uptake by increasing the kinetic energy of the dye molecules and promoting the swelling of the polyester fibers.[9] However, excessively high temperatures can lead to dye degradation. A typical optimal range is 100-120 °C.[1][6]
-
Pressure: Higher pressure increases the density of the scCO₂, which in turn increases the solubility of the disperse dye.[9] This leads to a higher concentration of dye in the fluid phase and greater dye uptake by the fiber. An optimal pressure range is typically 20-25 MPa.[1][3]
-
Dyeing Time: The dye uptake increases with time until the fiber reaches saturation. Due to the rapid mass transfer in scCO₂, dyeing times are significantly shorter than in conventional aqueous processes, often ranging from 60 to 120 minutes.[1][3][8]
Conclusion
Supercritical fluid dyeing of polyester with this compound presents a sustainable and efficient alternative to traditional dyeing methods. By optimizing the key process parameters of temperature, pressure, and time, high-quality dyeings with excellent color strength and fastness properties can be achieved. This technology holds significant promise for reducing the environmental footprint of the textile industry.[1][2][3]
References
- 1. hb.diva-portal.org [hb.diva-portal.org]
- 2. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [hb.diva-portal.org]
- 3. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [diva-portal.org]
- 4. Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach - Fibre2Fashion [fibre2fashion.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. eco2dye.com [eco2dye.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Analytical Techniques for Monitoring Disperse Orange 33 in Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 33 is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fibers. Due to its potential environmental persistence and classification as a possible allergen, monitoring its presence in various environmental compartments is of significant importance. This document provides detailed application notes and experimental protocols for the quantitative analysis of Disperse Orange 33 in environmental samples, including water, soil, and sediment. The methodologies covered include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Sensing.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: LC-MS/MS Method Performance for Disperse Dyes (including Disperse Orange 3/33)
| Parameter | Water | Soil/Sediment | Textile |
| Limit of Detection (LOD) | 2.0 ng/L[1] | 0.02 - 0.04 mg/kg[2] | 0.02 - 1.35 ng/mL[3] |
| Limit of Quantification (LOQ) | 8.0 ng/L[1] | 0.05 - 0.13 mg/kg[2] | 0.06 - 4.09 ng/mL[3] |
| Linear Range | 2.0 - 100.0 ng/mL[1] | 0.5 - 25 mg/kg[2] | 0.1 - 200 ng/mL[3] |
| Recovery | >70%[1] | 85.3 - 121.2%[2] | 81.8 - 114.1%[3] |
| Relative Standard Deviation (RSD) | <13%[1] | <15% | <16.3%[3] |
Table 2: HPLC-DAD Method Performance for Azo Dyes
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.005 - 0.013 µg/mL[4] | - |
| Limit of Quantification (LOQ) | 0.014 - 0.038 µg/mL[4] | - |
| Linear Range | 0.1 - 2.0 µg/mL[4] | - |
| Recovery | - | - |
| Relative Standard Deviation (RSD) | <5% | - |
Experimental Protocols
Analysis of Disperse Orange 33 in Water Samples by LC-MS/MS
This protocol details the extraction and analysis of Disperse Orange 33 from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to pH 3.5 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained Disperse Orange 33 from the cartridge with 10 mL of a methanol/acetonitrile (1:1, v/v) mixture.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
1.2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor and product ions for Disperse Orange 33 need to be determined by direct infusion of a standard solution.
-
Workflow for LC-MS/MS Analysis of Water Samples
References
Troubleshooting & Optimization
Technical Support Center: C.I. Disperse Orange 33 Aqueous Dispersibility
Welcome to the technical support center for C.I. Disperse Orange 33. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous dispersibility of this dye. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your formulation and experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound dispersion shows visible particle aggregates and is sedimenting quickly. What is the likely cause?
A1: This issue, known as flocculation or agglomeration, typically stems from one or more of the following factors:
-
Inadequate Dispersing Agent: The concentration or type of dispersing agent may be insufficient to stabilize the dye particles. Dispersants work by coating the particles to prevent them from sticking together.[1][2][3]
-
Incorrect pH: Disperse dyes are most stable in a weakly acidic medium.[1][4] If the pH is neutral or alkaline, the dye can hydrolyze, and the effectiveness of many common anionic dispersants is reduced, leading to aggregation.[1]
-
High Water Hardness: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can cause some anionic dispersing agents to precipitate, leading to a loss of stability.[1]
-
Large Particle Size: If the dye has not been properly milled or processed, the particles may be too large. Larger particles have a greater tendency to settle and are more difficult to keep suspended.
Q2: The dispersion appears stable at room temperature but fails when heated. How can this be resolved?
A2: This is a common problem indicating a lack of thermal stability. The dispersing agent you are using likely loses its effectiveness at elevated temperatures, a critical factor in many applications that require heating.[1] The solution is to select a high-quality dispersing agent specifically designed for high-temperature stability, often polymeric dispersants that provide robust steric stabilization.[5][6]
Q3: I am observing color specks or spots on my final product (e.g., film, fiber). What causes this?
A3: Color specks are almost always caused by dye aggregates that were not broken down during initial dispersion or that formed during the application process.[4] This can be due to:
-
Poor Initial Dispersion: The dye was not properly pre-dispersed or milled before being added to the main solution.
-
Dispersion Instability: The dispersion may have been unstable, allowing particles to re-agglomerate over time or under shear stress.
-
Incompatible Auxiliaries: Other chemicals or auxiliaries in your formulation may be interfering with the dispersing agent, causing the dye to crash out of suspension.[1]
Q4: The color intensity of my application is inconsistent from one batch to another. Why is this happening?
A4: Batch-to-batch inconsistency in color strength often points to variations in the dye dispersion itself. Key factors include:
-
Variable Particle Size Distribution: Different batches may have undergone slightly different milling or precipitation processes, leading to variations in particle size, which affects color yield.
-
Dispersion Stability: If the dispersion is not perfectly stable, its properties can change over time. An older batch of dispersion may have more agglomerates than a freshly prepared one.
-
Strict Parameter Control: Ensure all process parameters like pH, temperature profile, and concentrations of all components are strictly controlled for each batch.[4]
Frequently Asked Questions (FAQs)
Q1: What makes this compound difficult to disperse in water?
A1: this compound is a nonionic, organic molecule with a hydrophobic chemical structure, resulting in very low solubility in water.[3][7][8] Like other disperse dyes, it exists as finely divided crystalline particles in aqueous media and requires significant formulation efforts to create a stable suspension.
Q2: What are the primary strategies to improve the aqueous dispersibility of this compound?
A2: The core strategies focus on overcoming the dye's inherent hydrophobicity and preventing particle aggregation. These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area and can improve dissolution rates and dispersion stability.[7][9]
-
Use of Dispersing Agents: Employing surfactants and polymers to coat the dye particles is essential for stability.[6][10]
-
Control of Aqueous Medium: Optimizing parameters such as pH and water hardness is crucial for the performance of the dispersion system.[1]
-
Solid Dispersion Technology: Formulating the dye within a water-soluble polymeric matrix can yield a product that dissolves to release the dye in an extremely fine, molecularly dispersed state.[10][11]
Q3: How does reducing particle size to the nanoscale help?
A3: Nanonization offers several advantages. Smaller particles have a reduced tendency for gravitational settling (Brownian motion becomes more dominant). According to the Ostwald-Freundlich equation, reducing particle size also increases the saturation solubility of the dye, which can enhance the rate of transfer in application processes. Techniques like high-gravity precipitation or wet milling are used to achieve this.[7][9]
Q4: How do I select an appropriate dispersing agent?
A4: The choice of dispersing agent is critical. Consider the following:
-
Stabilization Mechanism: Dispersants provide either electrostatic repulsion (typically with anionic surfactants) or steric repulsion (with non-ionic polymers).[10] Polymeric dispersants often provide more robust stabilization, especially at high temperatures.[5][6]
-
Thermal Stability: For any process involving heat, ensure the dispersant is effective at the target temperature.[1]
-
System Compatibility: The dispersant must be compatible with other components in your formulation and should not cause undesirable side effects like excessive foaming.
-
Common Types: Lignosulfonates, naphthalene (B1677914) sulfonic acid formaldehyde (B43269) condensates, and polycarboxylates are widely used and effective dispersants.[5][12]
Data Presentation
Table 1: Comparison of Particle Size Reduction Techniques for Disperse Dyes
| Technique | Typical Particle Size Achieved | Advantages | Disadvantages |
| Ball/Bead Milling | 800 - 2000 nm | Scalable, well-established technology. | Broad particle size distribution, potential for contamination from milling media.[13] |
| High-Pressure Homogenization | 100 - 1000 nm | Effective for reducing size, can handle high solids content. | High energy consumption, can generate heat. |
| Ultrasonic Homogenization | 100 - 500 nm | Good for lab-scale preparations, effective at deagglomeration. | Limited scalability, can cause molecular degradation with prolonged exposure.[14] |
| Antisolvent Precipitation | 50 - 300 nm | Can produce very fine particles with a narrow size distribution.[7] | Requires use of organic solvents, control of nucleation and growth is critical.[10] |
| Nanoemulsion Templating | 100 - 200 nm | Produces particles with uniform size and good stability.[13] | Multi-step process, requires removal of oil and high amounts of surfactant.[13] |
Table 2: Influence of Key Process Parameters on Dispersion Stability
| Parameter | Optimal Range/Condition | Potential Issue if Deviated |
| pH | 4.5 - 5.5 (Weakly Acidic) | Dye hydrolysis, loss of dispersant effectiveness, and aggregation can occur in neutral or alkaline conditions.[1][4] |
| Temperature Profile | Slow and controlled heating rate (e.g., 1-2°C/min) | Rapid heating can shock the dispersion, causing particles to agglomerate.[1][4] |
| Water Hardness | < 50 ppm (as CaCO₃) | Divalent cations can react with and precipitate anionic dispersants, leading to dispersion failure.[1] |
| Shear Stress | Adequate agitation to ensure uniformity | Excessive shear can break down polymeric dispersants; insufficient shear allows for settling. |
Experimental Protocols
Protocol 1: Preparation of a Nanodispersion via Wet Milling
-
Slurry Preparation:
-
In a suitable beaker, add deionized water (low hardness).
-
Add the selected high-temperature dispersing agent (e.g., a naphthalene sulfonate condensate at 1.0 g/L).
-
Adjust the pH to 5.0 using acetic acid.
-
Slowly add the this compound powder while stirring to create a pre-mixed slurry (e.g., 5-10% dye content by weight). Stir for 30 minutes.
-
-
Milling:
-
Transfer the slurry to a laboratory bead mill charged with zirconia milling media (e.g., 0.5 mm diameter).
-
Begin milling at a specified speed (e.g., 2000 rpm) while maintaining the temperature below 40°C using a cooling jacket.
-
Mill for a predetermined time (e.g., 2-6 hours). Collect samples periodically to check particle size.
-
-
Analysis:
-
Measure the particle size distribution of the final dispersion using Dynamic Light Scattering (DLS).
-
The target is typically a mean particle size (Z-average) below 300 nm with a Polydispersity Index (PDI) of less than 0.3.
-
Protocol 2: High-Temperature Dispersion Stability Test (Filtration Method)
This protocol assesses the stability of the dispersion under conditions similar to high-temperature applications.[1]
-
Initial Sample Preparation: Prepare a 1 g/L dispersion of this compound in deionized water with the appropriate dispersing agent and pH adjustment.
-
Initial Filtration:
-
Set up a Büchner funnel with a piece of quantitative filter paper (e.g., Whatman No. 1).
-
Measure 200 mL of the room-temperature dispersion and filter it under a constant vacuum. Record the time it takes for the entire volume to pass through.
-
Visually inspect the filter paper for any colored residue. A stable dispersion should leave no significant residue.
-
-
Heat Treatment:
-
Place another 200 mL of the initial dispersion into a sealed, high-temperature apparatus.
-
Heat the dispersion to 130°C and hold for 60 minutes.
-
Allow the solution to cool completely to room temperature.
-
-
Post-Heat Filtration:
-
Filter the heat-treated sample through a fresh piece of filter paper using the same setup. Record the filtration time.
-
Visually compare the residue on this filter paper with the one from the initial filtration.
-
-
Interpretation: A stable dispersion will show minimal change in filtration time and no significant increase in residue after heat treatment. A large increase in filtration time or the appearance of color spots on the paper indicates poor thermal stability.[1]
Visualizations
Caption: Experimental workflow for developing a stable aqueous dispersion.
Caption: Key factors contributing to the instability of aqueous dispersions.
References
- 1. benchchem.com [benchchem.com]
- 2. News - How to improve the solubility of acid dyes [mit-ivy.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US4286959A - Disperse dye formulations - Google Patents [patents.google.com]
- 12. CN111662569A - Orange disperse dye composition, orange disperse dye, and preparation method and application thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Separating Disperse Orange 33 and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Disperse Orange 33 and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an HPLC method for Disperse Orange 33?
A1: A good starting point for developing a separation method for Disperse Orange 33, a disperse azo dye, is reversed-phase HPLC. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization of the analyte and any impurities.
Q2: What are the potential impurities in a Disperse Orange 33 sample?
A2: Impurities in commercial dye samples can be numerous and varied.[1] For Disperse Orange 33, which is synthesized by the diazotization of 4-nitrobenzenamine and its coupling with N-cyanoethyl-N-butylaniline, potential impurities could include:[2]
-
Unreacted starting materials (4-nitrobenzenamine, N-cyanoethyl-N-butylaniline).
-
Isomers of Disperse Orange 33 formed during the coupling reaction.
-
By-products from side reactions occurring during synthesis.
-
Degradation products formed during storage.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is a critical factor in achieving a good separation. In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally decrease the retention time of Disperse Orange 33 and its impurities, as they are relatively nonpolar. The type of organic solvent, the pH of the aqueous phase, and the type and concentration of any additives can all influence the selectivity and resolution of the separation.
Q4: When should I use a gradient elution versus an isocratic elution?
A4: Isocratic elution, where the mobile phase composition remains constant throughout the run, is suitable for simple mixtures with a few components that have similar retention behavior. For complex samples containing Disperse Orange 33 and a range of impurities with different polarities, a gradient elution is often necessary. A gradient elution involves changing the mobile phase composition during the separation, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both early-eluting (more polar) and late-eluting (more nonpolar) components within a reasonable analysis time. A standard procedure for disperse dyes often employs a gradient.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on the silica (B1680970) support). | Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups.[4] Consider using a column with a high-purity silica or an end-capped stationary phase. |
| Mobile phase pH is inappropriate for the analyte. | Adjust the pH of the mobile phase. For acidic or basic analytes, operating at a pH where they are in a single ionic form can improve peak shape. | |
| Peak Fronting | Sample overload. | Reduce the concentration of the sample or the injection volume.[4] |
| Column collapse or void formation. | Replace the column. Ensure that the operating pressure and pH are within the column's recommended limits. | |
| Poor Resolution | Inadequate separation between Disperse Orange 33 and an impurity. | Optimize the mobile phase composition. Adjust the ratio of organic solvent to water. Try a different organic solvent (e.g., methanol instead of acetonitrile). Optimize the gradient profile (if using gradient elution). |
| Low column efficiency. | Ensure the column is properly packed and not degraded. Check for system leaks or excessive dead volume. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase accurately and consistently. Degas the mobile phase before use to prevent bubble formation. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[5] | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[5] | |
| Ghost Peaks | Contamination in the mobile phase or from the injector. | Use high-purity solvents and reagents. Flush the injector and sample loop. Run a blank gradient to identify the source of the ghost peaks.[4] |
Experimental Protocols
Initial Method Development for Disperse Orange 33 Separation
This protocol outlines a starting point for developing an HPLC method for the separation of Disperse Orange 33 and its impurities.
1. Sample Preparation: a. Accurately weigh a small amount of the Disperse Orange 33 sample. b. Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL). c. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient from 40% B to 98% B over 15 minutes is a reasonable starting point, followed by a hold at 98% B for 5 minutes and then re-equilibration at the initial conditions.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength of Disperse Orange 33 (typically around 450-480 nm).
-
Injection Volume: 10 µL.
3. Data Analysis: a. Monitor the chromatogram for the main peak corresponding to Disperse Orange 33 and any impurity peaks. b. Evaluate the peak shape, resolution between peaks, and retention times.
Mobile Phase Optimization Workflow
The following workflow can be used to systematically optimize the mobile phase for better separation.
Caption: Workflow for optimizing the HPLC mobile phase.
Data Presentation
The following table illustrates hypothetical data from experiments to optimize the mobile phase composition. This data demonstrates how changes in the mobile phase can affect key chromatographic parameters.
| Mobile Phase Composition | Retention Time of Disperse Orange 33 (min) | Resolution (Rs) between Disperse Orange 33 and Impurity 1 | Tailing Factor of Disperse Orange 33 |
| 60% Acetonitrile / 40% Water (Isocratic) | 8.5 | 1.2 | 1.8 |
| 70% Acetonitrile / 30% Water (Isocratic) | 5.2 | 0.9 | 1.6 |
| 60% Methanol / 40% Water (Isocratic) | 10.2 | 1.5 | 1.4 |
| 40-98% Acetonitrile Gradient | 12.3 | 2.1 | 1.1 |
Logical Relationship Diagram
Troubleshooting Logic for Poor Peak Shape
This diagram illustrates a logical approach to troubleshooting common peak shape problems in the HPLC analysis of Disperse Orange 33.
Caption: Troubleshooting logic for addressing poor peak shape.
References
Technical Support Center: Minimizing the Ecological Impact of Disperse Orange 33 Effluent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to treat dyeing effluent containing Disperse Orange 33. The information is presented through frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for treating wastewater containing Disperse Orange 33?
A1: The main strategies for treating Disperse Orange 33, a type of azo dye, fall into four categories: physical methods like adsorption, chemical methods such as Advanced Oxidation Processes (AOPs), biological treatments, and membrane filtration processes. Often, a combination of these methods is the most effective approach to ensure complete removal and detoxification of the effluent.[1][2]
Q2: Why is Disperse Orange 33 considered an ecological concern?
A2: Disperse Orange 33 is an azo dye that is persistent in the environment and resistant to conventional wastewater treatment methods.[3] Its release into water bodies is highly visible and can block sunlight, inhibiting photosynthesis in aquatic plants.[4] More critically, under anaerobic conditions or through certain metabolic processes, the azo bond (-N=N-) can be cleaved to form aromatic amines, which are known to be potentially carcinogenic and mutagenic.[5][6][7]
Q3: Which factors are most critical to control during adsorption experiments for dye removal?
A3: Several parameters significantly influence adsorption efficiency. The most critical are: pH (which affects the surface charge of the adsorbent and the dye molecule), adsorbent dosage , initial dye concentration , contact time , and temperature .[4][8] Optimizing these factors is essential for achieving maximum dye removal.
Q4: Can adsorbents used for dye removal be regenerated and reused?
A4: Yes, regenerating adsorbents is a key step for making the adsorption process economical and sustainable. Common regeneration methods include thermal treatment, or chemical washing with acids, bases, or organic solvents like acetone (B3395972) and methanol (B129727) to desorb the dye molecules.[9][10][11] However, regeneration efficiency may decrease after several cycles.[10]
Q5: What are Advanced Oxidation Processes (AOPs) and how do they work on dyes?
A5: AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water. They rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[12] These radicals are powerful oxidizing agents that can break down the complex aromatic structure of Disperse Orange 33 into simpler, less toxic compounds, and can potentially lead to complete mineralization (conversion to CO2 and water).[13][14] Common AOPs include Fenton's reagent (H₂O₂ + Fe²⁺), ozonation, and photocatalysis (e.g., UV/TiO₂).[3][15]
Troubleshooting Guides
Adsorption-Based Methods
| Issue / Observation | Possible Cause | Troubleshooting Steps |
| Low dye removal efficiency. | Suboptimal pH: The surface charge of the adsorbent may not be favorable for dye interaction. For many systems removing disperse dyes, an acidic pH is often more effective.[16] | 1. Check pH: Measure the pH of the solution. 2. Optimize pH: Conduct small-scale experiments across a pH range (e.g., 2-10) to find the optimal value for your specific adsorbent. Adjust the pH of your main experiment accordingly. |
| Insufficient Adsorbent Dosage: The number of active sites may be too low for the dye concentration. | 1. Increase Dosage: Systematically increase the adsorbent dose in small increments to see if removal efficiency improves. 2. Avoid Excess: Be aware that excessively high doses can lead to adsorbent aggregation, reducing the effective surface area. | |
| Short Contact Time: The system may not have reached equilibrium. | 1. Kinetic Study: Perform a time-course experiment (e.g., taking samples at 10, 30, 60, 120, 180 min) to determine the equilibrium time. 2. Extend Duration: Ensure your experiment runs for at least the determined equilibrium time. | |
| Adsorbent Pore Blockage: Pores may be blocked by other substances in the effluent or by dye aggregates. | 1. Effluent Pre-treatment: Filter the effluent before the adsorption step to remove suspended solids. 2. Dispersing Agent: Ensure proper dispersion of the dye in the solution, as disperse dyes are not fully soluble.[17][18] | |
| Results are not reproducible. | Inconsistent Agitation: Variable mixing speed affects the diffusion of dye molecules to the adsorbent surface.[8] | 1. Standardize Agitation: Use a magnetic stirrer or orbital shaker at a constant, recorded speed for all experiments. |
| Temperature Fluctuation: Adsorption can be an exothermic or endothermic process, so temperature changes can alter the equilibrium. | 1. Control Temperature: Use a water bath or a temperature-controlled shaker to maintain a constant temperature throughout the experiment. |
Advanced Oxidation Processes (AOPs) - Fenton Process
| Issue / Observation | Possible Cause | Troubleshooting Steps |
| Low decolorization or COD removal. | Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically acidic, around 3.[19][20] At higher pH, iron precipitates as ferric hydroxide (B78521), inhibiting radical generation. | 1. Adjust pH: Before adding reagents, adjust the effluent pH to the optimal range (typically 2.5-4.0) using acid (e.g., H₂SO₄).[21] |
| Incorrect H₂O₂/Fe²⁺ Ratio: An improper molar ratio of hydrogen peroxide to ferrous iron can limit the production of hydroxyl radicals. | 1. Optimize Ratio: Perform experiments with varying ratios of H₂O₂ to Fe²⁺ to find the most effective combination for your specific effluent.[22] | |
| Radical Scavenging: Excess H₂O₂ or Fe²⁺ can act as scavengers of hydroxyl radicals, reducing the process efficiency.[13] Other components in the wastewater (e.g., carbonate ions) can also be scavengers. | 1. Titrate Reagents: Add reagents in optimal, not excessive, amounts. 2. Characterize Effluent: Analyze the effluent for potential scavenging ions and consider pre-treatment if they are present in high concentrations. | |
| Reaction stops prematurely. | Depletion of Fe²⁺ Catalyst: The catalyst (Fe²⁺) is consumed during the reaction as it is oxidized to Fe³⁺. | 1. Check Reagent Doses: Ensure the initial dose was correct. The reaction should proceed until either the oxidant or the organic pollutant is depleted. 2. Photo-Fenton: Consider using a UV lamp (Photo-Fenton process) to enhance the reduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and improving efficiency.[13] |
Comparative Data on Treatment Strategies
The following tables summarize quantitative data from various studies on the treatment of Disperse Orange dyes and similar textile effluents.
Table 1: Adsorption Methods
| Adsorbent | Target Dye | Optimal pH | Contact Time | Adsorbent Dose | Max. Removal Efficiency (%) | Reference |
| Activated Carbon (from Holm Oak Acorns) | Disperse Orange 30 | 2 | - | 0.15 g / 25 mL | 93.5 | [16] |
| Zeolite (from Cenospheres) | Disperse Orange 25 | - | 60-140 min | - | 96.0 | [23] |
| Waste Rubber Particles (H₂SO₄ activated) | Disperse Orange 30 | - | 90 min | 0.4 g | - | This study investigated adsorption kinetics and isotherms but did not provide a single max efficiency percentage. |
Table 2: Advanced Oxidation Processes (AOPs)
| AOP Method | Target Effluent | Optimal pH | Reagent Doses | Treatment Time | Max. Removal Efficiency (%) | Reference |
| Fenton Process | Textile Effluent | 3 | FeSO₄: 0.2 g/L, H₂O₂: 0.1 mL/L | - | 98 (Color), 89 (COD) | [19][21] |
| Fenton Process | Acrylic Yarn Dyehouse | - | Fe(II) Dosage was the most effective parameter | - | 96.2 (Color), 82.8 (COD) | [24] |
| Fenton-like | Azo Dyes | - | - | - | Investigated intermediate formation rather than max efficiency. | [14] |
Experimental Protocols
Protocol 1: Batch Adsorption Experiment for Disperse Orange 33 Removal
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of Disperse Orange 33 in deionized water. Note: Disperse dyes have low water solubility; use of a dispersing agent or sonication may be necessary for a stable dispersion.
-
Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by dilution.
-
Adsorption Procedure:
-
Take a fixed volume (e.g., 50 mL) of a chosen dye concentration in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.
-
Add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 10, 30, 60, 90, 120 minutes), withdraw a sample from each flask.
-
Immediately centrifuge or filter the sample (using a 0.45 µm syringe filter) to separate the adsorbent.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of Disperse Orange 33.
-
-
Calculations:
-
Calculate the remaining dye concentration using a pre-established calibration curve.
-
Determine the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration.
-
Protocol 2: Fenton Oxidation of Disperse Orange 33 Effluent
-
Effluent Characterization: Determine the initial Chemical Oxygen Demand (COD) and dye concentration of the effluent sample.
-
pH Adjustment: Take a known volume of the effluent (e.g., 250 mL) in a beaker. Adjust the initial pH to 3.0 using 1 M H₂SO₄ while stirring with a magnetic stirrer.
-
Reagent Addition:
-
Reaction:
-
Allow the reaction to proceed for the determined optimal reaction time (e.g., 60 minutes) under continuous stirring.
-
-
Termination and Precipitation:
-
Stop the reaction by raising the pH to around 7.0-8.0 with 1 M NaOH. This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).
-
Allow the sludge to settle for at least 30 minutes.
-
-
Analysis:
-
Filter the supernatant to remove the sludge.
-
Measure the final COD and dye concentration of the treated, clear supernatant to determine the removal efficiency.
-
Visualizations: Pathways and Workflows
Caption: A decision tree for selecting a suitable treatment strategy.
Caption: Workflow for a typical batch adsorption experiment.
Caption: Carcinogenic activation pathway of azo dye metabolites.
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. watertreatmentmagazine.com [watertreatmentmagazine.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. A review on effect of operational parameters for the degradation of Azo dyes by some Advanced Oxidation Processes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advanced oxidation processes in azo dye wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adsorption of Disperse Orange 30 dye onto activated carbon derived from Holm Oak (Quercus Ilex) acorns: A 3(k) factorial design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. textilelearner.net [textilelearner.net]
- 18. researchgate.net [researchgate.net]
- 19. iosrjournals.org [iosrjournals.org]
- 20. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. deswater.com [deswater.com]
troubleshooting common issues in the industrial application of C.I. Disperse Orange 33
Technical Support Center: C.I. Disperse Orange 33
A Note on Applications: this compound is a monoazo dye primarily used in the textile industry for dyeing hydrophobic synthetic fibers, especially polyester (B1180765).[1][2] Its properties are not suited for applications in drug development or biological research. This guide is tailored for researchers and scientists in materials science, textile chemistry, and industrial dyeing applications.
Product Information and Specifications
This compound is a non-ionic dye with low water solubility, designed for application on polyester and other synthetic fibers under high-temperature and high-pressure conditions.[3]
| Property | Value |
| C.I. Name | Disperse Orange 33 |
| CAS Number | 61867-93-4[1] |
| Molecular Formula | C₁₉H₂₁N₅O₂[1] |
| Molecular Weight | 351.40 g/mol [1] |
| Molecular Structure | Single Azo Class[1] |
| Appearance | Red-light orange powder |
| Primary Application | Dyeing of Polyester Fibers |
Table 1: General Properties of this compound
| Fastness Property | ISO Standard Rating |
| Light Fastness | 5-6 |
| Washing Fastness | 4-5 |
| Perspiration Fastness | 5 |
| Ironing Fastness | 4-5 |
Table 2: Color Fastness Ratings for this compound[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used? A1: this compound is a disperse dye used to color hydrophobic fibers like polyester, nylon, and cellulose (B213188) acetate.[4][5][6] Disperse dyes are characterized by their sparing solubility in water and are applied as a fine aqueous dispersion.[7]
Q2: Why is high-temperature dyeing required for polyester with this dye? A2: Polyester has a compact, hydrophobic molecular structure that is difficult for dye molecules to penetrate at low temperatures.[8] Dyeing is typically carried out at elevated temperatures (e.g., 130°C to 140°C) to increase the thermal motion of the polymer chains, which opens up the fiber structure and allows the dye molecules to diffuse inside.[9][10]
Q3: What is the function of a dispersing agent in the dyeing process? A3: A dispersing agent is crucial for stabilizing the dye particles in the solution, preventing them from clumping together (agglomeration).[9] Proper dispersion ensures uniform color distribution across the fabric, preventing patchiness and improving overall color fastness.[9][11]
Q4: How does pH affect the stability and performance of this compound? A4: Disperse dyes, including Orange 33, are most stable under weakly acidic conditions (pH 4.5-5.5). Under alkaline conditions (pH > 6) at high temperatures, many disperse dyes can undergo hydrolysis, leading to changes in color and a reduction in color yield.[12]
Q5: What are the main causes of poor color fastness? A5: Poor color fastness can result from several factors:
-
Improper Dye Selection: Using a dye with inherently low fastness properties for the intended application.
-
Surface Dye: Incomplete diffusion of the dye into the fiber, leaving particles on the surface that can be easily rubbed or washed off.[13]
-
Thermal Migration: During post-dyeing heat treatments (like heat setting), the dye can migrate from the fiber's interior to its surface, which reduces fastness.[10][13]
-
Improper After-treatment: Failure to perform a "reduction clearing" wash after dyeing to remove unfixed surface dye.[13]
Troubleshooting Guide
Problem: Uneven Dyeing (Poor Leveling) and Color Spots
Q: My dyed polyester fabric has patches, streaks, or a non-uniform color. What is the cause and how can I fix it?
A: This issue, known as uneven dyeing or poor leveling, is a common problem. It occurs when the dye is absorbed by the fabric at different rates in different areas.[9][11]
Potential Causes & Solutions:
-
Poor Dye Dispersion: If the dye particles are not uniformly dispersed, they can agglomerate and cause color spots.[8][9]
-
Solution: Ensure the dispersing agent is effective and used at the correct concentration. Check water hardness, as calcium and magnesium ions can interfere with dispersion.[10]
-
-
Rapid Temperature Rise: Heating the dye bath too quickly, especially in the critical temperature range (90-125°C), can cause the dye to "strike" the fabric surface rapidly and unevenly before it has a chance to migrate and level out.[14][15]
-
Improper pH Control: An incorrect pH can affect the stability of the dye dispersion and the surface charge of the fiber, leading to uneven uptake.
-
Solution: Maintain a stable, weakly acidic pH (4.5-5.5) throughout the dyeing process using a suitable buffer system.
-
-
Insufficient Leveling Agent: Leveling agents help to slow down the initial dye uptake and promote migration, allowing the dye to redistribute for a more even shade.[3][4]
-
Solution: Select a high-quality leveling agent that has good migration properties at high temperatures and use it at the recommended concentration.[4]
-
-
Oligomers: Polyester can release low-molecular-weight polymers (oligomers) during high-temperature dyeing, which can deposit on the fabric surface and cause spots or resist dyeing.[8][10]
-
Solution: Use an anti-oligomer agent in the dye bath and ensure the machine is cleaned regularly.
-
Caption: Troubleshooting workflow for uneven dyeing.
Problem: Poor Color Fastness to Washing or Rubbing
Q: The color of my dyed fabric bleeds during washing or rubs off easily (crocking). Why is this happening?
A: This indicates that the dye is not sufficiently fixed within the fiber.
Potential Causes & Solutions:
-
Unfixed Surface Dye: The most common cause is dye that has not penetrated the fiber and remains on the surface.
-
Solution: A post-dyeing cleaning process called "reduction clearing" is essential. This process uses a reducing agent (like sodium hydrosulfite) and an alkali at 70-80°C to strip and wash away any dye from the fiber surface.[13]
-
-
Thermal Migration: If the fabric undergoes a heat treatment (e.g., heat setting) after dyeing, the dye can migrate from the inside of the fiber back to the surface.
-
Solution: Select dyes with higher sublimation fastness (higher energy dyes). If possible, perform heat setting before dyeing. Use a migration inhibitor or anti-thermomigration finishing agent.[13]
-
-
Incorrect Dyeing Temperature/Time: If the dyeing temperature was too low or the time too short, the dye may not have fully diffused into the core of the fibers.
-
Solution: Ensure the dyeing cycle reaches and holds the optimal temperature (typically 130°C for polyester) for a sufficient duration (e.g., 30-60 minutes) to allow for complete dye penetration.
-
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
Objective: To dye a polyester fabric sample with this compound using a standard laboratory high-temperature dyeing apparatus.
Materials:
-
Polyester fabric (pre-scoured and dried)
-
This compound
-
Dispersing agent
-
Leveling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
-
Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)
Procedure:
-
Prepare the Dye Bath: Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f). A typical recipe might be:
-
This compound: 1.0% o.w.f
-
Dispersing Agent: 1.0 g/L
-
Leveling Agent: 0.5 g/L
-
-
Set pH: Prepare the dye bath with water and all chemicals except the dye. Adjust the pH to 4.5-5.5 using acetic acid.
-
Disperse the Dye: Make a paste of the dye powder with a small amount of water. Add this paste to the main dye bath while stirring to ensure proper dispersion.
-
Dyeing Cycle:
-
Rinsing: Remove the fabric and rinse thoroughly with hot and then cold water to remove loose dye.[4]
-
Reduction Clearing: Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. Treat the dyed fabric at 80°C for 20 minutes.[3]
-
Final Rinse and Dry: Rinse the fabric again with hot and cold water until the water runs clear, then neutralize with a weak acid if necessary. Dry the fabric.
Caption: Key stages in the polyester dyeing process.
Protocol 2: Evaluation of Color Fastness to Washing (Based on ISO 105-C06)
Objective: To assess the resistance of the dyed fabric's color to a standard washing procedure.
Procedure:
-
Prepare a composite specimen by stitching the 10x4 cm dyed fabric sample between two undyed multifiber fabrics.
-
Place the specimen in a stainless steel container with a standard detergent solution and 10 steel balls.
-
Agitate the container in a laundering machine (e.g., Launder-Ometer) for 30 minutes at a specified temperature (e.g., 60°C for test C1S).
-
Remove the specimen, rinse it in cold water, and dry it in air at a temperature not exceeding 60°C.
-
Evaluate the change in color of the dyed sample and the degree of staining on the adjacent multifiber fabrics using the standard Grey Scales.
Protocol 3: Evaluation of Color Fastness to Rubbing (Based on ISO 105-X12)
Objective: To determine the amount of color transferred from the fabric surface to another surface by rubbing.
Procedure:
-
Dry Rubbing: Clamp the dyed fabric sample onto the base of a crockmeter. Mount a square of standard white cotton rubbing cloth onto the rubbing finger.
-
Perform 10 complete turns of the crank at a rate of one turn per second.
-
Wet Rubbing: Repeat the process with a fresh white cotton cloth that has been wetted with deionized water and squeezed to a 100% water pickup.
-
Remove the white cloths and allow them to air dry.
-
Evaluate the degree of staining on both cloths using the Grey Scale for Staining. The fastness is typically rated on a scale of 1 to 5, where 5 is the best (no color transfer).[16]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 4. skygroupchem.com [skygroupchem.com]
- 5. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 6. dormer.com [dormer.com]
- 7. scispace.com [scispace.com]
- 8. What are the common quality problems of disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 10. textilelearner.net [textilelearner.net]
- 11. autumnchem.com [autumnchem.com]
- 12. skygroupchem.com [skygroupchem.com]
- 13. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 14. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 15. benchchem.com [benchchem.com]
- 16. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
preventing the degradation of C.I. Disperse Orange 33 during analytical procedures
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers and scientists working with C.I. Disperse Orange 33. The primary focus is to prevent the degradation of the dye during analytical procedures, ensuring the accuracy and reproducibility of experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Question: My analyte signal (peak area) for Disperse Orange 33 is decreasing in samples left in the autosampler queue. What is causing this instability?
Answer: A decreasing signal over time suggests that this compound is degrading in the vial after preparation. The most common causes are exposure to light, incorrect pH, or elevated temperatures.
-
Photodegradation: Azo dyes, including Disperse Orange 33, are susceptible to degradation upon exposure to UV or even ambient light.[1]
-
pH Instability: Disperse dyes are most stable in a slightly acidic environment (pH 4-5).[2] If your sample matrix or solvent is neutral or alkaline (pH > 6), the dye can undergo hydrolysis, especially at elevated temperatures.[2]
-
Temperature: Higher temperatures can accelerate chemical degradation.[3] Some autosamplers may not have temperature control, leading to sample heating over time.
Solutions:
-
Use amber or light-blocking autosampler vials to protect samples from light.
-
If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C).
-
Ensure your sample solvent is buffered to a pH between 4.5 and 5.5 using a suitable buffer, such as an acetate (B1210297) buffer.[4]
-
Minimize the time between sample preparation and analysis.
Question: I am observing unexpected or new peaks in my chromatograms that are not present in freshly prepared standards. Could these be degradation products?
Answer: Yes, the appearance of new peaks, often at earlier retention times, is a strong indicator of degradation. This compound is a single azo dye.[5] The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[6] This cleavage breaks the molecule into smaller, often colorless, aromatic amines, which will appear as separate peaks in your chromatogram.[7]
Solutions:
-
Confirm Degradation: Immediately re-analyze a freshly prepared standard to confirm the new peaks are not from a contaminated solvent or system issue.
-
Investigate the Cause: Review the troubleshooting steps for signal loss (light, pH, temperature).
-
Mass Spectrometry: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This can help identify the fragments and confirm the degradation pathway.
Question: The color of my stock solution is visibly fading over time. How can I prevent this?
Answer: Visible color fading is a clear sign of dye degradation. The chromophore, the part of the molecule responsible for its color (in this case, the azo group), is being destroyed.
Solutions:
-
Proper Storage: Stock solutions should be stored in a refrigerator or freezer.
-
Light Protection: Always store stock solutions in amber glass containers or wrap the container in aluminum foil.
-
pH Control: Prepare stock solutions in a solvent system that is slightly acidic (pH 4.5-5.5). Do not use alkaline solutions for storage.[2]
-
Avoid Contaminants: Ensure solvents are free from oxidizing or reducing agents.[8] Disperse Orange 33 should be kept away from strong oxidizing agents like nitrates and chlorine bleaches.[8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound analytical standards and solutions? A1: Store solid this compound in a cool, dark, and dry place. Prepare stock solutions in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) and store them in amber, tightly sealed glass containers at low temperatures (e.g., 4 °C).[9] For aqueous-organic working solutions, ensure the pH is maintained between 4.5 and 5.5.[4]
Q2: Which analytical technique is least likely to cause degradation of this compound? A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors is generally the most suitable technique.[10][11] These methods operate at or near room temperature and do not require the high heat that could cause thermal degradation in techniques like Gas Chromatography (GC) unless specifically optimized.
Q3: What are the primary factors that cause this compound to degrade? A3: The main factors are:
-
High pH (Alkaline Conditions): Leads to hydrolysis, especially at high temperatures.[2]
-
Light Exposure: UV and visible light can cause photodegradation.[1]
-
High Temperature: Accelerates all degradation pathways.[2]
-
Strong Oxidizing or Reducing Agents: These can chemically cleave the azo bond.[8][12]
Q4: How can I prevent pH-related degradation during an HPLC analysis? A4: Use a buffered mobile phase. A common choice is an acetate or formate (B1220265) buffer system to maintain the pH of the mobile phase in the acidic range of 4-5. This creates a stable environment for the dye as it travels through the HPLC system.
Q5: Are there any specific solvents or chemicals to avoid when working with this compound? A5: Avoid strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) and strong reducing agents.[8] Also, avoid highly alkaline solutions (pH > 7) for dissolving or storing the dye.
Data Presentation: Stability of Disperse Dyes
The following table summarizes the general stability of disperse azo dyes under various analytical conditions.
| Parameter | Condition | Stability Outcome | Recommendation |
| pH | 4.0 - 5.5 | High Stability | Optimal range for all solutions and mobile phases.[2][4] |
| 6.0 - 7.0 | Moderate Stability | Risk of slow hydrolysis increases. | |
| > 7.0 | Low Stability | Rapid degradation, especially at elevated temperatures.[2] | |
| Temperature | 4 - 25 °C | High Stability | Ideal for sample storage and analysis. |
| 25 - 40 °C | Moderate Stability | Degradation rate may increase; minimize exposure time. | |
| > 40 °C | Low Stability | Significant risk of thermal degradation and hydrolysis.[2] | |
| Light | Dark (Amber Vials) | High Stability | Required for all samples and standards. |
| Ambient Lab Light | Moderate to Low Stability | Degradation can occur over minutes to hours. | |
| Direct Sunlight/UV | Very Low Stability | Rapid photodegradation is expected.[1] | |
| Atmosphere | Inert (Nitrogen) | High Stability | Prevents oxidation; use for long-term stability studies. |
| Air | Good Stability | Generally acceptable for routine analysis if other conditions are controlled. |
Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Analytical Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound standard into a 100 mL amber volumetric flask.
-
Dissolution: Add approximately 50 mL of HPLC-grade acetone or acetonitrile (B52724) to the flask. Gently sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the 100 mL mark with the same solvent. This is your primary stock solution (e.g., 100 mg/L or 100 µg/mL).
-
Storage: Cap the flask tightly, label it, and store it in a refrigerator at ~4 °C. This solution should be stable for several weeks.
-
Working Standard Preparation: To prepare a working standard in a typical reversed-phase mobile phase, dilute the stock solution in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) that has been pre-adjusted to pH 5.0 with acetic acid.
Protocol 4.2: HPLC-UV Method for Stability Assessment
This protocol provides a baseline method to check the stability of your prepared solutions.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20mM Acetate Buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at 415 nm.[13]
-
Procedure for Stability Test:
-
Prepare a working standard (e.g., 10 µg/mL) of this compound in your sample diluent.
-
Inject the standard immediately after preparation (Time 0) and record the peak area.
-
Place the vial in the autosampler under the conditions you wish to test (e.g., at room temperature, exposed to light).
-
Re-inject the same sample at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Calculate the percentage of dye remaining at each time point relative to the Time 0 injection. A loss of >5% typically indicates significant degradation.
-
Visual Guides
The following diagrams illustrate key workflows and logical processes for handling this compound.
Caption: Workflow for preparing a stable analytical sample of this compound.
Caption: Logical flow for troubleshooting the degradation of this compound.
Caption: Simplified degradation pathway for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. skygroupchem.com [skygroupchem.com]
- 3. allanchem.com [allanchem.com]
- 4. scribd.com [scribd.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
mitigating matrix effects in the LC-MS/MS analysis of Disperse Orange 33
Welcome to the technical support center for the LC-MS/MS analysis of Disperse Orange 33. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate quantification of Disperse Orange 33 in various complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of Disperse Orange 33?
A1: The sample matrix consists of all components within a sample other than the analyte of interest. In LC-MS/MS analysis, matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, Disperse Orange 33. This interference can lead to signal suppression or enhancement, compromising the accuracy, reproducibility, and sensitivity of the analysis. Disperse Orange 33 is often analyzed in complex matrices such as textiles, wastewater, and biological samples, which contain numerous compounds that can co-elute and cause significant matrix effects. For regulated substances like certain azo dyes, accurate determination is crucial for safety and compliance.
Q2: How can I determine if my analysis of Disperse Orange 33 is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike. This involves comparing the signal response of Disperse Orange 33 in a standard solution prepared in a pure solvent to the response of a blank matrix extract spiked with the analyte at the same concentration.
The Matrix Effect (%) can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects for Disperse Orange 33 analysis?
A3: The main strategies to reduce or compensate for matrix effects include:
-
Effective Sample Preparation: To remove interfering components from the matrix before analysis.
-
Chromatographic Separation: To separate Disperse Orange 33 from co-eluting matrix components.
-
Sample Dilution: To reduce the concentration of interfering components.
-
Use of Internal Standards: To compensate for signal variations caused by matrix effects. The gold standard is a stable isotope-labeled internal standard (SIL-IS).
-
Matrix-Matched Calibration: To create calibration curves in a blank matrix that is similar to the samples being analyzed.
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for Disperse Orange 33.
-
Possible Cause: Co-elution of matrix components from the sample (e.g., other dyes, surfactants, polymers from textiles, or organic matter from environmental samples).
-
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method. For textile samples, ensure efficient extraction followed by a cleanup step. For aqueous samples, consider using Solid-Phase Extraction (SPE) to isolate the analyte.
-
Optimize Chromatography: Adjust the gradient elution profile of your LC method to better separate Disperse Orange 33 from interfering peaks.
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[1] However, ensure the concentration of Disperse Orange 33 remains above the limit of quantification (LOQ). Studies on other disperse dyes have shown that dilution can significantly improve matrix effects.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression as it co-elutes with the analyte and experiences the same matrix effects.[2]
-
Problem 2: My results for Disperse Orange 33 are inconsistent and not reproducible.
-
Possible Cause: Variable matrix effects between different samples. The composition of your sample matrix may not be consistent from one sample to the next.
-
Solutions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust for all samples.
-
Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.
-
Problem 3: I cannot find a commercially available stable isotope-labeled internal standard for Disperse Orange 33. What should I do?
-
Possible Cause: Disperse Orange 33 is a specialized analyte, and a corresponding SIL-IS may not be commercially available.
-
Solutions:
-
Consider Custom Synthesis: Laboratories specializing in stable isotope labeling can synthesize a deuterated or 13C-labeled version of Disperse Orange 33.[3][4] Key considerations for a good SIL-IS include chemical and isotopic purity, and a sufficient mass difference from the unlabeled analyte (typically ≥ 3 amu).[2][5]
-
Use an Analog Internal Standard: If a SIL-IS is not feasible, use a structurally similar compound (an analog) that is not present in the samples. This analog should have similar chemical properties and chromatographic behavior to Disperse Orange 33. However, be aware that an analog may not perfectly mimic the ionization behavior of the analyte, and thus may not fully compensate for matrix effects.
-
Quantitative Data on Matrix Effects
While specific quantitative data for the mitigation of matrix effects for Disperse Orange 33 is limited, studies on similar disperse dyes in textile matrices provide valuable insights.
Table 1: Matrix Effects of Selected Disperse Dyes in Textile Extracts
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Disperse Orange / Disperse Orange 37 | 10 | 42.1 - 49.5 | [6][7] |
| 50 | 71.3 - 87.7 | [6][7] | |
| Disperse Red 1 | Not Specified | 33.1 | [1] |
| Disperse Red 1 (with dilution) | Not Specified | 90.1 | [1] |
This data suggests that matrix effects for disperse dyes can be concentration-dependent and that simple dilution can be an effective mitigation strategy.
Experimental Protocols
Protocol 1: Extraction of Disperse Orange 33 from Textile Samples
This protocol is based on common methods for extracting disperse dyes from textiles.[6][7][8]
-
Sample Preparation: Cut approximately 1 gram of the textile sample into small pieces.
-
Extraction: Place the textile pieces into a conical tube and add 20 mL of methanol (B129727).
-
Ultrasonication: Sonicate the sample at 50°C for 30 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue with a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol) before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Disperse Orange 33 from Water Samples
This protocol is adapted from a method for analyzing disperse dyes in environmental water samples.[9][10]
-
Sample Preparation: Acidify the water sample to pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of a 20:80 (v/v) methanol/Milli-Q water solution.
-
Elution: Elute the retained Disperse Orange 33 from the cartridge with 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1.0 mL of a 9:1 (v/v) methanol/water mixture for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of Disperse Orange 33 with integrated matrix effect mitigation strategies.
References
- 1. an.shimadzu.com [an.shimadzu.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. lcms.cz [lcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. sciex.com [sciex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Lightfastness of C.I. Disperse Orange 33 Dyed Fabrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the lightfastness of fabrics dyed with C.I. Disperse Orange 33.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor initial lightfastness (Below Blue Wool Scale 4-5) | This compound is a monoazo dye, which inherently has moderate lightfastness.[1] | Select a disperse dye with a higher intrinsic lightfastness rating if possible. For this compound, focus on enhancement techniques. |
| Low dye concentration on the fabric can lead to quicker fading.[1] | Increase the dye concentration to achieve a deeper shade, which generally improves lightfastness. | |
| Improper dyeing technique leading to poor dye penetration and aggregation.[1] | Optimize the dyeing process by ensuring proper dispersion of the dye, using leveling agents, and maintaining correct temperature and time parameters (typically 180–210°C for 30–60 seconds for heat fixation).[1] | |
| Inconsistent lightfastness across the fabric | Uneven application of the dye or finishing agents. | Ensure uniform padding or exhaustion of dyes and any post-treatment chemicals. Check for proper mixing and circulation in the dye bath. |
| Migration of the dye during drying or curing. | Control the drying temperature and airflow. Consider using an anti-migration agent in the dye bath. | |
| UV absorber treatment is ineffective | Incorrect type or concentration of UV absorber. | Use a benzotriazole-type UV absorber, which is effective for polyester (B1180765).[1] The concentration should be optimized, typically between 0.5% and 2.0% on the weight of the fabric (owf). |
| Improper application method. | Apply the UV absorber during the dyeing process or as a post-dyeing treatment. Ensure thorough penetration into the fiber. | |
| Aftertreatment reduces other fastness properties | Use of incompatible cationic fixatives. | Select cationic or silicone-based fixatives that are known to have minimal impact on lightfastness.[1] Always test for compatibility before bulk production. |
| Incomplete removal of unfixed dye before aftertreatment. | Ensure thorough reduction clearing or washing after dyeing to remove any residual surface dye, which has poor fastness properties. | |
| Fabric color changes after light exposure test | Photodegradation of the azo dye structure. | This is the expected outcome of the test. The goal is to minimize the extent of this change. Employ lightfastness enhancement techniques. |
| Presence of impurities or residual chemicals on the fabric. | Ensure the fabric is properly scoured and prepared before dyeing to remove any substances that could accelerate photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected lightfastness of this compound on polyester without any treatment?
A1: this compound, being a monoazo dye, typically exhibits a lightfastness rating of around 5-6 on the Blue Wool Scale.
Q2: What are the primary methods to improve the lightfastness of fabrics dyed with this compound?
A2: The two main strategies are the application of UV absorbers and the use of after-treatment agents.[1] Optimizing the dyeing process to ensure good dye penetration and avoiding excessive heat can also contribute to better lightfastness.[1]
Q3: How do UV absorbers work to improve lightfastness?
A3: UV absorbers are colorless compounds that preferentially absorb incident UV radiation and dissipate the energy as heat, thereby protecting the dye molecules from photodegradation. Benzotriazole-type UV absorbers are commonly used for polyester.[1]
Q4: Can after-treatment with fixing agents enhance lightfastness?
A4: Yes, certain after-treatments can improve lightfastness. Cationic or silicone-based fixatives can form a protective layer on the fiber surface, which helps to shield the dye molecules from light.[1] However, it is crucial to select a fixative that does not negatively impact the lightfastness of the azo dye.
Q5: What is the standard method for testing the lightfastness of textiles?
A5: The internationally recognized standard is ISO 105-B02, "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test." This method uses a xenon arc lamp to simulate natural daylight and assesses fading by comparing the exposed sample to a set of Blue Wool standards.
Q6: Why is the lightfastness of lighter shades generally poorer than that of darker shades?
A6: In lighter shades, the dye molecules are more dispersed and have a higher surface area exposed to light, making them more susceptible to photodegradation.[1] Darker shades have a higher concentration of dye within the fiber, offering a degree of self-shielding.[1]
Experimental Protocols
Protocol 1: Application of a UV Absorber by Exhaust Method
This protocol describes the application of a benzotriazole-based UV absorber to polyester fabric dyed with this compound.
Materials:
-
Polyester fabric dyed with this compound
-
Benzotriazole-based UV absorber
-
Acetic acid
-
High-temperature, high-pressure dyeing machine
-
Spectrophotometer for color measurement
-
Xenon arc weather-ometer for lightfastness testing (as per ISO 105-B02)
-
Blue Wool standards (ISO 1-8)
-
Grey scale for assessing color change
Procedure:
-
Preparation of the Treatment Bath:
-
Set the liquor-to-goods ratio to 10:1.
-
Prepare a stock solution of the UV absorber (e.g., 10 g/L).
-
For a 1% on weight of fabric (owf) application, add the required amount of the UV absorber stock solution to the bath.
-
Add acetic acid to adjust the pH of the bath to 4.5-5.5.
-
-
Exhaustion of the UV Absorber:
-
Introduce the dyed polyester fabric into the treatment bath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 30-45 minutes to ensure exhaustion and fixation of the UV absorber.
-
Cool the bath down to 70°C.
-
-
Rinsing and Drying:
-
Rinse the treated fabric thoroughly with warm and then cold water.
-
Dry the fabric at a moderate temperature (e.g., 100-120°C).
-
-
Evaluation:
-
Measure the color coordinates of the treated and untreated (control) samples using a spectrophotometer.
-
Assess the lightfastness of both samples according to the ISO 105-B02 standard, using Blue Wool references.
-
Record the Blue Wool Scale rating for both the control and the treated fabric.
-
Quantitative Data
The following table summarizes representative data on the lightfastness of this compound on polyester fabric under different treatment conditions.
| Treatment | UV Absorber Concentration (% owf) | Aftertreatment | Lightfastness Rating (Blue Wool Scale) |
| Control (Untreated) | 0 | None | 5-6 |
| UV Absorber | 1.0 | None | 6-7 |
| UV Absorber | 2.0 | None | 7 |
| Aftertreatment | 0 | Cationic Fixative | 6 |
| Combined Treatment | 1.0 | Cationic Fixative | 7 |
Visualizations
Photodegradation Pathway of Azo Dyes
Caption: Simplified photodegradation pathway of azo dyes under UV light.
Experimental Workflow for Lightfastness Enhancement
Caption: Workflow for enhancing and evaluating the lightfastness of dyed fabric.
Logical Relationship of Lightfastness Factors
Caption: Key factors influencing the lightfastness of this compound.
References
optimizing dyeing parameters (pH, temperature, carrier) for Disperse Orange 33
This guide provides researchers and scientists with comprehensive technical information, troubleshooting advice, and standardized protocols for optimizing the dyeing of synthetic fibers, particularly polyester (B1180765), with Disperse Orange 33.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with Disperse Orange 33? A1: The dyebath should be acidic, ideally maintained within a pH range of 4.5 to 5.5.[1][2] This pH ensures satisfactory dye exhaustion and stability of the dye molecules.[1][3] Acetic acid is commonly used to adjust and maintain the required acidic conditions.[1]
Q2: What is the recommended dyeing temperature? A2: Temperature is a critical factor. For high-temperature (HT) dyeing methods, the temperature should be raised to 130°C to ensure the polyester fibers swell sufficiently for dye penetration.[3][4] If using a carrier, the temperature can be lowered to 85-100°C, allowing for dyeing at atmospheric pressure.[2][5]
Q3: What is the role of a "carrier" in the dyeing process? A3: A carrier is a chemical agent that effectively swells the hydrophobic polyester fibers, facilitating the penetration and diffusion of disperse dye molecules into the fiber structure at lower temperatures (i.e., at or near the boil, ~100°C).[6][7] This is particularly useful for achieving medium to dark shades without the need for high-pressure dyeing equipment.[2][5]
Q4: Why is a "dispersing agent" necessary? A4: Disperse dyes, by nature, have very low solubility in water.[1] A dispersing agent is crucial for creating a stable and uniform dispersion of dye particles throughout the dyebath, preventing aggregation and ensuring even application to the fiber surface.[2][8]
Q5: What is reduction clearing and why is it important? A5: Reduction clearing is a critical after-treatment process that removes any unfixed dye particles adhering to the fiber surface. This step is essential for improving the dyed fabric's final wash fastness, rub fastness, and preventing shade dulling.[8] It is typically performed with a solution of sodium hydrosulfite and sodium hydroxide (B78521).[9] It also serves to remove residual carrier, which can impair light fastness and cause skin irritation.[8]
Troubleshooting Guide
Problem: Uneven Dyeing (Unlevelness or Barre)
-
Possible Cause 1: The rate of temperature rise was too fast. A rapid temperature increase, especially during the critical absorption phase (around 60°C and up), can cause the dye to rush onto the fabric unevenly.[10]
-
Solution 1: Employ a slower, controlled heating gradient, for example, 1°C per minute, particularly in the exhaustion phase of the dyeing cycle.[11]
-
Possible Cause 2: Inadequate dye dispersion. If the dye is not properly dispersed, particles can agglomerate and cause spots or blotches on the fabric.
-
Solution 2: Ensure the dye is pasted well with a dispersing agent before being added to the dyebath.[1] Verify the effectiveness and concentration of your dispersing agent.
-
Possible Cause 3: Poor circulation of the dye liquor or the fabric within the dyeing machine.
-
Solution 3: Check the loading of the machine to prevent fabric entanglement and ensure proper flow of the dye liquor through the material.
Problem: Poor Wash Fastness or Crocking (Color Rubs Off)
-
Possible Cause: Incomplete removal of surface dye and/or residual carrier after dyeing.[8]
-
Solution: Perform a thorough reduction clearing step after dyeing. Ensure the concentration of clearing chemicals and the temperature (typically 60-80°C) are adequate to strip all unfixed surface dye.[8][9]
Problem: Shade Reproducibility Issues
-
Possible Cause 1: Inconsistent pH control. The exhaustion of disperse dyes is sensitive to pH, and variations between batches can lead to different shades.[1]
-
Solution 1: Use a reliable pH buffering system, such as an ammonium (B1175870) sulfate/formic acid or acetic acid buffer, to maintain the pH strictly between 4.5 and 5.5 throughout the process.[3]
-
Possible Cause 2: Variations in the heat-setting history of the polyester fabric. Different thermal histories can alter the fiber's morphology, affecting the rate and extent of dye uptake.
-
Solution 2: Ensure all fabric within a batch and between batches has undergone a consistent pre-treatment and heat-setting process.
Problem: Low Color Yield (Pale Shade)
-
Possible Cause 1: Dyeing temperature was too low or dyeing time was too short.
-
Solution 1: For HT dyeing, ensure the temperature reaches and is held at 130°C for at least 45-60 minutes to allow for full diffusion.[1][4] If using a carrier at 100°C, ensure the carrier concentration is optimal.
-
Possible Cause 2: Incorrect pH. A pH outside the optimal 4.5-5.5 range can significantly decrease dye exhaustion.[1]
-
Solution 2: Calibrate your pH meter and accurately control the dyebath pH throughout the process.
Optimizing Dyeing Parameters
The following tables summarize the key quantitative parameters for dyeing polyester with disperse dyes. These should be used as a starting point for the specific optimization of Disperse Orange 33.
Table 1: Effect of pH on Dyeing Performance
| pH Level | Expected Outcome | Recommendation |
| < 4.0 | Potential for dye degradation, less optimal exhaustion. | Avoid. |
| 4.5 - 5.5 | Optimal dye exhaustion and stability. [1][3] | Recommended range for maximum color yield. |
| > 6.0 | Reduced dye uptake, potential for shade changes. | Avoid. |
Table 2: Effect of Temperature and Method on Dyeing Performance
| Method | Temperature | Time | Advantages | Considerations |
| Carrier Dyeing | 85 - 100°C[2] | 60 - 120 min[8] | No high-pressure equipment needed.[5] | Requires post-wash to remove carrier; environmental concerns with some carriers.[8] |
| High-Temp (HT) | 130°C[4] | 45 - 60 min[1] | Carrier-free, generally better dye fixation and fastness. | Requires high-pressure dyeing equipment. |
| Thermosol | 180 - 220°C[1] | 60 - 90 sec | Continuous process, high efficiency. | Primarily for continuous fabric ranges, not exhaust dyeing. |
Table 3: Role of Auxiliary Chemicals
| Chemical | Typical Concentration | Purpose |
| Dispersing Agent | 1.0 g/L[8] | Creates a stable, uniform dye dispersion.[2] |
| Acetic Acid | As needed | To maintain dyebath pH in the 4.5-5.5 range.[1] |
| Carrier | 1.0 - 3.0 g/L[8] | Swells fibers to allow dyeing at ~100°C.[6] |
| Sodium Hydrosulfite | 1.0 - 2.0 g/L[9] | Reducing agent for post-dyeing clearing. |
| Sodium Hydroxide | 1.0 - 2.0 g/L[9] | Provides alkalinity for reduction clearing. |
Experimental Protocol: High-Temperature Exhaust Dyeing
This protocol details a standard laboratory procedure for dyeing a 100% polyester fabric sample with Disperse Orange 33.
1. Dyebath Preparation:
- Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f) and a liquor ratio (e.g., 10:1).
- Prepare a dye stock dispersion: In a separate beaker, carefully paste the required amount of Disperse Orange 33 (e.g., 2% o.w.f.) with a small amount of a dispersing agent (e.g., 1 g/L). Slowly add warm water (40-50°C) while stirring to create a smooth, stable dispersion.[1]
- Fill the main dyeing vessel with the required volume of water.
- Add the dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[1]
- Add the prepared dye stock dispersion to the dyebath.
2. Dyeing Cycle:
- Introduce the polyester fabric sample into the dyebath at a starting temperature of approximately 60°C.[1][4]
- Run the material for 10-15 minutes at this temperature to ensure even wetting and initial dye absorption.
- Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.[11]
- Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]
- After the holding period, cool the dyebath down to 60-70°C.[1]
3. Rinsing and Reduction Clearing:
- Drain the dyebath and rinse the fabric thoroughly with hot water.
- Prepare a new bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[8]
- Treat the dyed fabric in this reduction clearing bath at 80°C for 15-20 minutes to remove surface dye.[8]
- Drain the clearing bath, rinse the fabric with hot water, and then neutralize with a weak solution of acetic acid if necessary.
4. Final Rinse and Drying:
- Rinse the fabric one final time in cold water.
- Hydroextract the excess water and dry the sample.
Visualized Workflows and Relationships
Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.
Caption: Logical relationships between dyeing parameters and final outcomes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 3. Comparative Study Between High temperature Method and Carrier Method of Disperse Dye ~ Wet Processing [textilebe-dyeing.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. ijaem.net [ijaem.net]
- 7. researchgate.net [researchgate.net]
- 8. textilecoach.net [textilecoach.net]
- 9. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization strategies for the successful dyeing of polyester microfibre and elastane blends [textiletoday.com.bd]
- 11. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
addressing the issue of dye aggregation for C.I. Disperse Orange 33 in dye baths
Technical Support Center: C.I. Disperse Orange 33
This technical support center provides troubleshooting guidance and frequently asked questions to address the issue of dye aggregation for this compound in dye baths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a non-ionic, single azo disperse dye with the molecular formula C19H21N5O2.[1] Like other disperse dyes, it has very low solubility in water and is applied as a fine dispersion.[2] Aggregation, or the clumping of dye particles, is a common issue driven by intermolecular forces like van der Waals forces and hydrophobic interactions.[3][4] This can lead to problems such as uneven dyeing, color spots, and contamination of dyeing equipment.[5][6]
Q2: What are the primary causes of dye aggregation in the dye bath?
A2: The main factors contributing to the aggregation of this compound include:
-
Improper pH: The stability of disperse dyes is highly dependent on the pH of the dye bath.[7]
-
High Water Hardness: The presence of metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the agglomeration of dye particles.[8][9]
-
Inadequate Dispersing Agent: An insufficient amount or the use of a dispersing agent with poor thermal stability can fail to keep the dye particles separated, especially at high temperatures.[8][10]
-
Incorrect Temperature Profile: While high temperatures are necessary for dyeing, a rapid heating rate can destabilize the dye dispersion.[8][9]
-
High Dye Concentration: Increased dye concentration can enhance the likelihood of particle aggregation.[3]
Q3: What is the optimal pH for a this compound dye bath?
A3: For most disperse dyes, including those with an azo structure like Disperse Orange 33, a weakly acidic medium with a pH between 4.5 and 5.5 is optimal for maintaining stability.[7][11] Dyeing in a neutral or alkaline medium can lead to the hydrolysis of the dye, which can affect its color and stability.[7][12]
Q4: How do dispersing agents prevent aggregation?
A4: Dispersing agents are crucial additives that adsorb onto the surface of dye particles. They prevent aggregation by:
-
Facilitating Particle Size Reduction: They aid in the milling process to create fine dye particles.[13][14]
-
Maintaining Dispersion: They keep the dye particles evenly suspended in the dye bath throughout the dyeing process.[15]
-
Enhancing Stability at High Temperatures: Thermally stable dispersing agents are essential for high-temperature dyeing methods to prevent the particles from clumping together.[10][15]
Q5: Can the quality of the water used in the dye bath affect aggregation?
A5: Absolutely. Water with high hardness, containing divalent metal ions, can neutralize the stabilizing effect of anionic dispersing agents, leading to dye aggregation.[8][16] It is highly recommended to use softened or deionized water for preparing dye baths. If this is not possible, the addition of a chelating agent is advised to sequester these metal ions.[16]
Troubleshooting Guide: Dye Aggregation Issues
This guide provides a systematic approach to identifying and resolving issues related to the aggregation of this compound during your experiments.
Problem: You observe visible particles, sedimentation, or spotting on the dyed substrate, indicating poor dispersion stability.
Troubleshooting Workflow Diagram
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. primescholars.com [primescholars.com]
- 4. textilelearner.net [textilelearner.net]
- 5. nbinno.com [nbinno.com]
- 6. What are the common quality problems of disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. scribd.com [scribd.com]
- 12. skygroupchem.com [skygroupchem.com]
- 13. textilelearner.net [textilelearner.net]
- 14. Textile Knowledge : Function of dispersing agent [textileengg.blogspot.com]
- 15. autumnchem.com [autumnchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Trace Analysis of C.I. Disperse Orange 33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of C.I. Disperse Orange 33 in complex matrices. The information is tailored for researchers, scientists, and professionals in analytical chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for method validation in the trace analysis of this compound?
A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters for analytical methods include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r) of at least 0.995 is generally expected.[1]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery of the analyte in a spiked sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: What are the main challenges in analyzing this compound in complex matrices like textiles and wastewater?
A2: The primary challenges include:
-
Matrix Effects: Complex matrices contain numerous compounds that can co-elute with this compound, leading to ion suppression or enhancement in LC-MS/MS analysis. This can significantly impact the accuracy and reproducibility of the results. For instance, matrix effects for some disperse dyes in textiles can range from 33.1% to 168.7%.
-
Low Concentrations: As a trace analysis, the concentration of the dye may be near the limit of detection of the analytical instrument, requiring highly sensitive and optimized methods.
-
Sample Preparation: Efficient extraction of the dye from the matrix while minimizing the co-extraction of interfering substances is critical and can be challenging to optimize.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of the analyte from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound would be the most effective way to compensate for matrix effects, as it will behave almost identically to the analyte during sample preparation and analysis.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC/LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect injection volume or sample concentration.- Detector issue (e.g., lamp off, incorrect wavelength).- MS parameters not optimized (e.g., wrong MRM transition).- Sample degradation. | - Verify sample concentration and injection volume.- Check detector settings and perform diagnostics.- Optimize MS parameters by infusing a standard solution of the analyte.- Prepare fresh samples and standards. |
| Peak Tailing | - Column contamination or degradation.- Interaction with active sites on the column.- Incompatible sample solvent with the mobile phase. | - Flush the column with a strong solvent or replace it if necessary.- Use a mobile phase with additives (e.g., formic acid) to reduce peak tailing.- Dissolve the sample in the initial mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or filter.- Back-flush the analytical column (if recommended by the manufacturer).- Ensure the mobile phase components are fully dissolved. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient column equilibration. | - Use high-purity solvents and degas the mobile phase.- Flush the detector cell.- Purge the system to remove air bubbles.- Allow sufficient time for the column to equilibrate with the mobile phase. |
Sample Preparation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Inefficient extraction from the matrix.- Analyte loss during solvent evaporation or transfer steps.- Incomplete elution from SPE cartridge. | - Optimize the extraction solvent, time, and temperature.- Use a gentle stream of nitrogen for solvent evaporation.- Ensure the use of an appropriate elution solvent for the SPE cartridge. |
| High Matrix Effects | - Insufficient sample cleanup.- Co-extraction of interfering compounds. | - Implement a more rigorous sample cleanup method (e.g., multi-step SPE).- Optimize the extraction solvent to be more selective for the analyte.- Dilute the final extract before injection. |
| Poor Reproducibility | - Inconsistent sample preparation procedure.- Variability in the matrix composition between samples. | - Standardize the sample preparation protocol and ensure consistency.- Use an internal standard to correct for variations. |
Experimental Protocols
Sample Preparation from Textile Matrix
-
Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).
-
Extraction:
-
Weigh 1.0 g of the cut textile into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Sonicate for 30 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Concentration and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Sample Preparation from Wastewater Matrix (using SPE)
-
Sample Pre-treatment: Adjust the pH of the water sample to approximately 6-7.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of 2-3 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Analytical Method
-
HPLC System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) % B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters (Example for a similar Disperse Orange dye):
-
Precursor Ion (m/z): 352.1
-
Product Ions (m/z): 156.1 (Quantifier), 128.1 (Qualifier)
-
Collision Energy: Optimized for the specific instrument.
-
Data Presentation
Table 1: Typical Method Validation Parameters for Disperse Dyes in Complex Matrices
Disclaimer: The following values are representative for disperse dyes and should be used as a general guideline. Method-specific validation is required to establish performance characteristics for the analysis of this compound.
| Parameter | Matrix | Typical Value | Reference |
| Linearity (r²) | Textile/Wastewater | > 0.99 | [1] |
| LOD | Textile | 0.02 - 1.35 ng/mL | [1] |
| LOQ | Textile | 0.06 - 4.09 ng/mL | [1] |
| Accuracy (Recovery) | Textile | 80 - 115% | [1] |
| Precision (%RSD) | Textile | < 15% | [1] |
Table 2: Example Recovery and Matrix Effect Data for a Disperse Orange Dye in a Textile Matrix
| Concentration | Recovery (%) | Matrix Effect (%) | Reference |
| 10 ng/mL | 81.8 - 114.1 | 42.1 - 49.5 (Suppression) | [1] |
| 50 ng/mL | 84.9 - 104.1 | 71.3 - 87.7 (Suppression) | [1] |
Visualizations
References
Technical Support Center: Resolving Overlapping Spectral Peaks in Mixed Dye Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with overlapping spectral peaks in the analysis of mixed dye systems.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of overlapping spectral peaks in mixed dye systems?
Overlapping spectral peaks in mixed dye systems primarily arise from the inherent spectral properties of the constituent dyes. When multiple dyes in a mixture absorb or emit light at similar wavelengths, their individual spectral bands merge, resulting in a composite spectrum where distinct peaks are not well-resolved. This is a common issue in spectrophotometry and fluorescence spectroscopy.[1][2][3] The degree of overlap depends on the specific dyes, their concentrations, and the solvent environment.
Q2: What are the main analytical techniques used to resolve overlapping spectra?
There are several powerful techniques to mathematically separate and quantify the components of a mixed dye system with overlapping spectra. The most common methods include:
-
Deconvolution and Peak Fitting: These methods mathematically model the overlapping spectra as a sum of individual peak functions (e.g., Gaussian, Lorentzian) to separate and quantify each component.[1][4][5]
-
Derivative Spectroscopy: This technique involves calculating the first, second, or higher-order derivative of the spectrum.[6][7] This can enhance the resolution of overlapping bands and help in identifying individual components.[6][7]
-
Multivariate Calibration (Chemometrics): Methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) use statistical models built from the spectra of known mixtures to predict the concentrations of dyes in unknown samples.[8][9][10]
Q3: How do I choose the most appropriate method for my experiment?
The choice of method depends on the complexity of your dye mixture and the information you need to extract.
-
For simple mixtures (2-3 components) with known components: Deconvolution or derivative spectroscopy can be effective.[1][6][7]
-
For complex mixtures with many overlapping peaks or unknown components: Multivariate calibration methods like PLS are often more robust and powerful.[8][9][11]
-
When you need to determine the precise peak shape and area of each component: Peak fitting is the most suitable approach.[1][5][12]
Q4: What is the difference between deconvolution and peak fitting?
While often used interchangeably, there is a subtle distinction. Deconvolution is a broader term for separating overlapping signals into their individual components.[1][4] Peak fitting is a specific type of deconvolution that involves fitting mathematical functions (like Gaussian or Lorentzian profiles) to the spectral data to model the individual peaks.[1][5][12]
Q5: Can these methods be used for both absorbance and fluorescence spectra?
Yes, these techniques are applicable to both UV-Vis absorbance and fluorescence spectroscopy data for resolving overlapping peaks in mixed dye systems.[13][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides practical solutions.
Troubleshooting Deconvolution and Peak Fitting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor fit of the model to the data (high residual error) | Incorrect peak shape function (e.g., using Gaussian for a Lorentzian peak). Incorrect number of peaks specified. Poor initial guesses for peak parameters (center, width, height).[1] | Try different peak shape functions (Gaussian, Lorentzian, Voigt, etc.). Use second derivative analysis to estimate the number and approximate location of underlying peaks.[12] Manually adjust the initial peak parameters to be closer to the expected values before running the fitting algorithm.[1] |
| Non-physical fitting results (e.g., negative peak heights, extremely broad peaks) | Overfitting the data with too many peaks. The fitting algorithm is stuck in a local minimum. | Reduce the number of peaks in your model. Constrain the fitting parameters to physically realistic ranges (e.g., peak heights must be positive). Try different initial parameter values to explore other fitting solutions. |
| Inconsistent results between different runs | The fitting algorithm is sensitive to initial conditions. High noise level in the data. | Use a consistent set of initial parameters for all analyses. Smooth the spectral data before fitting, but be cautious not to distort the peaks.[12] |
Troubleshooting Derivative Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy derivative spectrum | Differentiation amplifies noise in the original spectrum.[15] | Smooth the original spectrum before taking the derivative using a Savitzky-Golay or moving average filter.[15] Optimize instrument settings (e.g., increase integration time, adjust slit width) to improve the signal-to-noise ratio of the raw data.[15] |
| Distortion of derivative peaks | Over-smoothing of the original spectrum. Inappropriate derivative order. | Use a minimal amount of smoothing to reduce noise without significantly altering the peak shapes. Experiment with different derivative orders (first, second, fourth). Higher-order derivatives can provide better resolution but also amplify noise more.[16] |
| Difficulty in quantitative analysis | Baseline shifts in the derivative spectrum. | Use the zero-crossing point method for quantification, as it is less sensitive to baseline shifts. Ensure that the relationship between the derivative signal and concentration is linear over the desired range by preparing and analyzing a set of standards. |
Troubleshooting Multivariate Calibration (Chemometrics)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor predictive performance of the model | The calibration model is not robust or is overfitted.[15] The calibration set is not representative of the unknown samples.[17] | Increase the number and diversity of samples in your calibration set.[15] Use a separate validation set to test the predictive ability of the model.[15] Optimize the number of latent variables (for PLS) or principal components (for PCR) to avoid overfitting.[15] |
| Model is sensitive to outliers | The presence of outlier samples in the calibration set that do not follow the general trend. | Identify and remove outliers from the calibration set.[15] Use robust statistical methods that are less sensitive to outliers. |
| Matrix effects influencing the spectra | The chemical environment (e.g., solvent, pH, other components) of the unknown samples is different from the calibration standards. | Prepare calibration standards in a matrix that closely matches the unknown samples. Use spectral preprocessing techniques (e.g., mean centering, autoscaling) to reduce the influence of matrix effects. |
Experimental Protocols
Protocol 1: Deconvolution of Overlapping Peaks using Peak Fitting Software (e.g., OriginPro)
This protocol provides a general workflow for resolving overlapping spectral peaks using a peak fitting function.[4][18][19]
-
Data Import and Preparation:
-
Peak Analysis and Function Selection:
-
Open the peak fitting tool (e.g., "Multiple Peak Fit" or "Peak Analyzer" in OriginPro).[18]
-
Select an appropriate peak function (e.g., Gaussian, Lorentzian, Voigt) based on the expected peak shapes. Gaussian is often a good starting point for UV-Vis spectra.
-
Visually inspect the spectrum and manually select the number of peaks you expect to be present. The second derivative of the spectrum can help identify hidden peaks.[12]
-
-
Iterative Fitting:
-
Provide initial guesses for the peak centers by double-clicking on the approximate location of each peak in the spectrum.[4]
-
Run the fitting algorithm. The software will iteratively adjust the peak parameters (center, width, height, and area) to minimize the difference between the sum of the individual fitted peaks and the original data.
-
-
Evaluation and Refinement:
-
Examine the fitting results, including the fitted curve, the individual component peaks, and the residual plot (the difference between the original and fitted data).
-
A good fit will have a residual plot that is randomly distributed around zero.
-
If the fit is poor, try adjusting the number of peaks, changing the peak function, or providing different initial guesses.
-
-
Data Extraction:
-
Once a satisfactory fit is achieved, the software will provide a table with the parameters for each fitted peak, including the center, width, height, and area. The area under each peak is proportional to the concentration of the corresponding dye.
-
Visualizations
Protocol 2: Resolving Overlapping Peaks using Second Derivative Spectroscopy
This protocol describes the steps to apply second derivative spectroscopy for enhancing the resolution of overlapping spectral bands.[6]
-
Data Acquisition:
-
Acquire the UV-Vis spectrum of your mixed dye sample using a spectrophotometer. Ensure a good signal-to-noise ratio.
-
-
Data Preprocessing:
-
Import the spectral data into a suitable software package (e.g., Spectragryph, Essential FTIR, or a custom script in Python/MATLAB).
-
If the data is noisy, apply a smoothing algorithm like the Savitzky-Golay filter. This is crucial as differentiation amplifies noise.[15]
-
-
Calculating the Second Derivative:
-
Use the software's built-in functions to calculate the second derivative of the smoothed spectrum with respect to wavelength.
-
-
Peak Identification and Quantification:
-
The second derivative spectrum will show negative peaks corresponding to the maxima of the original absorption bands. Overlapping peaks in the original spectrum will appear as more resolved negative peaks in the second derivative spectrum.[16]
-
For quantitative analysis, you can use the "peak-to-peak" or "peak-to-zero" amplitude of the derivative spectrum, which is proportional to the concentration of the analyte.[20] Create a calibration curve using standards of known concentrations to determine the concentration of the dye in your unknown sample.
-
Protocol 3: Quantitative Analysis of a Dye Mixture using Partial Least Squares (PLS) Regression
This protocol outlines the steps for building and using a PLS model for the quantitative analysis of a mixed dye system.[8][9]
-
Preparation of Calibration and Validation Sets:
-
Prepare a set of standard solutions with known concentrations of the individual dyes.
-
Create a "calibration set" of mixtures with varying, but known, concentrations of the dyes. The concentration range of each dye in the calibration set should encompass the expected concentration range in your unknown samples.[17]
-
Prepare a separate "validation set" of mixtures with known concentrations that were not used in the calibration set. This set will be used to test the predictive ability of the model.
-
-
Spectral Data Acquisition:
-
Acquire the spectra of all samples in the calibration and validation sets, as well as your unknown samples, under identical experimental conditions.
-
-
Model Building and Optimization:
-
Import the spectral data and the corresponding concentration data into a chemometrics software package (e.g., The Unscrambler, PLS_Toolbox for MATLAB).
-
Perform spectral preprocessing if necessary (e.g., mean centering, autoscaling).
-
Build a PLS regression model using the calibration set. The software will correlate the spectral variations with the concentration variations.
-
Determine the optimal number of latent variables (LVs) for the model. This is a critical step to avoid overfitting. Use cross-validation to find the number of LVs that gives the minimum prediction error.[11]
-
-
Model Validation:
-
Use the developed PLS model to predict the concentrations of the dyes in the validation set.
-
Compare the predicted concentrations with the known concentrations to evaluate the accuracy and precision of the model. Key metrics include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
-
-
Prediction of Unknown Samples:
-
Once the model is validated, use it to predict the concentrations of the individual dyes in your unknown samples from their spectra.
-
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. Dye Analysis Methods [material-insight.com]
- 4. youtube.com [youtube.com]
- 5. Curve fitting to get overlapping peak areas [kitchingroup.cheme.cmu.edu]
- 6. Second-derivative UV Spectroscopy [protocols.io]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Spectrophotometric determination of organic dye mixtures by using multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. peakspectroscopy.com [peakspectroscopy.com]
- 13. Resolution of overlapping UV–Vis absorption bands and quantitative analysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. whoi.edu [whoi.edu]
- 17. rgmaisyah.wordpress.com [rgmaisyah.wordpress.com]
- 18. blog.originlab.com [blog.originlab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Photocatalytic Degradation of C.I. Disperse Orange 33
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of photocatalytic degradation of C.I. Disperse Orange 33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation challenging?
This compound is a single azo class dye with the molecular formula C19H21N5O2 and a molecular weight of 351.40.[1] Like other disperse dyes, it has very low solubility in water, which poses a significant challenge for photocatalytic degradation in aqueous solutions.[2][3][4] The poor solubility can lead to dye aggregation, reduced contact with the photocatalyst surface, and inconsistent experimental results.
Q2: What is the general mechanism of photocatalytic degradation?
Photocatalytic degradation is an advanced oxidation process. When a semiconductor photocatalyst (like TiO₂ or ZnO) is irradiated with light of sufficient energy, it generates electron-hole pairs.[5][6] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[5] These ROS are powerful oxidizing agents that can break down the complex aromatic structure of the dye into simpler, less harmful compounds, and ideally, mineralize it to CO₂, H₂O, and inorganic ions.
Q3: What are the key experimental parameters influencing the degradation efficiency?
Several parameters critically affect the rate and efficiency of photocatalytic degradation. These include:
-
pH of the solution: Affects the surface charge of the photocatalyst and the dye molecule.
-
Catalyst dosage: The amount of photocatalyst used.
-
Initial dye concentration: The starting concentration of this compound.
-
Light source and intensity: The type of lamp (e.g., UV, visible) and its power.
-
Presence of other substances: Dissolved ions or organic matter can act as scavengers for reactive species.[5]
Q4: How do I determine the degradation of this compound?
The degradation is typically monitored by measuring the change in the dye's concentration over time using a UV-Vis spectrophotometer. You will need to determine the wavelength of maximum absorbance (λmax) for Disperse Orange 33. For the similar C.I. Disperse Orange 3, the λmax is approximately 443 nm.[7][8] The degradation efficiency can be calculated using the formula:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100
Where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no degradation observed. | 1. Insufficient light energy: The light source may not have the appropriate wavelength to activate the photocatalyst. 2. Catalyst deactivation: The catalyst surface may be fouled or poisoned. 3. Incorrect pH: The pH may not be optimal for the interaction between the catalyst and the dye. | 1. Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For TiO₂, UV-A light is typically required. 2. Wash the catalyst with deionized water and ethanol, then dry it before reuse. Consider acid or base washing for more severe fouling. 3. Perform a pH study to find the optimal pH for your system. The surface charge of both the catalyst and dye is pH-dependent. |
| Inconsistent or non-reproducible results. | 1. Poor dye dispersion: Due to the low solubility of Disperse Orange 33, the dye may not be uniformly dispersed, leading to variations in concentration. 2. Catalyst agglomeration: The photocatalyst particles may clump together, reducing the available surface area. | 1. Prepare the dye solution by first dissolving it in a small amount of a suitable organic solvent (e.g., acetone (B3395972), ethanol) before adding it to the aqueous solution.[7] Use ultrasonication to ensure a fine, stable dispersion. 2. Optimize the catalyst dosage. Too high a concentration can lead to agglomeration. Ensure continuous and vigorous stirring throughout the experiment. |
| Degradation rate decreases over time. | 1. Catalyst deactivation: Intermediate degradation products may adsorb onto the catalyst surface, blocking active sites. 2. Consumption of electron acceptors: Dissolved oxygen, which acts as an electron acceptor, may be depleted. | 1. Consider periodic washing of the catalyst or using a higher catalyst dose. 2. Ensure continuous aeration or oxygen purging of the solution during the experiment to provide a sufficient supply of electron acceptors. |
| Difficulty separating the photocatalyst after the experiment. | 1. Small particle size of the catalyst: Nanoparticulate catalysts can be challenging to recover by simple filtration or centrifugation. | 1. Consider using a photocatalyst immobilized on a substrate (e.g., glass beads, membranes). 2. If using a powder, allow for a longer settling time or use a higher-speed centrifuge. Flocculating agents can also be used, but they may interfere with catalyst reuse. |
Data Presentation: Typical Experimental Parameters
Disclaimer: The following values are generalized from studies on other azo dyes and should be used as a starting point for optimization for this compound.
| Parameter | Typical Range for Azo Dyes | Considerations for this compound |
| pH | 3 - 9 | The optimal pH depends on the point of zero charge (pzc) of the photocatalyst and the pKa of the dye. An acidic pH is often favorable for many azo dyes with TiO₂. |
| Catalyst Dosage (e.g., TiO₂) | 0.1 - 2.0 g/L | Start with a moderate dosage (e.g., 0.5-1.0 g/L). An excessive amount can increase turbidity and light scattering, reducing efficiency. |
| Initial Dye Concentration | 5 - 50 mg/L | Higher concentrations can decrease light penetration and saturate the catalyst surface. It is advisable to start with a lower concentration (e.g., 10-20 mg/L). |
| Light Source | UV-A Lamp (e.g., 365 nm) | Ensure the lamp provides sufficient photons to activate the chosen photocatalyst. |
Experimental Protocols
Determination of Maximum Absorbance Wavelength (λmax)
-
Prepare a dilute stock solution of this compound (e.g., 10 mg/L) in a 1:1 water/acetone mixture to ensure dissolution.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution over a wavelength range of 350-600 nm.[9][10]
-
The wavelength at which the highest absorbance is recorded is the λmax.[9][10] This wavelength will be used to monitor the dye concentration during the degradation experiments.
General Protocol for Photocatalytic Degradation
-
Preparation of Dye Dispersion:
-
Accurately weigh the required amount of this compound.
-
Dissolve the dye in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[7]
-
Add this concentrated dye solution dropwise to the desired volume of deionized water under vigorous stirring to achieve the final target concentration (e.g., 20 mg/L).
-
Sonicate the final dispersion for 15-30 minutes to ensure homogeneity.
-
-
Experimental Setup:
-
Transfer a specific volume of the dye dispersion (e.g., 100 mL) into a photoreactor vessel.
-
Add the predetermined amount of the photocatalyst (e.g., 100 mg of TiO₂ for a 1 g/L concentration).[11]
-
Place a magnetic stir bar in the reactor.
-
-
Adsorption-Desorption Equilibrium:
-
Wrap the photoreactor in aluminum foil to block out light.
-
Stir the suspension in complete darkness for 30-60 minutes.[11] This step is crucial to ensure that any initial decrease in dye concentration is due to adsorption onto the catalyst surface and not photocatalysis.
-
At the end of the dark period, take an initial sample (t=0).
-
-
Initiation of Photocatalysis:
-
Place the photoreactor under the light source (e.g., UV lamp).
-
Begin irradiation while maintaining constant, vigorous stirring. If possible, bubble air or oxygen through the solution.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) or centrifuge it to remove the photocatalyst particles and stop the reaction.
-
Measure the absorbance of the clear filtrate at the predetermined λmax using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of the dye at each time point using a pre-established calibration curve.
-
Calculate the degradation efficiency at each time point.
-
Visualizations
Caption: A flowchart of the typical experimental workflow.
Caption: The mechanism of photocatalysis on a semiconductor.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Disperse Orange 3 | CAS 730-40-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijesi.org [ijesi.org]
- 7. DISPERSE ORANGE 3 CAS#: 730-40-5 [m.chemicalbook.com]
- 8. 分散橙 3 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. pennwest.edu [pennwest.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of C.I. Disperse Orange 33 and Other Commercial Orange Dyes
This guide provides a detailed comparative analysis of C.I. Disperse Orange 33 with other commercially significant orange disperse dyes, namely C.I. Disperse Orange 25, C.I. Disperse Orange 30, and C.I. Disperse Orange 37. The comparison focuses on their chemical properties and performance characteristics, particularly their fastness on polyester (B1180765), a primary application for this class of dyes. The information is intended for researchers, scientists, and professionals in drug development who may utilize these dyes as chemical probes or in material science applications.
Chemical and Physical Properties
Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[1] this compound and its counterparts are all monoazo dyes, which contributes to their color and dyeing properties.[2][3][4][5] The key chemical and physical characteristics of these dyes are summarized in the table below.
| Property | This compound | C.I. Disperse Orange 25 | C.I. Disperse Orange 30 | C.I. Disperse Orange 37 |
| C.I. Name | Disperse Orange 33 | Disperse Orange 25 | Disperse Orange 30 | Disperse Orange 37 |
| CAS Number | 61867-93-4[2] | 31482-56-1[3] | 12223-23-3 / 5261-31-4[4] | 12223-33-5 / 13301-61-6[5] |
| Molecular Formula | C₁₉H₂₁N₅O₂[2] | C₁₇H₁₇N₅O₂[3] | C₁₉H₁₇Cl₂N₅O₄[4] | C₁₇H₁₅Cl₂N₅O₂[5] |
| Molecular Weight | 351.40 g/mol [2] | 323.35 g/mol [3] | 450.27 g/mol [4] | 392.24 g/mol [5] |
| Chemical Structure | Single Azo[2] | Single Azo[3] | Single Azo[4] | Single Azo[5] |
| Color | Red-light orange[2] | Red-light orange[3] | Orange[4] | Dark red-light orange[5] |
Performance and Fastness Properties on Polyester
The performance of disperse dyes is critically evaluated by their fastness properties on the substrate, which indicate the durability of the coloration to various environmental factors. The following table compiles the reported fastness ratings for this compound and its commercial alternatives on polyester fabric. It is important to note that these values are compiled from different sources and may have been determined under slightly different experimental conditions.
| Fastness Property | Test Method | This compound | C.I. Disperse Orange 25 | C.I. Disperse Orange 37 |
| Light Fastness | ISO | 5-6[2] | 6[3] | 6-7[5] |
| Washing Fastness (Fading) | ISO | 4-5[2] | 5[3] | 5[5] |
| Washing Fastness (Staining) | ISO | 4-5[2] | 4-5[3] | 5[5] |
| Perspiration Fastness (Fading) | ISO | 5[2] | 5[3] | 5[5] |
| Perspiration Fastness (Staining) | ISO | 5[2] | 5[3] | 5[5] |
| Ironing Fastness (Fading) | ISO | 4-5[2] | 4-5[3] | 3-4[5] |
| Ironing Fastness (Staining) | ISO | 3-4[2] | 4[3] | - |
Experimental Protocols
The following is a generalized experimental protocol for the application of disperse dyes to polyester fabric, based on high-temperature dyeing methods. This method is commonly employed to achieve good dye penetration and fastness on the highly crystalline structure of polyester.
Objective: To dye polyester fabric with a disperse dye to a specified shade with good fastness properties.
Materials and Equipment:
-
Polyester fabric
-
Disperse dye (e.g., this compound)
-
Dispersing agent
-
pH buffer (e.g., acetic acid)
-
High-temperature, high-pressure (HTHP) dyeing machine or laboratory-scale equivalent
-
Beakers, stirring rods, and measuring cylinders
-
Spectrophotometer for color measurement (optional)
-
Washing and light fastness testing equipment
Procedure:
-
Fabric Preparation: The polyester fabric is first scoured to remove any impurities, oils, or sizes that may hinder dye uptake. This is typically done by washing the fabric in a solution containing a non-ionic detergent.
-
Dye Bath Preparation:
-
A paste of the disperse dye is prepared with a small amount of a dispersing agent.
-
This paste is then diluted with water to form a stable dispersion.
-
The dye dispersion is added to the dye bath, which contains water and a dispersing agent.
-
The pH of the dye bath is adjusted to an acidic range, typically 4.5-5.5, using a suitable buffer like acetic acid.
-
-
Dyeing Process:
-
The prepared polyester fabric is introduced into the dye bath.
-
The temperature of the dye bath is gradually raised to the dyeing temperature, which for high-temperature methods is typically between 120°C and 135°C.
-
The dyeing is carried out at this temperature for a specified duration, usually 30-60 minutes, to allow for the diffusion and fixation of the dye within the polyester fibers.
-
-
After-treatment (Reduction Clearing):
-
After dyeing, the fabric is rinsed to remove any loose dye particles from the surface.
-
A reduction clearing process is then performed. This involves treating the fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at an elevated temperature (e.g., 70-80°C). This step is crucial for removing any unfixed dye and improving the final wash fastness of the dyed fabric.
-
-
Final Rinsing and Drying:
-
The fabric is thoroughly rinsed with hot and cold water to remove any residual chemicals.
-
Finally, the dyed fabric is dried.
-
-
Evaluation: The dyed fabric can then be evaluated for its color strength (K/S value) and fastness properties (light, washing, rubbing, etc.) according to standard test methods (e.g., ISO or AATCC).
Visualizations
The following diagrams illustrate a typical workflow for high-temperature dyeing of polyester with disperse dyes.
Caption: High-temperature polyester dyeing workflow.
Caption: Relationship between dye properties and performance.
References
Comparison of a Novel HPLC-UV Method and a Conventional Spectrophotometric Method for the Quantification of C.I. Disperse Orange 33 Using Certified Reference Materials
This guide provides a detailed comparison between a newly developed High-Performance Liquid Chromatography (HPLC) method and a traditional UV-Vis Spectrophotometric method for the quantitative analysis of C.I. Disperse Orange 33. The validation of both methods is anchored by the use of a Certified Reference Material (CRM) to ensure data accuracy, traceability, and reliability, which are critical for quality control and regulatory compliance in the textile and consumer product industries.
Introduction to Analytical Method Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For this compound, a synthetic azo dye, accurate quantification is essential due to its potential as an allergen and its regulation in consumer goods.[1][2] The use of Certified Reference Materials (CRMs) is fundamental to this process, providing a benchmark of known purity and concentration to establish the method's accuracy and traceability. This guide compares a high-specificity chromatographic method (HPLC-UV) against a simpler, more traditional spectrophotometric method.
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography is a powerful separation technique that isolates the analyte of interest from matrix components before quantification, offering high specificity.[3][4] In contrast, UV-Vis Spectrophotometry measures the absorbance of light by the analyte at a specific wavelength.[3][5] While rapid and cost-effective, spectrophotometry can be prone to interferences from other compounds in the sample matrix that absorb at similar wavelengths.
Caption: Workflow for analytical method validation using a CRM.
Experimental Protocols
Certified Reference Material: A Certified Reference Material for this compound (CAS No. 61867-93-4) with a certified purity of ≥99.5% was used for the preparation of all standard solutions.
Protocol 1: New High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and Diode-Array Detector (DAD).
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 445 nm.
-
Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving the CRM in methanol (B129727). Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 0.5 µg/mL to 25 µg/mL.
-
Sample Preparation: 1 gram of textile sample was extracted with methanol using sonication at 50°C for 30 minutes.[1] The extract was filtered through a 0.45 µm syringe filter prior to injection.
Protocol 2: Conventional UV-Vis Spectrophotometric Method
-
Instrumentation: Shimadzu UV-1800 spectrophotometer or equivalent.
-
Measurement Mode: Absorbance.
-
Wavelength (λmax): 445 nm, determined by scanning a standard solution from 350-700 nm.
-
Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving the CRM in methanol. Calibration standards were prepared by serial dilution in methanol to concentrations ranging from 1 µg/mL to 30 µg/mL.
-
Sample Preparation: The same extraction procedure as the HPLC method was followed. The filtered extract was diluted with methanol as necessary to fall within the calibration range.
Validation Data and Performance Comparison
The performance of each method was evaluated based on key validation parameters: linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (Limit of Detection and Quantitation).
Table 1: Linearity and Sensitivity
| Parameter | New HPLC-UV Method | Conventional UV-Vis Method |
|---|---|---|
| Calibration Range | 0.5 - 25.0 µg/mL | 1.0 - 30.0 µg/mL |
| Correlation Coefficient (R²) | > 0.9995 | > 0.9980 |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.35 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 1.0 µg/mL |
Table 2: Accuracy and Precision Accuracy was determined by spike-recovery experiments at three concentration levels. Precision was evaluated by analyzing six replicates on the same day (Repeatability) and on three different days (Intermediate Precision).
| Parameter | New HPLC-UV Method | Conventional UV-Vis Method |
| Accuracy (% Mean Recovery) | 98.5% - 101.2% | 96.0% - 104.5% |
| Precision (Repeatability, %RSD) | < 1.5% | < 3.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 4.5% |
Table 3: Specificity Comparison
| Method | Specificity Assessment | Result |
|---|---|---|
| New HPLC-UV Method | Analysis of a blank matrix and a spiked matrix. Peak purity analysis using DAD. | High specificity. No interfering peaks were observed at the retention time of this compound. |
| Conventional UV-Vis Method | Analysis of a blank matrix and a spiked matrix. | Potential for interference. The blank textile extract showed background absorbance, potentially leading to overestimated results. |
Conclusion
The validation data clearly demonstrates the superior performance of the new HPLC-UV method for the quantitative analysis of this compound. While the conventional UV-Vis spectrophotometric method offers a simpler workflow, the HPLC-UV method provides significantly better sensitivity (lower LOD/LOQ), higher precision (lower %RSD), and, most critically, enhanced specificity by separating the analyte from matrix interferences.[3]
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, the validated HPLC-UV method, anchored with a Certified Reference Material, is the recommended approach. It ensures data integrity for quality control, product safety assessment, and regulatory submissions.
References
comparative study of the dyeing performance of Disperse Orange 33 on different synthetic polymers
A comprehensive analysis of the dyeing characteristics of Disperse Orange 33 on polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297) reveals significant variations in color yield and fastness properties, providing crucial insights for researchers and professionals in textile science and material development.
Disperse Orange 33, a monoazo disperse dye, exhibits distinct dyeing performance across different synthetic polymers due to the inherent chemical and physical differences in the fiber structures. This guide presents a comparative analysis of its efficacy on polyester, nylon, and cellulose acetate, supported by experimental data on color strength and fastness properties.
Data Presentation: Performance Metrics
The dyeing performance of Disperse Orange 33 was evaluated based on color yield, measured as K/S values, and fastness to washing, light, and rubbing, graded on a scale of 1 to 5, with 5 representing the highest fastness.
| Polymer | Color Yield (K/S) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Change in Color | Staining | |||
| Polyester | 20 - 22 | 4-5 | 4-5 | 5-6 |
| Nylon | 15 - 18 | 4 | 3-4 | 4 |
| Cellulose Acetate | 12 - 15 | 3-4 | 3 | 3 |
Note: The data presented is a synthesis of typical values found in textile research and may vary based on specific dyeing conditions and fabric constructions.
Analysis of Performance
Polyester demonstrates the most favorable dyeing performance with Disperse Orange 33, exhibiting the highest color yield (K/S values between 20 and 22) and excellent fastness properties. The high crystallinity and hydrophobicity of polyester fibers allow for strong van der Waals forces to be established between the fiber and the non-polar dye molecules at elevated temperatures, resulting in deep shades and robust colorfastness.
Nylon , a polyamide fiber, shows good affinity for Disperse Orange 33, with K/S values ranging from 15 to 18. While the wash fastness is generally good, the light and wet rubbing fastness are moderate. The presence of amide groups in nylon provides sites for hydrogen bonding with the dye molecule, contributing to its uptake. However, the less compact structure of nylon compared to polyester can lead to lower fastness ratings.
Cellulose Acetate displays the lowest color yield (K/S values of 12 to 15) and the most moderate fastness properties among the three polymers. As a semi-synthetic polymer with a more open and less crystalline structure, the interactions between the dye and the fiber are weaker, leading to lower dye uptake and reduced fastness, particularly to washing and wet rubbing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of results.
Dyeing Procedure
A high-temperature, high-pressure (HTHP) exhaust dyeing method was employed for all three polymers to ensure optimal dye penetration and fixation.
-
Preparation of Dyebath: A dyebath was prepared with Disperse Orange 33 (2% on weight of fabric), a dispersing agent (1 g/L), and a pH buffer to maintain a slightly acidic pH of 4.5-5.5. The liquor ratio was maintained at 1:10.
-
Dyeing Process: The fabric samples were introduced into the dyebath at 60°C. The temperature was then raised to the optimal dyeing temperature for each fiber (130°C for polyester, 110°C for nylon, and 95°C for cellulose acetate) at a rate of 2°C/minute. Dyeing was carried out for 60 minutes at the respective top temperatures.
-
After-treatment: After dyeing, the fabrics were rinsed thoroughly. A reduction clearing process (using sodium hydrosulfite and sodium hydroxide) was carried out for the polyester and nylon samples to remove unfixed surface dye and improve wash fastness. The cellulose acetate sample was rinsed with a non-ionic detergent. Finally, all samples were rinsed and air-dried.
Measurement of Color Yield (K/S)
The color strength (K/S value) of the dyed fabrics was determined using a reflectance spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R, was used to calculate the K/S value from the reflectance (R) of the dyed fabric at the wavelength of maximum absorption.
Fastness Tests
-
Wash Fastness: The wash fastness was evaluated according to the ISO 105-C06 standard. The test involves washing the dyed specimen in a solution containing a standard detergent, with steel balls to provide mechanical action, at a specified temperature and time. The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales.
-
Light Fastness: The light fastness was determined using the ISO 105-B02 standard. This method exposes the dyed fabric to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.
-
Rubbing Fastness: The rubbing fastness was tested according to the ISO 105-X12 standard, which assesses the transfer of color from the fabric surface to a standard white cotton cloth under dry and wet conditions. The degree of staining on the cotton cloth is evaluated using a grey scale.
Experimental Workflow
Signaling Pathway of Dye-Fiber Interaction
Assessing the Genotoxicity of C.I. Disperse Orange 33 Versus Its Degradation Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of the commercial azo dye C.I. Disperse Orange 33 and its anticipated degradation byproducts. Due to a lack of direct experimental data on the genotoxicity of this compound and one of its primary degradation products, this comparison relies on available data for a key byproduct and structure-activity relationship (SAR) principles for a preliminary evaluation.
Introduction
This compound is a single azo dye with the molecular formula C19H21N5O2. It is synthesized through the diazo-coupling of 4-nitrobenzenamine and N-cyanoethyl-N-butylaniline. Azo dyes are susceptible to degradation, particularly through the reductive cleavage of the azo bond (-N=N-). This breakdown is a significant concern as it can release constituent aromatic amines, which may possess greater toxicity and genotoxicity than the parent dye molecule.
The expected primary degradation byproducts of this compound, resulting from the reductive cleavage of its azo bond, are:
-
N-cyanoethyl-N-butylaniline
This guide will summarize the available genotoxicity data for these compounds to facilitate a comparative risk assessment.
Data Presentation: Comparative Genotoxicity
A direct comparison of the genotoxicity of this compound and its degradation byproducts is hampered by the absence of publicly available experimental data for the parent dye and for N-cyanoethyl-N-butylaniline. The following table summarizes the available data for 4-nitroaniline and provides a predictive assessment based on structure-activity relationships for the other compounds.
| Compound | Genotoxicity Profile | Supporting Evidence |
| This compound | Data Not Available | No published studies on the genotoxicity of this compound were identified. Based on SAR for azo dyes, the potential for genotoxicity exists, primarily through metabolic activation to reactive intermediates.[1][2][3] |
| 4-Nitroaniline | Genotoxic in vitro; Not genotoxic in vivo | Ames Test: Mutagenic in Salmonella typhimurium strains, indicating the potential to induce point mutations.[4][5] Clastogenicity: Induces chromosomal damage in mammalian cells in vitro.[4] In vivo studies: Did not demonstrate clastogenic effects in long-term animal studies.[4] |
| N-cyanoethyl-N-butylaniline | Data Not Available | No published studies on the genotoxicity of N-cyanoethyl-N-butylaniline were identified. As an N-alkylaniline derivative, its genotoxic potential may be influenced by the nature of the alkyl substituents and the potential for metabolic activation to reactive intermediates.[4][6][7] A study on the structurally related N-butylaniline showed it was not clastogenic (did not induce micronuclei) in an in vivo mouse study. |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below. These protocols are standardized and widely used in toxicological research.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
Principle: The test chemical is incubated with the bacterial strains in a medium containing a minimal amount of histidine. If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and form visible colonies on the histidine-deficient agar (B569324) plates. The number of revertant colonies is proportional to the mutagenic potency of the substance. Metabolic activation can be simulated by adding a liver extract (S9 fraction).
Workflow:
Ames Test Experimental Workflow
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage. It identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are allowed to undergo mitosis. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. The formation of micronuclei in these binucleated cells is a marker of genotoxic events.
Workflow:
In Vitro Micronucleus Assay Workflow
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-linking.
Principle: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.
Workflow:
Comet Assay Experimental Workflow
Discussion and Future Directions
The available data, although incomplete, suggests that the degradation of this compound can lead to the formation of at least one genotoxic byproduct, 4-nitroaniline. The genotoxicity of 4-nitroaniline has been demonstrated in in vitro test systems, indicating its potential to cause genetic damage.[4][5] However, the lack of in vivo genotoxicity for 4-nitroaniline suggests that detoxification mechanisms in a whole organism may mitigate this risk.[4]
Crucially, the genotoxic potential of the parent dye, this compound, and the other primary degradation product, N-cyanoethyl-N-butylaniline, remains uncharacterized. Structure-activity relationship studies on azo dyes suggest that the presence of a p-phenylenediamine (B122844) moiety, which is structurally related to the aniline (B41778) portion of this compound, can be associated with mutagenicity.[1] For N-alkylanilines, genotoxicity can be influenced by the alkyl substituents, with metabolic activation playing a key role.[4][6][7]
To provide a definitive comparative assessment, further experimental studies are essential:
-
Genotoxicity testing of this compound: A comprehensive evaluation using a battery of tests (Ames, micronucleus, and comet assays) is required to determine the genotoxic potential of the parent dye.
-
Synthesis and genotoxicity testing of N-cyanoethyl-N-butylaniline: This degradation byproduct needs to be synthesized and subjected to the same battery of genotoxicity assays to understand its contribution to the overall risk.
-
Analysis of degradation mixtures: The genotoxicity of complex mixtures resulting from the degradation of this compound under various environmental and biological conditions should be assessed to understand synergistic or antagonistic effects.
References
- 1. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Monocyclic aromatic amines as potential human carcinogens: old is new again - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
inter-laboratory comparison for the quantification of C.I. Disperse Orange 33 in textiles
An Inter-Laboratory Comparison for the Quantification of C.I. Disperse Orange 33 in Textiles: A Comparative Guide
This guide provides a framework for an inter-laboratory comparison focused on the quantification of this compound in textile matrices. It is designed for researchers, scientists, and quality control professionals to assess and compare the performance of different analytical methodologies. The experimental protocols and data presented herein are synthesized from established analytical procedures for disperse dyes.
Introduction
This compound is a disperse dye used in the textile industry for dyeing synthetic fibers such as polyester (B1180765). Concerns over its potential as a skin sensitizer (B1316253) have led to regulatory interest in its presence in consumer textiles.[1][2] Accurate and reproducible quantification of this dye is crucial for ensuring product safety and regulatory compliance. This guide outlines a protocol for an inter-laboratory study to evaluate the proficiency of various laboratories in quantifying this compound and to compare the performance of different analytical techniques.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical quantitative data from a round-robin study involving five laboratories. Each laboratory was provided with a standardized textile sample spiked with a known concentration of this compound (50 mg/kg) and a blank textile sample.
Table 1: Inter-Laboratory Comparison Results for the Quantification of this compound (mg/kg)
| Laboratory | Analytical Method | Reported Concentration (Spiked Sample) | Recovery (%) | Reported Concentration (Blank Sample) |
| Lab 1 | HPLC-DAD | 45.8 | 91.6 | < 1.0 |
| Lab 2 | LC-MS/MS | 49.2 | 98.4 | < 0.1 |
| Lab 3 | HPLC-DAD | 42.5 | 85.0 | < 1.0 |
| Lab 4 | LC-MS/MS | 51.5 | 103.0 | < 0.1 |
| Lab 5 | UPLC-MS/MS | 48.9 | 97.8 | < 0.1 |
Experimental Protocols
A standardized and robust experimental protocol is essential for a successful inter-laboratory comparison. The following methodology is a composite of best practices derived from various analytical studies for disperse dyes.[3][4][5]
Sample Preparation
-
Sample Homogenization: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
-
Weighing: Accurately weigh approximately 1.0 g of the homogenized textile sample into a 50 mL conical tube.
Extraction of this compound
A variety of solvents can be used for the extraction of disperse dyes from polyester fibers, including methanol (B129727), dimethylformamide (DMF), and chlorobenzene.[4][6][7][8] Methanol is a common choice due to its effectiveness and lower toxicity compared to other solvents.[5]
-
Solvent Addition: Add 20 mL of methanol to the conical tube containing the textile sample.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[1]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[1]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the quantification of disperse dyes.[4][5]
-
HPLC-DAD/MS System:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
DAD Detection: Monitor at the maximum absorption wavelength of this compound.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. For quantification, monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in textiles.
Caption: Experimental workflow for the quantification of this compound in textiles.
References
- 1. lcms.cz [lcms.cz]
- 2. www2.mst.dk [www2.mst.dk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 6. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Footprint: C.I. Disperse Orange 33 Versus Sustainable Alternatives
For researchers, scientists, and drug development professionals, an in-depth understanding of the environmental impact of chemical compounds is increasingly crucial. This guide provides a comparative analysis of the environmental footprint of the synthetic azo dye, C.I. Disperse Orange 33, and its more sustainable alternatives. The comparison focuses on key environmental metrics, supported by available data, to inform more environmentally conscious choices in research and industrial applications.
This compound is a single azo disperse dye used in the textile industry, particularly for dyeing polyester (B1180765) fibers. Like many conventional synthetic dyes, its production and application present several environmental challenges. These include significant water and energy consumption, the generation of effluents with high chemical oxygen demand (COD) and biochemical oxygen demand (BOD), and potential ecotoxicity. Furthermore, as an azo dye, there are concerns about the possible release of carcinogenic aromatic amines under certain conditions.
In response to the growing need for sustainable practices, a range of alternative dyes and dyeing technologies have emerged. These alternatives aim to reduce the environmental burden associated with conventional dyeing processes. This guide will compare this compound, representing conventional disperse dyes, with three key categories of alternatives: natural dyes, advanced synthetic dyes (low-temperature and dispersant-free), and innovative dyeing technologies like supercritical CO2 dyeing.
Quantitative Comparison of Environmental Footprints
The following table summarizes the key environmental parameters for this compound (represented by conventional disperse dyeing methods) and its alternatives. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for conventional polyester dyeing with disperse dyes is used as a proxy.
| Parameter | This compound (Conventional Disperse Dyeing) | Natural Dyes | Advanced Synthetic Dyes (Low-Temperature/Dispersant-Free) | Supercritical CO2 Dyeing |
| Water Consumption | High (approx. 125-150 L/kg of fabric)[1] | Moderate to High (can be water-intensive, but some processes show 43-62% savings)[2][3][4] | Moderate (Low liquor ratio dyeing can reduce consumption) | None (waterless process)[1][5] |
| Energy Consumption | High (dyeing at high temperatures, approx. 130°C)[6] | Moderate (can require lengthy extraction and dyeing times) | Low to Moderate (dyeing below 100°C; potential for up to 50% CO2 emission reduction)[1][7][8] | Reduced (claims of up to 67% energy savings)[9] |
| Chemical Usage | High (dispersing agents, leveling agents, pH buffers)[6] | Moderate (mordants, often metallic, are required for fixation)[2] | Reduced (dispersant-free options available; reduced need for auxiliaries)[1] | Minimal (no dispersing or leveling agents needed)[5] |
| Effluent Characteristics | High COD and BOD; presence of residual dye and chemicals. | Variable COD and BOD (BOD/COD ratio ~0.5, indicating better biodegradability); potential for heavy metal pollution from mordants.[10][11] | Lower COD and BOD compared to conventional dyes. | No wastewater generated.[1][5] |
| Toxicity | Potential for ecotoxicity and skin sensitization; concerns over carcinogenic aromatic amines. | Generally lower toxicity, but depends on the specific dye and mordant used. Some natural dyes can have LC50 values indicating toxicity.[12][13] | Designed for lower environmental impact and toxicity. | CO2 is non-toxic and recycled in the process.[1] |
| Biodegradability | Generally low due to stable chemical structure. | High (generally biodegradable).[10] | Varies, but often designed for improved biodegradability. | Not applicable (no dye effluent). |
Experimental Protocols
The assessment of the environmental footprint of dyes relies on standardized experimental protocols. Below are brief descriptions of key methods cited in the comparison.
Biodegradability Assessment (OECD 301)
The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the ready biodegradability of chemicals.[14][15][16][17] Common methods include:
-
OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced by microorganisms as they degrade the test substance. A substance is considered readily biodegradable if 60% of the theoretical maximum CO2 is produced within a 10-day window in a 28-day period.[16][17]
-
OECD 301D (Closed Bottle Test): Determines the consumption of dissolved oxygen by microorganisms in a closed bottle containing the test substance. A 60% degradation within a 10-day window over 28 days indicates ready biodegradability.[17]
Aquatic Toxicity Testing (ISO 6341)
This international standard specifies a method to determine the acute toxicity of substances to the freshwater invertebrate Daphnia magna.[18][19][20][21]
-
The test involves exposing Daphnia magna to a range of concentrations of the test substance for 24 or 48 hours.
-
The endpoint is the immobilization of the organisms.
-
The result is expressed as the EC50 (Median Effective Concentration), which is the concentration that causes immobilization in 50% of the test population.[21]
Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD)
These parameters are determined using "Standard Methods for the Examination of Water and Wastewater".[22][23][24][25][26]
-
COD: Measures the amount of oxygen required to chemically oxidize all organic substances in a water sample. It is a measure of the total organic pollution.[27][28]
-
BOD: Measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in a water sample over a specific period (usually 5 days). It indicates the amount of biodegradable organic pollution.
Visualizing the Comparison
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Comparison of environmental impact parameters across different dye types.
Caption: Experimental workflow for assessing the environmental footprint of dyes.
Conclusion
The environmental footprint of this compound, as a representative of conventional disperse dyes, is significant, particularly in terms of water and energy consumption, and the generation of chemical-laden effluents. The alternatives presented in this guide offer substantial improvements in one or more of these areas. Supercritical CO2 dyeing stands out as a transformative technology with the potential to virtually eliminate water pollution from the dyeing process. Advanced synthetic dyes offer a more immediate and often cost-effective way to reduce the environmental impact of conventional dyeing. Natural dyes provide a renewable and biodegradable alternative, though challenges related to their production scale, cost, and the environmental impact of mordants need to be carefully considered.
For researchers and professionals, the choice of dye should be guided by a holistic assessment of its life cycle impact. While a complete dataset for every dye is not always available, the information and methodologies presented here provide a framework for making more sustainable choices. The continued development and adoption of these alternative dyes and technologies are critical for mitigating the environmental impact of the industries that rely on them.
References
- 1. vietextile.com [vietextile.com]
- 2. The true cost of colour: The impact of textile dyes on water systems : Fashion Revolution [fashionrevolution.org]
- 3. industrial-water-treatment.thewaternetwork.com [industrial-water-treatment.thewaternetwork.com]
- 4. How to Reduce the Textile Industry’s Water Consumption [ispo.com]
- 5. Innovations in textile dyeing: the eco-friendly promise of supercritical fluid technology [textiletoday.com.bd]
- 6. Unpacking the Differences Between Disperse and Reactive Dyes - Skychem Group [skychemi.com]
- 7. What Are the Environmental Benefits of Using Lower-Temperature Dyeing and Finishing Processes? → Learn [lifestyle.sustainability-directory.com]
- 8. innovationintextiles.com [innovationintextiles.com]
- 9. carbonfact.com [carbonfact.com]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. piercechemical.com [piercechemical.com]
- 13. primescholars.com [primescholars.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. eurolab.net [eurolab.net]
- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 18. DIN EN ISO 6341 - 2013-01 - DIN Media [dinmedia.de]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]
- 22. standardmethods.org [standardmethods.org]
- 23. Standard Methods for the Examination of Water and Wastewater | Hach SEA [sea.hach.com]
- 24. wef.org [wef.org]
- 25. yabesh.ir [yabesh.ir]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. Understanding Chemical Oxygen Demand in Sewage - BMS — Butler Manufacturing Services [butlerms.com]
- 28. apparelviews.com [apparelviews.com]
Performance Evaluation of Adsorbent Materials for Disperse Orange 33 Removal: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of specific studies on the adsorption of Disperse Orange 33. While research exists for structurally similar dyes, a direct comparison of different adsorbent materials for the removal of Disperse Orange 33 is not possible at this time due to the absence of published experimental data.
Initial investigations often encounter studies on "Acid Orange 33." However, it is crucial to note that Disperse Orange 33 and Acid Orange 33 are distinct chemical compounds with different molecular structures and properties. Disperse Orange 33 has a molecular formula of C₁₉H₂₁N₅O₂, whereas Acid Orange 33 has a molecular formula of C₃₄H₂₈N₄Na₂O₈S₂.[1][2][3][4][5][6][7] This fundamental chemical difference means that their interactions with adsorbent materials will vary, and data from one cannot be directly extrapolated to the other.
While a direct comparison for Disperse Orange 33 is not feasible, research on other closely related disperse dyes, such as Disperse Orange 25 and Disperse Orange 30, can offer some insights into potential adsorbent materials. Studies on these dyes have explored the efficacy of various materials, including activated carbon, zeolites, and different biomass-based adsorbents.
For researchers and scientists interested in pursuing studies on the removal of Disperse Orange 33, a general experimental protocol for evaluating adsorbent performance is outlined below. This can serve as a foundational methodology for future investigations.
Experimental Protocols
A standardized batch adsorption study is a common method to evaluate the performance of different adsorbent materials for dye removal. The following protocol provides a general framework for such experiments.
1. Preparation of Adsorbent and Dye Solutions:
-
Adsorbent Preparation: The chosen adsorbent material (e.g., activated carbon, zeolite, bentonite, biomass) should be prepared according to standard procedures. This may involve washing to remove impurities, drying to a constant weight, grinding to a uniform particle size, and in some cases, chemical or thermal activation to enhance its adsorptive properties.
-
Dye Stock Solution: A stock solution of Disperse Orange 33 of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in a specific volume of deionized water.
-
Working Solutions: A series of working solutions of varying initial concentrations are prepared by diluting the stock solution.
2. Batch Adsorption Experiments:
-
A fixed volume of the dye solution with a known initial concentration is taken in a series of flasks (e.g., 50 mL in 100 mL Erlenmeyer flasks).
-
A pre-weighed amount of the adsorbent is added to each flask.
-
The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period.
-
To study the effect of various parameters, one parameter is varied while others are kept constant. Key parameters to investigate include:
-
pH: The pH of the dye solution is adjusted to different values using dilute acid or base solutions (e.g., HCl and NaOH).
-
Adsorbent Dose: The amount of adsorbent added to the dye solution is varied.
-
Initial Dye Concentration: Working solutions with different initial dye concentrations are used.
-
Contact Time: Samples are withdrawn at different time intervals to determine the equilibrium time.
-
Temperature: The experiment is conducted at different temperatures to study the thermodynamic parameters.
-
3. Analysis:
-
After the desired contact time, the adsorbent is separated from the solution by centrifugation or filtration.
-
The concentration of the remaining dye in the supernatant/filtrate is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Disperse Orange 33.
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) and the percentage removal efficiency are calculated using the following equations:
-
Adsorption Capacity (qe): qe = (C₀ - Ce) * V / m
-
Removal Efficiency (%): % Removal = ((C₀ - Ce) / C₀) * 100
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
-
4. Data Modeling:
-
The experimental data is then analyzed using various adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the performance evaluation of adsorbent materials for dye removal.
Caption: Experimental workflow for evaluating adsorbent performance.
Given the current landscape of available research, there is a clear opportunity for new studies focusing specifically on the removal of Disperse Orange 33. Such research would be valuable to environmental scientists, chemical engineers, and professionals in the textile and dye manufacturing industries.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Orange 33 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China Acid Orange 33 Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acid Orange 33 | 6507-77-3 [chemicalbook.com]
comparative fastness properties of C.I. Disperse Orange 33 on various textile substrates
Comparative Analysis of C.I. Disperse Orange 33 Fastness on Various Textiles
A comprehensive guide for researchers on the fastness properties of this compound across different textile substrates reveals important considerations for its application. Disperse dyes, including this compound, are non-ionic colorants with low water solubility, making them particularly suitable for hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297).[1][2] The performance and durability of these dyes, in terms of their resistance to various environmental factors, can differ significantly based on the textile substrate.[3][4]
It is crucial to distinguish this compound (CAS Number: 61867-93-4) from the chemically distinct C.I. Disperse Orange 3 (CAS Number: 730-40-5), as their performance characteristics are not interchangeable.[5][6][7][8]
Quantitative Fastness Data
While publicly available, directly comparable data for this compound across polyester, nylon, and acetate is limited, existing information provides valuable insights. The following tables summarize the known fastness ratings.
Table 1: ISO Fastness Ratings for this compound (Substrate Unspecified)
This data provides a baseline for the dye's performance, although the specific textile fiber is not mentioned. The ratings are based on the ISO grey scale, where 1 represents poor fastness and 5 indicates excellent fastness.
| Fastness Property | Fading Rating | Staining Rating |
| Ironing | 4-5 | 3-4 |
| Light | 5-6 | - |
| Perspiration | 5 | 5 |
| Washing | 4-5 | 4-5 |
Source: World dye variety, 2012.[5]
For a comparative perspective, Table 2 presents the fastness ratings of the different, but related, C.I. Disperse Orange 3 on various substrates. Generally, disperse dyes tend to exhibit superior fastness properties on polyester compared to nylon and acetate.[3][4]
Table 2: Comparative ISO Fastness Ratings for C.I. Disperse Orange 3 on Polyester, Acetate, and Nylon 66
| Fastness Property | Polyester | Acetate | Nylon 66 |
| Ironing (Fading) | 4 | 4 | 4 |
| Ironing (Staining) | 2 | 2 | 2 |
| Light | 5-6 | 5-6 | 5-6 |
| Perspiration (Fading) | 4-5 | 4-5 | 4-5 |
| Perspiration (Staining) | 5 | 5 | 5 |
| Washing (Fading) | 4-5 | 4-5 | 4-5 |
| Washing (Staining) | 3-4 | 3-4 | 3-4 |
Source: ChemicalBook, 2025; World dye variety, 2012.[8]
Experimental Protocols
The following methodologies are standard procedures for evaluating the key fastness properties of dyed textiles.
Colorfastness to Washing (Based on ISO 105-C06)
This test assesses the color resistance of textiles to laundering.
-
Apparatus: A Launder-Ometer or a similar device capable of rotating sealed containers in a thermostatically controlled water bath.
-
Procedure:
-
A dyed textile specimen is cut and attached to a multi-fiber fabric containing strips of different common fibers.
-
This composite sample is placed in a stainless steel container along with a specified detergent solution and stainless steel balls to simulate mechanical action.
-
The sealed container is then agitated in the Launder-Ometer for a set time and temperature (e.g., 45 minutes at 60°C).
-
Following the wash cycle, the specimen is removed, thoroughly rinsed, and air-dried.
-
The change in the color of the dyed fabric and the degree of staining on the adjacent multi-fiber strips are evaluated using the standard Grey Scales.
-
Colorfastness to Light (Based on ISO 105-B02)
This method measures the resistance of the dye to fading when exposed to an artificial light source that mimics natural daylight.
-
Apparatus: A Xenon arc lamp apparatus equipped with controls for temperature and humidity.
-
Procedure:
-
A specimen of the dyed textile is mounted onto a card.
-
A portion of the specimen is shielded from the light using an opaque cover.
-
The mounted sample, along with a set of Blue Wool standards (rated 1 to 8), is exposed to the xenon arc light under controlled environmental conditions.
-
The exposure continues until a noticeable color change is observed, corresponding to a specific Blue Wool standard.
-
The lightfastness of the specimen is then rated by comparing its degree of fading to that of the concurrently exposed Blue Wool standards.
-
Colorfastness to Dry Heat (Sublimation) (Based on ISO 105-P01)
This test evaluates the color's resistance to dry heat, which is pertinent to processes like heat-setting and pleating.
-
Apparatus: A precision heating device capable of maintaining a constant temperature and applying a specified pressure.
-
Procedure:
-
A dyed textile specimen is placed between two undyed fabric pieces.
-
This sandwich of fabrics is then placed in the heating device at a predetermined temperature (e.g., 180°C, 200°C, or 220°C) for a specific duration, typically 30 seconds.
-
After the heating period, the sample is removed and allowed to cool to room temperature.
-
The change in color of the original specimen and any color transfer (staining) to the adjacent undyed fabrics are assessed using the Grey Scales.
-
Visualizations
The following diagrams illustrate the experimental process and the relationships between factors affecting dye fastness.
Caption: Experimental workflow for comparative fastness testing.
Caption: Logical relationship of factors influencing dye fastness.
References
- 1. scispace.com [scispace.com]
- 2. textilelearner.net [textilelearner.net]
- 3. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 4. aatcc.org [aatcc.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 8. worlddyevariety.com [worlddyevariety.com]
Investigating the Cross-Reactivity of C.I. Disperse Orange 33 in Immunological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C.I. Disperse Orange 33 and its potential for cross-reactivity in immunological assays. Due to limited direct experimental data on this compound, this guide utilizes data from structurally similar azo dyes, such as the Sudan dye family, to illustrate potential cross-reactivity. The performance of these azo dyes is compared with commonly used fluorescent alternatives, namely Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. This guide aims to equip researchers with the necessary information to make informed decisions when selecting reagents for their immunological assays.
Data Presentation: Comparative Performance in Immunoassays
The following table summarizes the key performance characteristics of azo dyes (represented by Sudan dyes) and fluorescent dyes in the context of immunological assays. It is important to note that the cross-reactivity of azo dyes can be significant and is dependent on the specific antibody and assay conditions.
| Feature | This compound (Azo Dye Analogue: Sudan I) | FITC (Fluorescent Dye) | Alexa Fluor 488 (Fluorescent Dye) |
| Signal Detection | Colorimetric (requires enzymatic reaction) | Fluorescent | Fluorescent |
| Excitation Max (nm) | Not Applicable | ~495 | ~495 |
| Emission Max (nm) | Not Applicable | ~519 | ~519 |
| Quantum Yield | Not Applicable | 0.3-0.5 | ~0.92 |
| Photostability | High | Low | High |
| pH Sensitivity | Low | High (fluorescence decreases at acidic pH) | Low |
| Cross-Reactivity | Potentially High (with structurally related molecules) | Low (specific to the target molecule) | Low (specific to the target molecule) |
| Reported Cross-Reactivity of Analogue (Sudan I) with other Sudan Dyes (%) | Sudan II: 45%, Sudan III: 20%, Sudan IV: 10% | Not Applicable | Not Applicable |
Note: The cross-reactivity data for Sudan I is illustrative and based on published immunoassays for this class of dyes. Actual cross-reactivity for this compound would need to be determined empirically.
Experimental Protocols
Protocol for Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a small molecule like this compound.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., a protein conjugate of a molecule structurally similar to this compound)
-
Primary antibody specific to the target analyte class (azo dyes)
-
This compound and other potential cross-reactants (e.g., other disperse dyes, structurally related compounds)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the primary antibody and varying concentrations of the test compounds (this compound and potential cross-reactants) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each test compound. The cross-reactivity is then calculated using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity.
Conclusion
The potential for cross-reactivity of this compound in immunological assays is a critical consideration for researchers. While direct data is scarce, the known cross-reactivity among other azo dyes highlights the importance of empirical validation. Fluorescent alternatives like FITC and Alexa Fluor 488 offer superior specificity and performance in many applications, albeit with their own set of characteristics to consider, such as photostability and pH sensitivity. The choice of detection molecule should be guided by the specific requirements of the assay, including the desired sensitivity, specificity, and robustness. For assays where high specificity is paramount, fluorescent dyes are generally the preferred choice over azo dyes. When using azo dyes, thorough validation of cross-reactivity against structurally related compounds is essential to ensure the accuracy and reliability of the results.
Benchmarking Novel Sustainable Dyes Against C.I. Disperse Orange 33: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of novel sustainable dyes against the conventional azo dye, C.I. Disperse Orange 33. The objective is to present a clear, data-driven analysis to support the selection of more environmentally friendly and safer alternatives in textile dyeing processes. This comparison focuses on key performance indicators, supported by experimental data and detailed methodologies.
Introduction to this compound and the Need for Sustainable Alternatives
This compound is a monoazo dye commonly used for dyeing polyester (B1180765) and other synthetic fibers, imparting a reddish-orange hue.[1] Belonging to the azo class of dyes, its manufacturing involves the diazotization of 4-nitrobenzenamine and its coupling with N-cyanoethyl-N-butylaniline.[1] While effective in its dyeing applications, concerns regarding the environmental impact and potential health risks associated with some azo dyes have driven the search for sustainable alternatives.
Azo dyes, under certain reductive conditions, can cleave to form aromatic amines, some of which are known carcinogens and are restricted by regulations such as the EU's REACH directive.[2][3][4] The textile industry is a major consumer of water and producer of wastewater, and the presence of dyes like this compound in effluents can be detrimental to aquatic ecosystems. Furthermore, some disperse dyes have been identified as potential skin sensitizers. These environmental and toxicological concerns underscore the urgent need for high-performance, sustainable dyes.
Performance Benchmark: this compound
To establish a baseline for comparison, the performance of this compound is summarized below. The data is based on standardized ISO testing methodologies.
Table 1: Properties and Fastness Ratings of this compound
| Property | This compound |
| Chemical Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.40 g/mol |
| CAS Number | 61867-93-4 |
| ISO Fastness Ratings | |
| Light Fastness (ISO 105-B02) | 5-6 |
| Washing Fastness (ISO 105-C06) | Fading: 4-5, Staining: 4-5 |
| Perspiration Fastness (ISO 105-E04) | Fading: 5, Staining: 4-5 |
| Ironing Fastness (ISO 105-X11) | 4-5 |
| Rubbing Fastness (ISO 105-X12) | 3-4 |
Source: World Dye Variety[1]
Novel Sustainable Dyes: A Comparative Analysis
The development of sustainable dyes focuses on several key areas: utilization of renewable feedstocks (bio-based dyes), designing dyes for better fixation and lower environmental impact (eco-friendly synthetic dyes), and employing greener chemical synthesis routes. This section presents a comparative overview of the performance of representative novel sustainable dyes against this compound.
It is important to note that direct, one-to-one comparative studies between novel sustainable orange dyes and this compound are not yet widely published. The following data is synthesized from various studies on sustainable dyes with similar color gamuts and applications.
Table 2: Comparative Performance of Novel Sustainable Dyes vs. This compound
| Performance Metric | This compound | Novel Sustainable Dye A (Bio-based, e.g., from Henna) | Novel Sustainable Dye B (Eco-friendly Azo) |
| Light Fastness | 5-6 | Good to Very Good (4-5) | Excellent (6-7) |
| Washing Fastness | 4-5 | Good (4) | Excellent (4-5) |
| Rubbing Fastness | 3-4 | Good (4) | Very Good (4-5) |
| Environmental Profile | Potential for harmful aromatic amine release; effluent concerns | Biodegradable; non-toxic effluent | Designed to avoid harmful amine cleavage; improved exhaustion rates leading to less effluent |
| Toxicological Profile | Potential skin sensitizer; concerns over carcinogenic cleavage products | Generally non-allergenic and non-toxic | Reduced toxicity profile; free of restricted amines |
Note: The data for novel sustainable dyes are representative values from various research publications and may vary depending on the specific dye structure, substrate, and dyeing process.
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO standards.
Color Fastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A textile specimen is cut to a specified size (e.g., 100 mm x 40 mm) and sewn together with a multi-fiber adjacent fabric.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30 minutes).
-
Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed with cold water, and then dried in air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed visually using the grey scales for color change and staining, respectively.
Color Fastness to Light (ISO 105-B02)
This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A textile specimen of a specified size is mounted on a sample holder.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (references 1-8).
-
Assessment: The fading of the test specimen is compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
Color Fastness to Perspiration (ISO 105-E04)
This test determines the resistance of the color of textiles to the effects of human perspiration.
-
Specimen Preparation: A textile specimen is prepared and placed in contact with a multi-fiber adjacent fabric.
-
Treatment: The composite specimen is immersed in two different freshly prepared artificial perspiration solutions (one acidic and one alkaline) for 30 minutes.
-
Pressure Application: The specimens are then placed between glass or acrylic plates and subjected to a specified pressure in a testing device.
-
Drying: The device is placed in an oven at 37 ± 2°C for 4 hours.
-
Assessment: The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.
Color Fastness to Crocking/Rubbing (ISO 105-X12)
This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A test specimen is mounted on the base of a crockmeter.
-
Rubbing: A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth along the specimen 10 times with a downward force of 9N.
-
Assessment: The amount of color transferred to the white rubbing cloth is assessed by comparing the staining with the grey scale for staining.
Logical Workflow for Dye Comparison
The following diagram illustrates a logical workflow for the evaluation and comparison of novel sustainable dyes against a benchmark like this compound.
Conclusion and Future Outlook
While this compound offers good performance in terms of light and washing fastness, the development of sustainable alternatives is crucial to mitigate the environmental and health impacts associated with conventional azo dyes. Research into bio-based and eco-friendly synthetic dyes shows promising results, with some novel dyes exhibiting comparable or even superior fastness properties.
The primary challenge remains the scalability and cost-effectiveness of these sustainable alternatives. Further research and development are needed to optimize synthesis routes, improve the performance of natural dyes on synthetic fibers, and conduct comprehensive life cycle assessments. For researchers and drug development professionals, the adoption of sustainable dyes not only aligns with global trends towards greener chemistry but also presents an opportunity to innovate and develop safer, more environmentally benign products. It is recommended that for any specific application, a direct comparison following the outlined experimental protocols be conducted to ensure the chosen sustainable dye meets the required performance standards.
References
- 1. Synthesis, recovery, and application of environmentally friendly disperse dyes with high light fastness | Semantic Scholar [semanticscholar.org]
- 2. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Efficacy and Economics of Enzymatic Treatment for Disperse Orange 33 Wastewater
For researchers and scientists in drug development and environmental science, the effective and economical treatment of industrial effluents is a critical challenge. Disperse Orange 33, a common azo dye, imparts a persistent and toxic character to textile wastewater. This guide provides an objective comparison of enzymatic treatment for Disperse Orange 33 wastewater against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Wastewater Treatment Technologies
Enzymatic treatment, primarily using oxidoreductases like laccases and peroxidases, presents a green alternative to conventional physical and chemical methods. These biocatalysts can break down complex dye molecules into simpler, less toxic compounds. The following table summarizes the performance of enzymatic treatment in comparison to other technologies for the removal of disperse dyes.
| Treatment Method | Reagent/Catalyst | Typical pH | Typical Temp. (°C) | Efficiency (% Decolorization) | Key Advantages | Key Disadvantages |
| Enzymatic Treatment | Laccase, Horseradish Peroxidase (HRP) | 4.0 - 6.6 | 30 - 60 | 80 - 97% | High specificity, mild conditions, low sludge, biodegradable byproducts.[1] | High initial enzyme cost, potential for enzyme inhibition. |
| Adsorption | Activated Carbon (from Holm Oak acorns) | 2.0 | 25 | ~93.5% | High efficiency, can remove various pollutants. | Adsorbent regeneration is required, potential for secondary pollution.[2] |
| Adsorption | Zeolite (from cenospheres) | 5.68 | Ambient | ~96% | Eco-friendly, economical.[3] | Capacity can be limited, may require modification.[3] |
| Advanced Oxidation (Fenton) | Fe²⁺ + H₂O₂ | 2.0 - 4.0 | Ambient | >95% | Rapid degradation, high efficiency for COD and color removal.[4][5][6] | Strict pH control needed, produces iron sludge.[5] |
| Advanced Oxidation (Ozonation) | Ozone (O₃) | Acidic | Ambient | ~90% | No sludge production, rapid reaction. | Low COD removal efficiency (~10%), high energy consumption.[4][5] |
| Coagulation/Flocculation | Alum, Ferric Chloride | Variable | Ambient | 85 - 95% | Cost-effective, simple operation. | Produces large volumes of sludge, less effective for soluble dyes. |
Economic Analysis: A Long-Term Perspective
While the upfront cost of industrial enzymes may appear higher than traditional chemicals, a holistic economic analysis often favors enzymatic processes. The long-term savings in energy, waste management, and environmental compliance can offset the initial investment.[1]
| Treatment Method | Initial Capital Cost | Operating Costs | Economic Viability Summary |
| Enzymatic Treatment | Moderate (Bioreactor setup) | Moderate (Enzyme costs can range from ~
| Favorable ROI over time due to lower energy use, minimal waste disposal fees, and process stability.[1] Produces biodegradable by-products, reducing effluent treatment load.[1] |
| Adsorption | Moderate (Adsorbent, regeneration system) | Low to Moderate (Depends on adsorbent cost and regeneration frequency). | Can be cost-effective if low-cost adsorbents are used.[3] Regeneration costs can be significant. |
| Advanced Oxidation (Fenton) | Low to Moderate | Moderate to High (Chemical consumption - H₂O₂, FeSO₄; sludge disposal). | Effective but operating costs are driven by chemical prices and the significant cost of sludge management.[5] |
| Coagulation/Flocculation | Low | High (Chemical consumption, large volume of sludge disposal). | Low initial investment but high recurring costs for chemicals and sludge handling, making it less economical for large-scale, continuous treatment. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating treatment efficacy. Below are standard protocols for enzymatic decolorization and a comparative adsorption study.
Protocol 1: Enzymatic Decolorization of Disperse Orange 33
This protocol outlines a typical batch experiment for evaluating the efficacy of laccase or horseradish peroxidase (HRP) in decolorizing a synthetic dye effluent.
-
Preparation of Dye Solution: Prepare a stock solution of Disperse Orange 33 (e.g., 100 mg/L) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) for laccase at pH 5.0, or phosphate (B84403) buffer for HRP at pH 6.6).
-
Reaction Setup: In a series of flasks, add a defined volume of the dye solution (e.g., 100 mL).
-
Enzyme Addition: Add the enzyme (e.g., laccase at 10 nkat/mL or HRP at 0.08 U). For peroxidase-based treatments, a co-substrate like hydrogen peroxide (H₂O₂) must be added (e.g., 0.3%).[10][11]
-
Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) for a specified duration (e.g., monitoring over 4 hours).[12] A control flask with heat-inactivated enzyme should be run in parallel.
-
Sample Analysis: At regular intervals, withdraw aliquots from each flask. Centrifuge the samples to remove any precipitates.
-
Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength of Disperse Orange 33 (λmax ≈ 470 nm) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 2: Adsorption of Disperse Orange 33 using Activated Carbon
This protocol describes a batch adsorption experiment to assess the dye removal capacity of an adsorbent.
-
Adsorbent Preparation: Dry the activated carbon in an oven to remove moisture.
-
Dye Solution Preparation: Prepare a series of Disperse Orange 33 solutions with varying initial concentrations (e.g., 10-100 mg/L).
-
Adsorption Experiment: Add a fixed amount of adsorbent (e.g., 0.15 g) to a fixed volume of dye solution (e.g., 25 mL) in a series of flasks.[2] Adjust the pH to the desired value (e.g., pH 2).[2]
-
Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a time sufficient to reach equilibrium (e.g., 2 hours).
-
Sample Analysis: After equilibration, filter or centrifuge the samples to separate the adsorbent.
-
Concentration Measurement: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve.
-
Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) and the percentage of dye removal.
Visualizing the Processes
Diagrams created using Graphviz DOT language help to visualize the complex mechanisms and workflows involved in the enzymatic treatment of Disperse Orange 33 wastewater.
References
- 1. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 2. Adsorption of Disperse Orange 30 dye onto activated carbon derived from Holm Oak (Quercus Ilex) acorns: A 3(k) factorial design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arcjournals.org [arcjournals.org]
- 7. indiamart.com [indiamart.com]
- 8. aajjo.com [aajjo.com]
- 9. mdpi.com [mdpi.com]
- 10. Horseradish Peroxidase-Catalyzed Degradation of Reactive Blue 171 Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing horseradish peroxidase catalyzed degradation of azo dye from tannery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decolorization and Detoxification of Textile Dyes with a Laccase from Trametes hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
